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TAMRA-PEG3-biotin

Cat. No.: B8106385
M. Wt: 831.0 g/mol
InChI Key: BWYKRFATNNMLLL-UHFFFAOYSA-N
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Description

TAMRA-PEG3-biotin is a useful research compound. Its molecular formula is C43H54N6O9S and its molecular weight is 831.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H54N6O9S B8106385 TAMRA-PEG3-biotin

Properties

IUPAC Name

3',6'-bis(dimethylamino)-3-oxo-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N6O9S/c1-48(2)28-10-13-32-35(24-28)57-36-25-29(49(3)4)11-14-33(36)43(32)31-12-9-27(23-30(31)41(52)58-43)40(51)45-16-18-55-20-22-56-21-19-54-17-15-44-38(50)8-6-5-7-37-39-34(26-59-37)46-42(53)47-39/h9-14,23-25,34,37,39H,5-8,15-22,26H2,1-4H3,(H,44,50)(H,45,51)(H2,46,47,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYKRFATNNMLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Role of TAMRA-PEG3-Biotin in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A multifaceted molecular tool, TAMRA-PEG3-biotin, is proving to be an invaluable asset in a wide range of research applications, from fundamental cellular biology to drug discovery. This comprehensive guide delves into the technical underpinnings of its utility, providing researchers, scientists, and drug development professionals with a detailed overview of its applications, experimental protocols, and the quantitative data supporting its use.

At its core, this compound is a chemical probe meticulously designed with three key functional components: a tetramethylrhodamine (TAMRA) fluorophore, a polyethylene glycol (PEG) spacer, and a biotin moiety. This unique combination of features allows for the fluorescent labeling, detection, and affinity capture of target molecules, making it a versatile reagent in the laboratory. The TAMRA component provides a bright, orange-red fluorescence, enabling sensitive detection in various imaging and assay formats. The hydrophilic PEG3 linker enhances the molecule's solubility in aqueous solutions and provides a flexible spacer, minimizing steric hindrance and allowing for efficient interaction of the terminal biotin group with its binding partners. The biotin group exhibits an exceptionally high and specific affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This robust interaction is the foundation for numerous affinity-based purification and detection techniques.

Core Applications in Research

The unique tripartite structure of this compound lends itself to a variety of sophisticated research applications:

  • Fluorescence Polarization (FP) Assays: In FP assays, the small, fluorescently-labeled this compound rotates rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, such as a protein, the rotation of the complex slows significantly, leading to an increase in fluorescence polarization. This principle is widely used in competitive binding assays to screen for molecules that can displace the this compound probe from a target protein, making it a powerful tool in high-throughput screening for drug candidates and for studying protein-ligand interactions.[1][2][3][4]

  • Affinity Capture and Purification: The high-affinity interaction between biotin and streptavidin is extensively exploited for the isolation and enrichment of target molecules.[5][6][7] this compound can be used to label a protein of interest, which can then be captured using streptavidin-coated beads or surfaces. This technique, often coupled with mass spectrometry (Affinity Purification-Mass Spectrometry or AP-MS), is instrumental in identifying protein interaction partners and elucidating cellular signaling pathways.[5][6]

  • Cellular Imaging: The fluorescent TAMRA tag allows for the visualization of biotinylated molecules within cells.[8][9][10] By conjugating this compound to a molecule of interest, researchers can track its localization and dynamics in living or fixed cells using fluorescence microscopy. The biotin component can also be used in conjunction with streptavidin-conjugated probes for signal amplification in various imaging techniques.[8][11]

  • Probe Development and Drug Delivery Research: The dual functionality of fluorescence and affinity tagging makes this compound an ideal building block for the development of more complex molecular probes. In drug delivery research, it can be used to design targeted conjugates that can be tracked and isolated, aiding in the study of drug uptake, distribution, and target engagement.

Quantitative Data Summary

ParameterValueReference
Dissociation Constant (Kd)~10⁻¹⁴ M[12]
Association Rate Constant (kon)~10⁷ M⁻¹s⁻¹[13]
Dissociation Rate Constant (koff)~10⁻⁴ s⁻¹[14]

Note: These values are for the general biotin-streptavidin interaction and may vary slightly for the this compound conjugate due to the presence of the TAMRA and PEG moieties.

Key Experimental Protocols

Competitive Fluorescence Polarization Assay for Inhibitor Screening

This protocol outlines a general procedure for a competitive FP assay to identify inhibitors of a protein-ligand interaction.

Materials:

  • Target Protein

  • This compound (Tracer)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test Compounds (Potential Inhibitors)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of this compound to determine the Kd and the optimal tracer concentration (typically at or below the Kd).

  • Assay Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Add Target Protein and Tracer: Add the target protein at a concentration that gives a significant FP signal window, followed by the addition of this compound at its predetermined optimal concentration.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization in the presence of a test compound indicates displacement of the this compound tracer and suggests that the compound is an inhibitor of the protein-ligand interaction.

Competitive_FP_Assay cluster_0 Assay Components cluster_1 Binding Equilibria Target_Protein Target Protein Bound_Complex Target-Tracer Complex (High FP) Target_Protein->Bound_Complex Binds Tracer This compound (Tracer) Tracer->Bound_Complex Binds Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Target_Protein Competes with Tracer Free_Tracer Free Tracer (Low FP) Bound_Complex->Free_Tracer Displaced by Inhibitor

Workflow for a competitive fluorescence polarization assay.
Affinity Purification of a Biotinylated Protein for Mass Spectrometry Analysis

This protocol describes the general workflow for enriching a protein of interest that has been labeled with this compound for subsequent identification of interaction partners by mass spectrometry.

Materials:

  • Cell lysate containing the this compound labeled protein of interest

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution Buffer (e.g., high concentration of free biotin, or denaturing solution)

  • Enzymes for on-bead digestion (e.g., Trypsin)

  • Reagents for mass spectrometry sample preparation

Methodology:

  • Incubation: Incubate the cell lysate with streptavidin-conjugated beads to allow the biotinylated protein to bind.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution/On-Bead Digestion:

    • Elution: Elute the bound protein from the beads using an elution buffer.

    • On-Bead Digestion: Alternatively, perform enzymatic digestion of the protein directly on the beads. This is a common method to reduce background from the streptavidin protein itself.[15]

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins or digested peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Mass Spectrometry and Data Analysis: Analyze the sample by LC-MS/MS to identify the protein of interest and its co-purified interaction partners.

Affinity_Purification_Workflow Lysate Cell Lysate with This compound Labeled Protein Incubation Incubation Lysate->Incubation Beads Streptavidin Beads Beads->Incubation Washing Washing Steps Incubation->Washing Elution Elution or On-Bead Digestion Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Protein Identification and Analysis MS_Analysis->Data_Analysis

Workflow for affinity purification-mass spectrometry.

Conclusion

This compound stands out as a powerful and versatile tool in the modern life sciences research landscape. Its unique combination of a bright fluorophore, a flexible spacer, and a high-affinity tag enables a wide array of applications, from high-throughput screening to detailed cellular imaging and proteomic studies. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers looking to harness the full potential of this valuable chemical probe in their own investigations. As research methodologies continue to evolve, the utility of well-designed molecular tools like this compound will undoubtedly continue to expand, driving new discoveries and innovations.

References

An In-Depth Technical Guide to TAMRA-PEG3-biotin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional molecule, TAMRA-PEG3-biotin, a versatile tool in modern molecular biology and drug discovery. It combines a bright fluorophore (TAMRA), a flexible and hydrophilic spacer (PEG3), and a high-affinity tag (biotin) to enable the detection, isolation, and analysis of biomolecules.

Core Structure and Chemical Properties

This compound is a fluorescent biotinylation reagent specifically designed for bioconjugation. Its structure consists of three key functional moieties:

  • Tetramethylrhodamine (TAMRA): A bright, photostable orange-red fluorophore widely used in fluorescence microscopy, flow cytometry, and other detection methods.

  • Polyethylene Glycol (PEG3): A three-unit polyethylene glycol linker. This hydrophilic spacer enhances the aqueous solubility of the entire molecule and the biomolecules it conjugates to.[1][2] It also provides a flexible arm that reduces steric hindrance, improving the accessibility of the terminal biotin for binding to streptavidin.[3]

  • Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for affinity purification and immobilization.

The combination of these three parts in a single reagent allows for dual functionality: fluorescent detection and affinity-based capture of target molecules.[3]

TAMRA_PEG3_biotin_structure cluster_tamra TAMRA (Fluorophore) cluster_peg PEG3 Spacer cluster_biotin Biotin (Affinity Tag) tamra_img tamra_img->p1 peg O(CH₂CH₂O)₃ peg->p2 peg->p2 Amide Linkage biotin_img p1->peg p1->peg Amide Linkage p2->biotin_img

Figure 1. Modular structure of this compound.

Data Presentation: Chemical and Physical Properties

The quantitative properties of this compound are summarized below for easy reference.

Table 1: General Chemical Properties

PropertyValueSource(s)
Chemical Name 3',6'-bis(dimethylamino)-3-oxo-N-(13-oxo-17-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide[4]
CAS Number 2279944-59-9[1][3][4]
Molecular Formula C₄₃H₅₄N₆O₉S[1][3][4]
Molecular Weight ~831.00 g/mol [1][4][5]
Exact Mass 830.3700 u[4]
Purity ≥95%[1][3]

Table 2: Spectroscopic and Physical Properties

PropertyValueSource(s)
Excitation Max (λex) ~552 - 555 nm[1][3]
Emission Max (λem) ~578 - 580 nm[1]
Appearance (Varies by supplier)N/A
Solubility Soluble in DMSO, DMF[3][5]
Storage Conditions -20°C, protect from light and moisture[1][3][4]

Experimental Protocols and Applications

This compound is primarily used as a reporter and capture tag in chemical proteomics and cell biology to identify the protein targets of small molecules or other probes.[6] The general workflow involves labeling a molecule of interest, introducing it to a biological system, and then using the dual tags for visualization and enrichment.

experimental_workflow cluster_labeling Step 1: Bioconjugation cluster_interaction Step 2: Biological Interaction cluster_capture Step 3: Affinity Capture cluster_analysis Step 4: Analysis node1 Molecule of Interest (e.g., Drug, Probe) node3 Biotinylated & Fluorescent Probe node1->node3 Conjugation (e.g., Click Chemistry) node2 This compound (with reactive group) node2->node3 node5 Probe-Target Complex node3->node5 Incubation node4 Cell Lysate or Live Cells node4->node5 node7 Captured Complex on Beads node5->node7 Binding node6 Streptavidin-coated Beads node6->node7 node8 In-gel Fluorescence (Visualization) node7->node8 Wash & Elute node9 Mass Spectrometry (Identification) node8->node9 Excise Band

Figure 2. Workflow for target identification using a TAMRA-biotin probe.

Detailed Protocol: Target Pull-Down from Cell Lysate and In-Gel Visualization

This protocol outlines a common application: using a biotinylated and fluorescent probe to capture and visualize protein targets from a complex mixture like a cell lysate. This protocol assumes the user has already synthesized a probe by conjugating this compound to their molecule of interest.

Materials:

  • Biotinylated Probe (Your this compound-conjugated molecule)

  • Cell Lysate containing target proteins

  • Streptavidin Magnetic Beads (e.g., NEB #S1420 or similar)

  • Binding/Wash Buffer (e.g., PBS or Tris-based buffer with 0.05% Tween-20)[7]

  • Magnetic Separation Rack

  • SDS-PAGE reagents and equipment

  • Fluorescence Gel Imager with appropriate filters for TAMRA (Excitation ~550 nm, Emission ~580 nm)

Methodology:

Part A: Bead Preparation and Target Binding

  • Resuspend Beads: Vortex the stock tube of Streptavidin Magnetic Beads to fully resuspend them.

  • Aliquot Beads: Transfer the required volume of bead slurry to a fresh microfuge tube. The binding capacity is typically provided by the manufacturer (e.g., 30 µg of biotinylated antibody per 1 mg of beads).[7]

  • Equilibrate Beads: Place the tube on a magnetic rack to pellet the beads, then carefully remove the storage buffer. Add 500 µL of Binding/Wash Buffer, resuspend the beads, pellet again, and discard the supernatant. Repeat this wash step for a total of three equilibrations.[7]

  • Prepare Lysate: Clarify your cell lysate by centrifugation (e.g., 20,000 x g for 10 min at 4°C) to remove insoluble material.[8] Determine the protein concentration (e.g., via BCA assay).

  • Binding Reaction: In a new tube, combine the cell lysate (e.g., 500 µg of total protein) with your biotinylated probe to the desired final concentration.[5] Incubate for 1 hour at room temperature or 4°C with gentle end-over-end rotation to allow the probe to bind its target.[5]

  • Capture Probe-Target Complex: Add the lysate/probe mixture to the equilibrated streptavidin beads. Incubate for an additional 1-2 hours at 4°C with rotation to allow the biotin tag to bind to the streptavidin beads.[9]

Part B: Washing and Elution

  • Pellet and Wash: Place the tube on the magnetic rack to capture the beads. Discard the supernatant (this is the unbound fraction).

  • Wash Beads: Resuspend the beads in 1 mL of Binding/Wash Buffer. Rotate for 5 minutes at 4°C.[9] Pellet the beads and discard the supernatant. Repeat this wash step at least three times to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-60 µL of 2x SDS-PAGE Sample Buffer.[9] To elute the bound proteins, boil the sample at 95-100°C for 5-10 minutes.

Part C: In-Gel Fluorescence Analysis

  • Separate Proteins: Briefly centrifuge the tube and place it on the magnetic rack. Carefully collect the supernatant (eluate), which contains your target proteins.

  • SDS-PAGE: Load the eluate onto a polyacrylamide gel. Also, load a lane with a pre-stained protein ladder and a sample of the input lysate for comparison. Run the gel according to standard procedures.

  • Fluorescence Imaging: After electrophoresis, place the gel directly into a fluorescence gel imager.[6][10] Use an excitation source around 550 nm and an emission filter around 580 nm to visualize the TAMRA signal. Fluorescent bands will indicate the presence and molecular weight of the captured proteins.[11]

  • Downstream Analysis (Optional): After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins. The fluorescent band(s) of interest can then be excised for identification by mass spectrometry.

References

TAMRA-PEG3-Biotin: A Trifunctional Probe for Advanced Life Sciences Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and diverse applications of TAMRA-PEG3-biotin, a versatile trifunctional molecule designed for advanced biological research. By integrating a fluorescent reporter (TAMRA), a flexible spacer (PEG3), and a high-affinity tag (biotin), this probe enables a wide range of experimental techniques, from cellular imaging to protein interaction analysis.

Core Components and Mechanism of Action

This compound is a chemical probe engineered with three distinct functional moieties, each contributing to its utility in biological assays. The synergistic action of these components allows for the detection, isolation, and visualization of target molecules.

  • Tetramethylrhodamine (TAMRA): A bright, orange-red fluorescent dye that serves as the reporter group.[1] Its robust photophysical properties make it ideal for various fluorescence-based detection methods.

  • Polyethylene Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. This linker enhances the solubility of the entire molecule, reduces steric hindrance, and provides flexibility, which improves the accessibility of the terminal biotin group to its binding partners.[1]

  • Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly specific affinity capture and detection applications.[1]

The fundamental mechanism of action relies on the dual functionality of fluorescence detection and affinity binding. The biotin moiety allows for the specific attachment of the probe to streptavidin-coated surfaces (e.g., beads, plates) or streptavidin-conjugated reporters. Simultaneously, the TAMRA fluorophore provides a means to visualize and quantify the location and abundance of the probe and its associated target.

Quantitative Data Summary

The key quantitative parameters of the components of this compound are summarized in the table below for easy reference and comparison.

ParameterValueComponentReference
Excitation Maximum (λex) ~555 nmTAMRA
Emission Maximum (λem) ~580 nmTAMRA
Dissociation Constant (Kd) ~10⁻¹⁴ MBiotin-Streptavidin
Spacer Arm Length ~10.5 ÅPEG3

Key Applications and Experimental Protocols

The unique trifunctional nature of this compound lends itself to a variety of applications in molecular and cell biology. Below are detailed protocols for some of the most common experimental workflows.

Affinity Capture and Pull-Down Assays

This technique is used to isolate and identify binding partners to a biotinylated "bait" molecule. The TAMRA fluorescence allows for the easy tracking and quantification of the bait molecule throughout the experiment.

Experimental Protocol: Streptavidin Pull-Down Assay

  • Biotinylation of Bait Molecule: Conjugate the molecule of interest (e.g., a protein, peptide, or small molecule) with an appropriate reactive form of this compound.

  • Preparation of Cell Lysate: Prepare a cell lysate containing the putative binding partners ("prey").

  • Binding of Bait and Prey: Incubate the biotinylated bait molecule with the cell lysate to allow for the formation of bait-prey complexes.

  • Immobilization on Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to allow the biotinylated bait-prey complexes to bind to the beads.

  • Washing: Wash the beads several times with an appropriate buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing free biotin) or a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the interacting prey proteins.

Fluorescence Microscopy

The intrinsic fluorescence of TAMRA makes this probe suitable for visualizing the subcellular localization of a target molecule.

Experimental Protocol: Cellular Imaging

  • Cell Culture and Treatment: Culture cells on coverslips or in imaging dishes and treat with the this compound-conjugated molecule of interest.

  • Fixation and Permeabilization (for intracellular targets): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100 or saponin) if the target is intracellular.

  • Staining: Incubate the cells with the this compound conjugate.

  • Washing: Wash the cells to remove any unbound probe.

  • Counterstaining (Optional): Stain cellular compartments with other fluorescent dyes (e.g., DAPI for the nucleus) if desired.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Cy3 filter set).

Flow Cytometry

Flow cytometry can be used to quantify the binding of a this compound-labeled ligand to cell surface receptors or to identify cell populations that have taken up the probe.

Experimental Protocol: Flow Cytometry Analysis

  • Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.

  • Staining: Incubate the cells with the this compound-conjugated molecule of interest. For indirect staining, the cells can be first incubated with a biotinylated primary antibody, followed by a secondary incubation with streptavidin conjugated to a different fluorophore, while the TAMRA signal can be used for another parameter.

  • Washing: Wash the cells to remove unbound probe.

  • Data Acquisition: Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence in the appropriate channel (typically PE or a similar channel).

  • Data Analysis: Gate on the cell population of interest and quantify the fluorescence intensity to determine the level of binding or uptake.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the key applications of this compound.

cluster_0 Probe Structure TAMRA TAMRA (Fluorophore) PEG3 PEG3 (Spacer) Biotin Biotin (Affinity Tag)

Figure 1. Core components of the this compound probe.

Bait Biotinylated Bait (this compound conjugated) Incubate1 Incubate to form Bait-Prey Complex Bait->Incubate1 Lysate Cell Lysate (Containing Prey Proteins) Lysate->Incubate1 Incubate2 Incubate to bind complex to beads Incubate1->Incubate2 Beads Streptavidin-coated Beads Beads->Incubate2 Wash Wash to remove non-specific binders Incubate2->Wash Elute Elute Prey Proteins Wash->Elute Analysis Analyze by SDS-PAGE and Mass Spectrometry Elute->Analysis

Figure 2. Workflow for a streptavidin pull-down assay.

Cells Prepare Single-Cell Suspension Stain Incubate cells with This compound conjugate Cells->Stain Wash Wash to remove unbound probe Stain->Wash Acquire Acquire on Flow Cytometer (Detect TAMRA fluorescence) Wash->Acquire Analyze Gate on cell population and quantify fluorescence Acquire->Analyze

Figure 3. Workflow for flow cytometry analysis.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG3-biotin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectral properties of TAMRA-PEG3-biotin, a versatile fluorescent probe. It is intended for researchers, scientists, and drug development professionals utilizing this molecule in various applications, including fluorescence microscopy, flow cytometry, and streptavidin-based detection assays. This document details the probe's core spectral characteristics, provides methodologies for its spectral analysis, and outlines workflows for its practical application.

Core Spectral Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. When conjugated with a polyethylene glycol (PEG) spacer and a biotin molecule, it becomes a powerful tool for targeted fluorescent labeling. The PEG spacer enhances solubility and reduces steric hindrance, while the biotin moiety allows for high-affinity binding to avidin and streptavidin.

The spectral properties of TAMRA are influenced by its local environment, including pH and solvent polarity. It is crucial to consider these factors when designing experiments. TAMRA's fluorescence is known to be pH-sensitive, with optimal performance in neutral to slightly acidic conditions.[1]

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound and its close analogs. These values are essential for setting up appropriate filters and laser lines for fluorescence-based experiments.

PropertyValueNotes
Excitation Maximum (λex) ~546 - 555 nmThe peak wavelength of light absorbed by the molecule to enter an excited state.
Emission Maximum (λem) ~565 - 580 nmThe peak wavelength of light emitted as the molecule returns to its ground state.[2]
Molar Extinction Coeff. ~92,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at its excitation maximum.[3]
Quantum Yield (Φ) ~0.1 - 0.3The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
Recommended Laser Lines 532 nm, 543 nm, 561 nmCommon laser lines that provide efficient excitation of the TAMRA fluorophore.
Recommended Emission Filter 580/30 nm bandpassA standard filter that effectively captures the peak emission of TAMRA while minimizing bleed-through.

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the precise excitation and emission spectra of this compound using a spectrofluorometer.

Instrumentation:

  • A spectrofluorometer equipped with a xenon arc lamp or a tunable laser source.

  • Grating-based monochromators for both excitation and emission pathways.

  • A sensitive detector, such as a photomultiplier tube (PMT).

  • Quartz cuvettes (1 cm path length).

Reagents:

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Other buffers as required by the specific experimental conditions (e.g., HEPES for pH stability).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired buffer (e.g., PBS). The final concentration should be in the low micromolar to nanomolar range to avoid inner filter effects. The absorbance of the solution at the excitation maximum should be less than 0.05.

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better spectral resolution but lower signal intensity.

  • Excitation Spectrum Measurement:

    • Place the blank cuvette in the sample holder and record a blank scan to measure background signal.

    • Replace the blank with the this compound sample cuvette.

    • Set the emission monochromator to a fixed wavelength where emission is expected (e.g., 580 nm).

    • Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 570 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Keep the this compound sample cuvette in the holder.

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength (e.g., 560 nm to 700 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra to correct for background fluorescence and Raman scattering from the solvent.

    • Identify the peak wavelengths for the excitation and emission maxima.

Protocol for Staining Biotinylated Targets with Fluorescent Streptavidin

This protocol describes a general workflow for using this compound in conjunction with fluorescently labeled streptavidin to visualize biotinylated targets in cells.

Reagents:

  • Biotinylated primary antibody or other biotinylated probe.

  • Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-Alexa Fluor 488 for a two-color experiment with TAMRA).

  • Phosphate-Buffered Saline (PBS).

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

  • Permeabilization buffer (if targeting intracellular proteins, e.g., PBS with 0.1% Triton X-100).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

Procedure:

  • Cell Preparation:

    • Grow cells on coverslips or in a multi-well plate.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Staining (with Biotinylated Probe):

    • Dilute the biotinylated primary antibody or probe to the recommended concentration in blocking buffer.

    • Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Staining (with Fluorescent Streptavidin):

    • Dilute the fluorescently labeled streptavidin (e.g., TAMRA-streptavidin) in blocking buffer. A typical concentration is 1-5 µg/mL.

    • Incubate the cells with the diluted fluorescent streptavidin for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.

Visualizations

Streptavidin-Biotin Interaction Workflow

The high-affinity interaction between streptavidin and biotin is the fundamental principle behind the use of this compound for targeted detection. The following diagram illustrates this workflow.

Streptavidin_Biotin_Interaction Target Target Molecule (e.g., Protein, DNA) Biotinylated_Probe Biotinylated Probe (e.g., Antibody, Ligand) Target->Biotinylated_Probe Binding TAMRA_Streptavidin TAMRA-Streptavidin Conjugate Biotinylated_Probe->TAMRA_Streptavidin High-Affinity Binding Detection Fluorescence Detection TAMRA_Streptavidin->Detection Signal Generation

Caption: Workflow of streptavidin-biotin based detection.

Proximity Biotinylation Experimental Workflow

This compound can be used in proximity biotinylation techniques (e.g., BioID) to visualize the localization of protein-protein interactions. In this method, a "bait" protein is fused to a biotin ligase (e.g., BirA*). This enzyme biotinylates nearby proteins, which can then be detected with fluorescently labeled streptavidin.

Proximity_Biotinylation cluster_cell In Vivo cluster_detection In Vitro Detection Bait_Protein Bait Protein-BirA* Fusion Prey_Protein Proximal 'Prey' Protein Bait_Protein->Prey_Protein Proximity Biotinylation Biotinylation of Prey Prey_Protein->Biotinylation BirA* Catalysis Fixation Cell Fixation & Permeabilization Biotinylation->Fixation TAMRA_Streptavidin TAMRA-Streptavidin Staining Fixation->TAMRA_Streptavidin Microscopy Fluorescence Microscopy TAMRA_Streptavidin->Microscopy

Caption: Proximity biotinylation workflow for visualizing protein interactions.

References

The Pivotal Role of the PEG3 Linker in TAMRA-PEG3-Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The trifunctional molecule, TAMRA-PEG3-biotin, is a powerful tool in modern life sciences research, merging the capabilities of fluorescent detection, high-affinity capture, and strategic molecular spacing. At its core, this reagent integrates the bright orange-red fluorescence of the TAMRA dye, the robust and highly specific binding of biotin to streptavidin, and a short, hydrophilic polyethylene glycol (PEG) linker. This guide delves into the critical role of the PEG3 linker, providing a technical overview of its functions, supported by quantitative data and detailed experimental protocols.

Deconstructing this compound: The Three Key Components

To appreciate the function of the PEG3 linker, it is essential to first understand the roles of the terminal functional groups it connects.

TAMRA (Tetramethylrhodamine): The Fluorescent Reporter

TAMRA is a well-characterized rhodamine-based fluorophore known for its bright signal and good photostability.[1] It is widely used for labeling peptides, proteins, and nucleic acids.[2] Its excitation and emission maxima in the orange-red spectrum make it compatible with common fluorescence microscopy and flow cytometry setups.[3][4]

Biotin: The High-Affinity Handle

Biotin, a B-vitamin, exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[5] This bond is rapid, highly specific, and stable against a wide range of pH, temperature, and denaturing agents.[5] This interaction is extensively exploited for a variety of applications, including affinity purification, immobilization, and detection.[6]

PEG3 Linker: The Strategic Spacer

The PEG3 linker is a short, monodisperse polyethylene glycol chain consisting of three ethylene glycol units. This linker covalently connects the TAMRA fluorophore to the biotin moiety, and its inclusion is not incidental but rather a strategic design choice to optimize the performance of the entire molecule.

The Multifaceted Role of the PEG3 Linker

The PEG3 linker imparts several critical advantages to the this compound probe, enhancing its utility and performance in various biochemical applications. These benefits are primarily centered around improving solubility, minimizing steric hindrance, and reducing non-specific interactions.

Enhancement of Aqueous Solubility

Fluorophores like TAMRA can be hydrophobic, which may lead to aggregation and reduced solubility in aqueous buffers. The hydrophilic nature of the PEG linker helps to mitigate this by increasing the overall water solubility of the conjugate.[7][8] This is crucial for maintaining the functionality of the probe in biological systems and for preventing artifacts in experimental assays.

CompoundlogP ValueImplication
Indocyanine Green (ICG)1.81 ± 0.06More Lipophilic
ICG-PEG40.64 ± 0.06More Hydrophilic
ICG-PEG8-0.03 ± 0.02Most Hydrophilic
Table 1: Effect of PEGylation on the lipophilicity (logP) of a fluorescent dye. The addition of short PEG linkers significantly increases the hydrophilicity of the molecule.
Reduction of Steric Hindrance

The biotin-streptavidin interaction occurs within a deep binding pocket on the streptavidin tetramer. If the biotin moiety is too close to a bulky molecule like TAMRA, steric hindrance can prevent or weaken its binding to streptavidin. The PEG3 linker provides a flexible spacer that physically separates the biotin from the TAMRA, allowing the biotin to access the binding pocket on streptavidin more freely.[1]

ParameterValueReference
Dissociation Constant (Kd) of Biotin-Streptavidin~10⁻¹⁴ to 10⁻¹⁵ M[3][5]
Association Rate Constant (kon) of Biotin to Streptavidin~1.3 x 10⁷ M⁻¹s⁻¹[3]
Dissociation Rate Constant (koff) of Biotin from Streptavidin~0.05 s⁻¹ (initially, decreases over time)[3]
Table 2: Kinetic parameters of the biotin-streptavidin interaction. The PEG3 linker helps to ensure these optimal binding kinetics are not compromised by steric hindrance from the TAMRA fluorophore.
Minimization of Non-Specific Binding

In applications like cellular imaging or pull-down assays, non-specific binding of the probe to surfaces or other proteins can lead to high background signal and false-positive results. The hydrophilic and flexible nature of PEG linkers creates a hydration shell that can reduce non-specific hydrophobic and ionic interactions.[9] Studies have shown that surfaces modified with PEG exhibit significantly reduced non-specific protein adsorption.

ConditionRelative Non-Specific Binding
Unmodified Hydrogel100%
PEG-modified Hydrogel~10%
Table 3: Representative data showing the reduction of non-specific protein binding on PEG-modified surfaces. This illustrates the expected effect of the PEG3 linker in reducing background signal.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound can be utilized.

Streptavidin Pull-Down Assay

This protocol outlines the use of this compound to label a protein of interest (POI) in a cell lysate and subsequently capture it using streptavidin-coated magnetic beads.

Materials:

  • This compound conjugate of a molecule that binds to the POI (e.g., an antibody or a small molecule ligand)

  • Cell lysate containing the POI

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Magnetic separation rack

Procedure:

  • Incubation of Lysate with Probe:

    • To 1 mg of total protein from the cell lysate, add the this compound conjugated probe to a final concentration of 1-10 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer 50 µL of the bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.

    • Wash the beads three times with 500 µL of Binding/Wash Buffer.

  • Capture of Biotinylated Complex:

    • Add the lysate/probe mixture to the washed streptavidin beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 50 µL of Elution Buffer to the beads and heat at 95°C for 5-10 minutes.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE, followed by in-gel fluorescence scanning to detect the TAMRA signal, and subsequently by Western blotting or mass spectrometry to identify the POI and its interacting partners.

G cluster_workflow Streptavidin Pull-Down Workflow lysate Cell Lysate (containing POI) incubation1 Incubate (Probe + Lysate) lysate->incubation1 probe This compound Probe probe->incubation1 capture Capture (Incubate with Beads) incubation1->capture beads Streptavidin Magnetic Beads beads->capture wash Wash Steps (Remove Unbound Proteins) capture->wash elution Elution wash->elution analysis Analysis (SDS-PAGE, Western Blot, MS) elution->analysis

Caption: Workflow for a streptavidin pull-down assay using a this compound probe.

Cellular Imaging

This protocol describes the use of this compound to visualize the localization of a target molecule on or within fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound conjugated to a primary antibody or other targeting moiety

  • Streptavidin conjugated to a secondary fluorophore (optional, for signal amplification)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips three times with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Primary Staining:

    • Dilute the this compound conjugated probe in Blocking Buffer to the desired working concentration (e.g., 1-10 µg/mL).

    • Incubate the cells with the diluted probe for 1 hour at room temperature in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Staining (Optional):

    • If using a biotinylated primary that is not fluorescent, incubate with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA (e.g., excitation ~555 nm, emission ~580 nm).

G cluster_imaging Cellular Imaging Workflow cells Cells on Coverslip fix_perm Fixation & Permeabilization cells->fix_perm block Blocking (e.g., BSA) fix_perm->block probe_stain Stain with This compound Probe block->probe_stain wash Wash Steps probe_stain->wash mount Mount with DAPI wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for cellular imaging using a this compound probe.

Conclusion

The PEG3 linker in this compound is a critical component that significantly enhances the functionality and reliability of this dual-purpose probe. By improving aqueous solubility, minimizing steric hindrance for efficient biotin-streptavidin binding, and reducing non-specific interactions, the PEG3 linker ensures higher signal-to-noise ratios and more accurate results in a wide range of applications, from affinity capture to cellular imaging. For researchers in drug development and other scientific fields, understanding the role of this seemingly simple spacer is key to leveraging the full potential of this versatile molecular tool.

References

An In-Depth Technical Guide to the Biotin-Streptavidin Binding Affinity with TAMRA-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotin-streptavidin interaction, with a specific focus on the fluorescently labeled and PEGylated biotin derivative, TAMRA-PEG3-biotin. This document details the remarkable binding affinity of this system, outlines key experimental protocols for its characterization, and presents visual workflows for its application in research and drug development.

Core Concepts: The Biotin-Streptavidin Interaction

The bond between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent interactions in nature.[1] This exceptionally high affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range, forms the basis of numerous applications in biotechnology and molecular biology.[1][2][3] The interaction is highly specific, rapid, and stable across a wide range of pH, temperature, and denaturing conditions.[4][5]

This compound is a modified biotin molecule that incorporates a tetramethylrhodamine (TAMRA) fluorophore for detection and a polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to streptavidin.[6] The TAMRA fluorophore allows for sensitive detection and quantification of the binding event through fluorescence-based methods.

Quantitative Data: Binding Affinity of Biotin and its Derivatives to Streptavidin

ParameterValueTechniqueReference
Dissociation Constant (Kd)~1 x 10-14 MVarious[2][3]
Association Rate Constant (ka)~1 x 107 M-1s-1Surface Plasmon Resonance[7]
Dissociation Rate Constant (kd)~1 x 10-4 s-1Surface Plasmon Resonance[7]

Table 1: General Kinetic Parameters for the Biotin-Streptavidin Interaction. These values represent the typically cited constants for the interaction between unmodified biotin and streptavidin.

ParameterValue RangeTechniqueReference
Dissociation Constant (Kd)10-13 - 10-15 MVarious[3]
Association Constant (Ka)1013 - 1015 M-1Various[8]

Table 2: Range of Reported Affinity Constants for the Biotin-Streptavidin Interaction. The extremely high affinity makes precise determination challenging and can vary slightly depending on the experimental method and conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biotin-streptavidin interaction. These protocols can be adapted for use with this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of this compound binding to streptavidin.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Streptavidin-coated sensor chip (SA chip)

  • This compound

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 0.1 M glycine-HCl pH 2.5)

Procedure:

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Ligand Immobilization (Streptavidin): Streptavidin is pre-immobilized on the sensor chip.

  • Analyte Injection (this compound): Inject a series of concentrations of this compound in running buffer over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the increase in the SPR signal (response units, RU) as this compound binds to the immobilized streptavidin.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte. This step may be harsh and needs to be optimized to maintain the activity of the immobilized streptavidin.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of the this compound and streptavidin interaction.

Materials:

  • Isothermal titration calorimeter

  • Streptavidin solution in a suitable buffer (e.g., PBS)

  • This compound solution in the same buffer

  • Degassing station

Procedure:

  • Sample Preparation: Prepare precise concentrations of streptavidin and this compound in the same buffer batch. Degas both solutions to prevent air bubbles.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Loading the Calorimeter: Load the streptavidin solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the streptavidin solution while stirring.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.[9]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. The TAMRA fluorophore on this compound makes it an ideal probe for this assay.

Objective: To determine the binding affinity (Kd) of this compound to streptavidin.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-binding microplates

  • This compound

  • Streptavidin

  • Assay buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Reagent Preparation: Prepare a constant concentration of this compound and a serial dilution of streptavidin in the assay buffer.

  • Assay Setup: In a microplate, add the this compound solution to each well. Then, add the serially diluted streptavidin solutions to the wells. Include control wells with only this compound (for minimum polarization) and buffer alone (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the streptavidin concentration. Fit the resulting sigmoidal binding curve to a suitable equation (e.g., one-site binding model) to determine the Kd.[10]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows utilizing this compound.

experimental_workflow_pull_down cluster_step1 Step 1: Bait Preparation cluster_step2 Step 2: Affinity Capture cluster_step3 Step 3: Washing cluster_step4 Step 4: Elution & Detection Bait Protein of Interest (Bait) Biotinylation Biotinylation Reaction (with this compound) Bait->Biotinylation Covalent Labeling Incubation Incubation of Lysate with Beads Biotinylation->Incubation Beads Streptavidin-coated Magnetic Beads Beads->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution Detection Analysis by SDS-PAGE, Western Blot, or Mass Spec. Elution->Detection

Pull-down assay workflow using this compound.

signaling_pathway_fp_assay cluster_unbound Unbound State cluster_bound Bound State Unbound_Probe This compound Low_FP Low Fluorescence Polarization Unbound_Probe->Low_FP Fast Rotation Bound_Complex Streptavidin-Biotin Complex Unbound_Probe->Bound_Complex Binding Streptavidin Streptavidin Streptavidin->Bound_Complex Binding High_FP High Fluorescence Polarization Bound_Complex->High_FP Slow Rotation

Principle of a fluorescence polarization assay.

References

An In-depth Technical Guide to TAMRA-PEG3-biotin for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG3-biotin, a versatile fluorescent and biotinylated labeling reagent. It is designed to offer researchers, scientists, and drug development professionals the essential technical information and protocols for the effective use of this molecule in labeling primary amines on proteins, peptides, and other biomolecules.

Introduction to this compound

This compound is a trifunctional molecule that integrates a bright fluorescent dye (TAMRA), a hydrophilic polyethylene glycol (PEG) spacer, and a high-affinity binding tag (biotin).[1] This combination of features makes it an invaluable tool for a wide range of applications in biological research and drug discovery, including fluorescent imaging, affinity capture, and flow cytometry.[1]

The core components of the molecule are:

  • Tetramethylrhodamine (TAMRA): A well-characterized rhodamine-based fluorophore that emits a bright, orange-red fluorescence.[2][3] It exhibits good photostability and its fluorescence is relatively insensitive to pH, making it suitable for a variety of experimental conditions.[2][3][4]

  • Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit PEG linker enhances the water solubility of the molecule and reduces steric hindrance. This flexibility allows for more efficient labeling and subsequent binding of the biotin moiety to avidin or streptavidin.[1]

  • Biotin: A vitamin that forms an exceptionally strong and specific non-covalent bond with avidin and streptavidin.[1][5] This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

Physicochemical Properties and Quantitative Data

Accurate quantitative data is crucial for the successful design and interpretation of experiments. The following tables summarize the key physicochemical and spectral properties of this compound and its constituent fluorophore.

PropertyValueReference
Chemical Formula C₄₃H₅₄N₆O₉S[1]
Molecular Weight 831.0 g/mol [1]
CAS Number 2279944-59-9[1]
Appearance Solid (powder)
Solubility Soluble in DMSO, DMF[1]
Storage Conditions Store at -20°C, protected from light and moisture[1]
Spectral PropertyValueReference
Excitation Maximum (λex) ~546 - 555 nm[2][3][6]
Emission Maximum (λem) ~579 - 580 nm[2][3][6]
Extinction Coefficient (ε) ~90,000 - 95,000 M⁻¹cm⁻¹[3][6]
Quantum Yield (Φ) ~0.1 - 0.5[3][6]
Fluorescence Color Orange-Red[2][3]

Experimental Protocols

This section provides detailed methodologies for labeling primary amines with this compound (assuming an NHS ester reactive group), purification of the conjugate, and a protocol for a streptavidin-biotin binding assay.

General Protocol for Labeling Proteins with this compound NHS Ester

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine residues and the N-terminus). The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 50 mM phosphate buffer, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[7]

  • Prepare the this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the protein.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Labeled Protein: Separate the labeled protein from unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.

Protocol for Streptavidin-Biotin Binding Assay

This protocol can be used to confirm the successful biotinylation of your protein.

Materials:

  • Biotinylated protein

  • Streptavidin-coated plates or beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (if applicable)

Procedure:

  • Immobilization of Streptavidin: Use pre-coated streptavidin plates or incubate beads with a streptavidin solution.

  • Blocking: Block the streptavidin-coated surface with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Binding of Biotinylated Protein: Add the purified biotinylated protein to the blocked wells or beads and incubate for 1 hour at room temperature.

  • Washing: Wash the wells or beads several times with wash buffer to remove any unbound protein.

  • Detection: The detection of the bound protein can be achieved through various methods, such as using a primary antibody specific to the protein of interest followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

Visualizations

The following diagrams illustrate the chemical reaction, a typical experimental workflow, and a conceptual signaling pathway application.

Labeling_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-TAMRA-PEG3-Biotin (Stable Amide Bond) Protein->Labeled_Protein pH 7.2-8.0 TAMRA_PEG3_Biotin This compound-NHS TAMRA_PEG3_Biotin->Labeled_Protein NHS N-hydroxysuccinimide TAMRA_PEG3_Biotin->NHS

Chemical reaction of this compound-NHS with a primary amine.

Experimental_Workflow start Start: Unlabeled Protein prepare_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) start->prepare_protein labeling 3. Labeling Reaction (1-2 hours at RT) prepare_protein->labeling prepare_reagent 2. Prepare this compound (10 mM in DMSO/DMF) prepare_reagent->labeling quench 4. Quench Reaction (e.g., Tris buffer) labeling->quench purify 5. Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze 6. Analysis & Downstream Applications purify->analyze end End: Purified Labeled Protein analyze->end

Workflow for labeling and purifying a protein with this compound.

Signaling_Pathway_Concept cluster_cell Cell cluster_detection Detection Methods Receptor Cell Surface Receptor Internalization Receptor-Ligand Internalization Receptor->Internalization Labeled_Ligand This compound Labeled Ligand Labeled_Ligand->Receptor Binding Endosome Endosome Internalization->Endosome Microscopy Fluorescence Microscopy (Visualize with TAMRA) Internalization->Microscopy Track Location Signaling_Cascade Downstream Signaling Cascade Endosome->Signaling_Cascade Signal Transduction Pull_down Streptavidin Pull-down (Isolate with Biotin) Endosome->Pull_down Identify Interactors

Conceptual use of a this compound labeled ligand in a signaling pathway.

Applications in Research and Drug Development

The dual functionality of this compound makes it a powerful reagent for a multitude of applications:

  • Fluorescence Microscopy and Imaging: The bright fluorescence of TAMRA allows for the visualization and tracking of labeled biomolecules within cells and tissues.[1]

  • Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.[1]

  • Protein-Protein Interaction Studies: The biotin tag can be used for affinity pull-down assays to isolate and identify binding partners of the labeled protein.

  • Drug Delivery Research: The fluorescent and affinity tags can be used to track the cellular uptake and localization of drug delivery vehicles.[1]

  • High-Throughput Screening: The strong and specific biotin-streptavidin interaction is well-suited for various plate-based assays.

Conclusion

This compound is a highly versatile and valuable tool for researchers in life sciences and drug development. Its combination of a bright and photostable fluorophore, a flexible and solubilizing PEG spacer, and a high-affinity biotin tag provides a robust solution for labeling, detecting, and isolating primary amine-containing biomolecules. By understanding its properties and following optimized protocols, researchers can effectively leverage this reagent to advance their scientific investigations.

References

The Trifunctional Advantage: A Technical Guide to the TAMRA-PEG3-Biotin Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug discovery, the ability to simultaneously visualize, capture, and identify biomolecules of interest is paramount. Trifunctional probes have emerged as powerful tools to meet this challenge, offering a streamlined approach to complex experimental workflows. This technical guide delves into the core benefits and applications of a particularly versatile trifunctional probe: TAMRA-PEG3-biotin. By integrating a vibrant fluorophore (TAMRA), a high-affinity tag (biotin), and a flexible spacer (PEG3), this probe empowers researchers to elucidate complex biological processes with enhanced efficiency and precision.

Deciphering the Trifunctional Architecture: Core Components and Their Synergy

The power of the this compound probe lies in the synergistic function of its three key components:

  • Tetramethylrhodamine (TAMRA): The Fluorescent Reporter. TAMRA is a well-characterized rhodamine dye that serves as the probe's fluorescent reporter. Its bright orange-red fluorescence, high photostability, and compatibility with standard fluorescence detection platforms make it an ideal choice for a wide range of imaging applications.[1] The TAMRA moiety allows for the direct visualization and quantification of the labeled target molecule in techniques such as fluorescence microscopy and flow cytometry.[2]

  • Biotin: The High-Affinity Capture Tag. Biotin, also known as Vitamin B7, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[2] This interaction, one of the strongest known in nature, forms the basis for highly efficient affinity capture and purification of the labeled molecule and its binding partners.

  • Polyethylene Glycol (PEG3) Linker: The Flexible Spacer. The PEG3 linker is a short, hydrophilic polyethylene glycol chain that physically separates the TAMRA and biotin functionalities. This spacer is crucial for minimizing steric hindrance, thereby ensuring that both the fluorophore and the affinity tag can interact with their respective partners without interfering with each other.[2] The hydrophilic nature of the PEG linker also enhances the water solubility of the probe and the labeled biomolecule.[1]

This trifunctional design allows for a seamless transition from in situ visualization to ex vivo purification and identification, all with a single labeling reagent.

Quantitative Properties of the Core Components

The efficacy of the this compound probe is underpinned by the distinct and well-defined properties of its functional ends. The following tables summarize key quantitative data for the TAMRA fluorophore and the biotin-streptavidin interaction.

Table 1: Photophysical Properties of TAMRA

PropertyValueReference(s)
Excitation Maximum (λex) ~555 nm[1]
Emission Maximum (λem) ~580 nm[1]
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.3 - 0.5[1]
Photostability High[1]

Table 2: Biotin-Streptavidin Interaction Kinetics

PropertyValueReference(s)
Dissociation Constant (Kd) ~10⁻¹⁴ M[3]
Association Rate Constant (kon) 10⁵ - 10⁷ M⁻¹s⁻¹[3]
Binding Specificity Very High[2]

Visualizing Experimental Workflows

The versatility of the this compound probe lends itself to a variety of experimental designs. The following diagrams, rendered in DOT language, illustrate key workflows where this trifunctional probe can be applied.

experimental_workflow cluster_labeling Step 1: Labeling cluster_visualization Step 2: Visualization cluster_capture Step 3: Affinity Capture cluster_analysis Step 4: Downstream Analysis Target Target Molecule (e.g., Protein, Antibody) Labeled_Target Labeled Target Molecule Target->Labeled_Target Conjugation Probe This compound Probe->Labeled_Target Labeled_Target2 Labeled Target Molecule Microscopy Fluorescence Microscopy Labeled_Target2->Microscopy Flow_Cytometry Flow Cytometry Labeled_Target2->Flow_Cytometry Labeled_Target3 Labeled Target Molecule Captured_Complex Captured Complex on Beads Labeled_Target3->Captured_Complex Biotin-Streptavidin Interaction Captured_Complex2 Captured Complex on Beads Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Captured_Complex Elution Elution Captured_Complex2->Elution Analysis Mass Spectrometry / Western Blot Elution->Analysis pulldown_workflow Bait Bait Protein (Labeled with this compound) Incubate Incubate Bait with Lysate Bait->Incubate Lysate Cell Lysate (Containing Prey Proteins) Lysate->Incubate Capture Capture Bait-Prey Complex Incubate->Capture Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec. Elute->Analyze Visualize Visualize Bait Protein on Gel via TAMRA Fluorescence Elute->Visualize flow_cytometry_workflow Primary_Ab Primary Antibody (Unlabeled) Incubate1 Incubate Cells with Primary Antibody Primary_Ab->Incubate1 Cells Cell Suspension Cells->Incubate1 Wash1 Wash Cells Incubate1->Wash1 Incubate2 Incubate Cells with Labeled Secondary Antibody Wash1->Incubate2 Secondary_Ab Secondary Antibody (Labeled with this compound) Secondary_Ab->Incubate2 Wash2 Wash Cells Incubate2->Wash2 Flow_Cytometer Analyze on Flow Cytometer Wash2->Flow_Cytometer Data_Analysis Data Analysis: Quantify TAMRA Signal Flow_Cytometer->Data_Analysis

References

An In-depth Technical Guide to TAMRA-PEG3-biotin: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional molecule, TAMRA-PEG3-biotin, detailing its molecular characteristics, applications in research and drug development, and standardized protocols for its use in key experimental assays. This molecule integrates a fluorescent dye (TAMRA), a flexible spacer (PEG3), and a high-affinity tag (biotin), making it a versatile tool for biochemical and cellular analysis.

Core Molecular and Physical Properties

This compound is a chemical probe with a well-defined molecular structure that lends itself to a variety of applications. Its key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 831.00 g/mol [1][2][3]
Chemical Formula C43H54N6O9S[1][2][3]
Exact Mass 830.3700 u[1]
Purity ≥95%[2][3][4]

Key Structural Components and Functionality

The utility of this compound stems from its three distinct functional moieties:

  • Tetramethylrhodamine (TAMRA): A bright, orange-red fluorescent dye that allows for sensitive detection in imaging and plate-based assays.[2]

  • Polyethylene Glycol (PEG3) Linker: A short, hydrophilic three-unit polyethylene glycol spacer that enhances aqueous solubility, reduces steric hindrance, and provides flexibility, which can improve the accessibility of the terminal biotin group.[2]

  • Biotin: A vitamin that exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is widely exploited for affinity capture, purification, and detection applications.[2]

Applications in Research and Development

The unique combination of a fluorophore and an affinity tag makes this compound suitable for a range of applications:

  • Fluorescent Imaging: The TAMRA component enables the visualization of biotinylated molecules in cells and tissues via fluorescence microscopy and flow cytometry.[1]

  • Affinity Capture and Pulldown Assays: The biotin moiety allows for the immobilization and purification of target molecules on streptavidin-coated surfaces, such as magnetic beads or plates, to study protein-protein interactions.[1]

  • Western Blotting: It can be used as a fluorescent probe to detect biotinylated proteins directly on a membrane or in conjunction with streptavidin-conjugated enzymes for signal amplification.

  • PROTAC Development: As a PEG-based linker, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound.

Affinity Pulldown Assay to Identify Protein Interactions

This protocol describes the use of this compound to label a protein of interest and subsequently capture its interaction partners from a cell lysate.

Materials:

  • This compound

  • Streptavidin-coated magnetic beads

  • Cell lysate containing the protein of interest

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high concentration biotin solution or SDS-PAGE loading buffer)

  • Magnetic separation rack

Procedure:

  • Biotinylation of Bait Protein: Conjugate this compound to your purified protein of interest according to standard amine-reactive or other relevant conjugation chemistry. Remove any unconjugated this compound via dialysis or size-exclusion chromatography.

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired volume to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

  • Bead Equilibration: Wash the beads three times with the binding/wash buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack to pellet, and discard the supernatant.[5]

  • Binding of Biotinylated Protein: Add the biotinylated protein to the equilibrated beads and incubate with gentle rotation for at least 30 minutes at room temperature or 4°C.[5]

  • Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with binding/wash buffer to remove any non-specifically bound proteins.

  • Incubation with Cell Lysate: Resuspend the beads with the bound biotinylated protein in the cell lysate and incubate with gentle rotation for 1-2 hours at 4°C to allow for the capture of interacting proteins.

  • Final Washes: Pellet the beads and discard the lysate. Wash the beads five times with binding/wash buffer to remove non-interacting proteins.

  • Elution: Elute the captured protein complexes from the beads using the elution buffer. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Affinity_Pulldown_Workflow cluster_bait Bait Preparation cluster_capture Capture cluster_pulldown Pulldown cluster_analysis Analysis Bait Protein of Interest Biotinylated_Bait Biotinylated Bait Protein Bait->Biotinylated_Bait Conjugation Probe This compound Probe->Biotinylated_Bait Beads Streptavidin Beads Bound_Beads Beads + Bait Beads->Bound_Beads Binding Lysate Cell Lysate Complex Beads + Bait + Prey Lysate->Complex Incubation Wash Wash Complex->Wash Elute Elute Wash->Elute Analysis SDS-PAGE / MS Elute->Analysis

Affinity Pulldown Workflow
Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of a biotinylated protein on a Western blot membrane using the fluorescent properties of TAMRA or by employing a streptavidin-HRP conjugate.

Materials:

  • Nitrocellulose or PVDF membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate (if not using direct fluorescence)

  • Chemiluminescent substrate (if using Streptavidin-HRP)

  • Fluorescence imaging system

Procedure:

  • Protein Transfer: Perform SDS-PAGE on your protein samples and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[6]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[6]

  • Primary Antibody/Probe Incubation:

    • For Direct Fluorescent Detection: If the target protein is directly labeled with this compound, you can proceed directly to the imaging step after washing.

    • For Indirect Detection: If using a biotinylated primary antibody followed by TAMRA-PEG3-streptavidin, incubate the membrane with the biotinylated primary antibody (diluted in blocking buffer) overnight at 4°C.[6] The next day, wash the membrane three times with TBST and then incubate with TAMRA-PEG3-streptavidin for 1 hour at room temperature.

    • For Enzymatic Detection: Incubate with a Streptavidin-HRP conjugate (e.g., 1:1000 to 1:3000 dilution in blocking buffer) for 1 hour at room temperature.[6]

  • Final Washes: Wash the membrane three times for 5 minutes each with TBST to remove any unbound probe or conjugate.[6]

  • Detection:

    • Fluorescence: Image the membrane using a fluorescence scanner with appropriate excitation and emission filters for TAMRA.

    • Chemiluminescence: Incubate the membrane with a chemiluminescent substrate and detect the signal using a CCD camera or X-ray film.[7]

Western_Blot_Workflow cluster_prep Membrane Preparation cluster_probing Probing cluster_detection Detection Gel SDS-PAGE Transfer Protein Transfer Gel->Transfer Membrane Membrane with Proteins Transfer->Membrane Block Blocking Membrane->Block Incubate Incubate with This compound Probe or Streptavidin-HRP Block->Incubate Wash Washing Incubate->Wash Detect_Fluorescence Fluorescence Imaging Wash->Detect_Fluorescence Direct Detect_Chemi Chemiluminescence Wash->Detect_Chemi Indirect (HRP)

Western Blot Detection Workflow

Conceptual Role in PROTAC-Mediated Protein Degradation

This compound serves as a fluorescently traceable building block for the synthesis of PROTACs. In this context, the linker connects a ligand that binds to the target protein and another ligand that binds to an E3 ubiquitin ligase. The TAMRA and biotin functionalities can be used to track the PROTACS in cells and to purify them, respectively.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway Target_Ligand Target Protein Ligand Linker This compound (Linker) Target_Ligand->Linker Target_Protein Target Protein E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism Concept

References

In-Depth Technical Guide: Storage and Handling of TAMRA-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for TAMRA-PEG3-biotin, a versatile trivalent molecule incorporating a TAMRA fluorophore, a PEG3 linker, and a biotin moiety. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes in applications ranging from fluorescent imaging to affinity capture assays.

Core Concepts and Compound Structure

This compound is a powerful tool in life sciences research, enabling dual functionality for fluorescent detection and biotin-streptavidin-based affinity purification. The Tetramethylrhodamine (TAMRA) component provides a bright, photostable orange-red fluorescence, while the biotin group offers high-affinity binding to avidin and streptavidin. The polyethylene glycol (PEG3) spacer enhances aqueous solubility and reduces steric hindrance, facilitating efficient interaction of the terminal groups with their respective binding partners.

Quantitative Data Summary

Proper storage is paramount to preserving the functionality of this compound. The following table summarizes the key quantitative parameters for storage and stability.

ParameterRecommended ConditionNotes
Long-Term Storage (Solid) -20°CProtect from light and moisture. Can be stored for over two years under these conditions.[1]
Short-Term Storage (Solid) 0 - 4°CFor periods of days to weeks, keep dry and protected from light.[1]
Shipping Condition Ambient TemperatureThe compound is stable for several weeks during shipping.[1]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light. Based on data for 5-TAMRA.[2]
Recommended Solvents Anhydrous DMSO, DMFUse of anhydrous solvents is crucial to preserve the fluorescence and biotin activity.[3]
pH Sensitivity pH-dependent fluorescence; optimal in neutral to slightly acidic environmentsBuffer selection is a key consideration in experimental design to ensure optimal fluorescence.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following protocols provide a general framework for the use of this compound in fluorescent labeling and affinity capture.

General Handling and Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation, which can introduce moisture and degrade the compound.

  • Reconstitution: Reconstitute the solid compound in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and light exposure.

  • Storage of Stock Solution: Store the aliquots at -20°C or -80°C, protected from light.

Example Protocol: Fluorescent Labeling of a Primary Amine-Containing Molecule

This protocol outlines a general procedure for labeling a protein or other molecule containing a primary amine with an NHS-ester activated form of this compound.

  • Buffer Preparation: Prepare a labeling buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate). Ensure the buffer is free of primary amines (e.g., Tris).

  • Molecule Preparation: Dissolve the molecule to be labeled in the labeling buffer at a suitable concentration.

  • Reagent Preparation: Prepare the this compound NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add the this compound NHS ester to the molecule solution at a molar excess (typically 5- to 20-fold). Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound NHS ester by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Example Protocol: Streptavidin-Based Affinity Capture

This protocol describes a general workflow for capturing a biotinylated target molecule using streptavidin-coated beads.

  • Bead Preparation: Wash the streptavidin-coated beads with a suitable binding buffer (e.g., PBS) to remove any storage buffer.

  • Binding: Incubate the this compound-labeled molecule with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads several times with the binding buffer to remove any non-specifically bound molecules.

  • Elution (Optional): If elution is required, it can be achieved under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) due to the strong biotin-streptavidin interaction.

Mandatory Visualizations

The following diagrams illustrate key workflows for the handling and application of this compound.

G Workflow for Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_application Application Solid Solid Form Equilibrate Equilibrate to RT Solid->Equilibrate -20°C Long-Term Stock Stock Solution Labeling Fluorescent Labeling Stock->Labeling Capture Affinity Capture Stock->Capture Reconstitute Reconstitute in Anhydrous Solvent Equilibrate->Reconstitute Aliquot Aliquot for Use Reconstitute->Aliquot Aliquot->Stock -20°C / -80°C

Caption: Logical workflow for the proper storage and handling of this compound.

G Experimental Workflow: Fluorescent Labeling and Affinity Capture cluster_labeling Fluorescent Labeling cluster_capture Affinity Capture Prepare_Molecule Prepare Target Molecule React Incubate (1-2h, RT, Protected from Light) Prepare_Molecule->React Prepare_Reagent Prepare this compound (NHS Ester) Prepare_Reagent->React Purify Purify Labeled Molecule React->Purify Bind Incubate with Labeled Molecule (30-60 min, RT) Purify->Bind Prepare_Beads Prepare Streptavidin Beads Prepare_Beads->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute Captured Complex (Optional) Wash->Elute

Caption: Generalized experimental workflow for labeling and subsequent affinity capture.

References

In-Depth Technical Guide to the Synthesis of TAMRA-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for TAMRA-PEG3-biotin, a widely utilized fluorescent biotinylation reagent. The document outlines the synthetic strategy, details the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of this compound is a two-step process that involves the initial preparation of an amine-functionalized biotin-PEG linker, followed by the coupling of this linker to a TAMRA (tetramethylrhodamine) fluorophore. This strategy ensures a high-purity final product with a defined structure, crucial for reproducible results in downstream applications such as fluorescent imaging and affinity-based assays.

Step 1: Synthesis of the Biotin-PEG3-Amine Intermediate

The first key step is the synthesis of the biotin-PEG3-amine linker. This is typically achieved by reacting a biotin derivative, activated at its carboxylic acid group, with a diamine-functionalized polyethylene glycol (PEG) linker. A common method involves the use of N-hydroxysuccinimide (NHS) ester chemistry to facilitate the formation of a stable amide bond.

Step 2: Coupling of TAMRA-NHS Ester to Biotin-PEG3-Amine

The final step involves the conjugation of the purified biotin-PEG3-amine intermediate with a commercially available TAMRA-NHS ester. This reaction targets the primary amine of the PEG linker, forming another stable amide bond and yielding the final this compound product.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of Biotin-PEG3-Amine

Materials:

  • Biotin-NHS ester

  • 1,11-Diamino-3,6,9-trioxaundecane (H2N-PEG3-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve a 10-fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane in anhydrous DMF.

  • Slowly add the Biotin-NHS ester solution to the diamine solution with constant stirring at room temperature.

  • Add triethylamine (2 equivalents) to the reaction mixture to act as a base.

  • Allow the reaction to proceed for 12-16 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether and collect the solid by filtration.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the mono-biotinylated product.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure Biotin-PEG3-amine as a white solid.

Synthesis of this compound

Materials:

  • Biotin-PEG3-amine (from step 2.1)

  • 5(6)-TAMRA-SE (Carboxytetramethylrhodamine, Succinimidyl Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Acetonitrile (ACN) and water with 0.1% Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Dissolve Biotin-PEG3-amine (1.2 equivalents) in anhydrous DMF.

  • Add triethylamine (3 equivalents) to the solution.

  • In a separate light-protected vial, dissolve 5(6)-TAMRA-SE (1 equivalent) in anhydrous DMF.

  • Slowly add the TAMRA-SE solution to the Biotin-PEG3-amine solution with stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature in the dark.

  • Monitor the reaction by RP-HPLC.

  • Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.

  • Purify the crude product by preparative RP-HPLC using a water/acetonitrile gradient (both with 0.1% TFA).

  • Collect the fractions corresponding to the this compound product.

  • Lyophilize the collected fractions to obtain the final product as a dark red solid.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)
Biotin-NHS esterC₁₄H₁₉N₃O₅S341.38>95
1,11-Diamino-3,6,9-trioxaundecaneC₈H₂₀N₂O₃192.26>97
Biotin-PEG3-amineC₁₈H₃₄N₄O₅S418.55>95
5(6)-TAMRA-SEC₂₉H₂₅N₃O₇527.53>95
This compound C₄₃H₅₄N₆O₉S 831.00 >95 (HPLC)

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

TAMRA_PEG3_Biotin_Synthesis Biotin_NHS Biotin-NHS ester Step1 Step 1: Amidation Biotin_NHS->Step1 H2N_PEG3_NH2 H2N-PEG3-NH2 (excess) H2N_PEG3_NH2->Step1 Biotin_PEG3_Amine Biotin-PEG3-amine Step1->Biotin_PEG3_Amine DMF, TEA Step2 Step 2: Amidation Biotin_PEG3_Amine->Step2 TAMRA_NHS 5(6)-TAMRA-NHS ester TAMRA_NHS->Step2 Final_Product This compound Step2->Final_Product DMF, TEA

Caption: Synthesis pathway of this compound.

Conclusion

This guide provides a detailed technical overview of the synthesis of this compound. The described two-step pathway, utilizing robust and well-characterized chemical reactions, allows for the efficient and high-purity production of this important research tool. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

The Core Principles of Fluorescent Biotinylation Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of fluorescent biotinylation linkers. These powerful tools are indispensable in modern biological research and drug development, enabling the precise labeling, detection, and purification of biomolecules. By combining the high-affinity interaction of biotin and streptavidin with the sensitivity of fluorescence detection, these linkers offer a versatile platform for a myriad of experimental applications.

Introduction to Fluorescent Biotinylation

Biotinylation is the process of covalently attaching biotin, a small B-vitamin, to a molecule of interest, such as a protein, antibody, or nucleic acid.[1][2] The extraordinary strength and specificity of the non-covalent interaction between biotin and the proteins avidin or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) form the basis of this technology.[2][3][4][5] This interaction is one of the strongest known non-covalent bonds in nature, making it highly stable and resistant to changes in pH, temperature, and denaturing agents.[2][3]

Fluorescent biotinylation linkers are molecules that incorporate three key components:

  • A reactive group: This functional group allows for the covalent attachment of the linker to the target biomolecule. Common reactive groups target primary amines (e.g., N-hydroxysuccinimide esters), sulfhydryls (e.g., maleimides), or carboxyl groups.[2][6][7]

  • A biotin moiety: This serves as the high-affinity tag for binding to streptavidin or avidin.

  • A fluorophore: A fluorescent dye that enables the detection and quantification of the labeled molecule.[8]

The synergy between the robust biotin-streptavidin interaction and the sensitive detection capabilities of fluorescence makes these linkers invaluable for a wide range of applications, including immunoassays, protein purification, cell imaging, flow cytometry, and drug delivery.[9][][11][12][13][14]

The Molecular Toolkit: Components and Considerations

The effectiveness of a fluorescent biotinylation experiment hinges on the careful selection of its components.

The Biotin-Streptavidin System

The interaction between biotin and streptavidin is the cornerstone of this technology. Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, can bind up to four biotin molecules with high affinity and specificity.[3] Unlike its counterpart, avidin (from egg white), streptavidin is not glycosylated and has a near-neutral isoelectric point, which often results in lower non-specific binding in many applications.[3]

Fluorophores: The Reporters

A wide array of fluorescent dyes can be incorporated into biotinylation linkers, each with its own unique spectral properties. The choice of fluorophore depends on the specific application and the available instrumentation.[9][11] Key characteristics to consider include:

  • Excitation and Emission Spectra: The wavelength at which the dye is excited and the wavelength at which it emits light are critical for designing multiplex experiments and avoiding spectral overlap.[11]

  • Quantum Yield (Φ): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[15][16] A higher quantum yield results in a brighter signal.[15]

  • Photostability: The ability of a fluorophore to resist photobleaching (irreversible photochemical destruction upon light exposure) is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy.[17][18][19][20][21]

Spacer Arms: The Unsung Heroes

The spacer arm is the chemical chain that connects the biotin moiety to the reactive group and the fluorophore. Its length and composition can significantly impact the accessibility of the biotin to streptavidin, thereby influencing the efficiency of binding. Longer spacer arms can help to overcome steric hindrance, which can occur when the biotin is attached to a bulky molecule or a site that is not easily accessible.[22][23][24] Polyethylene glycol (PEG) spacers are often used to increase the water solubility of the linker and reduce non-specific binding.[23]

Quantitative Data for Common Fluorophores

The selection of an appropriate fluorophore is critical for the success of any experiment involving fluorescent detection. The table below summarizes the key spectral properties of some commonly used fluorescent dyes in biotinylation linkers.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
FITC (Fluorescein isothiocyanate)4945180.92
Rhodamine B5555800.31
Alexa Fluor 4884955190.92
Alexa Fluor 5555555650.10
Alexa Fluor 6476506680.33
DyLight 4884935180.90
DyLight 5505625760.60
DyLight 6506526720.50

Note: Quantum yields can be influenced by the local environment, including solvent polarity and conjugation to biomolecules. The values presented here are for the unconjugated dyes and should be considered as a general guide.[16]

Experimental Protocols

The following sections provide detailed methodologies for common applications of fluorescent biotinylation linkers.

Protein Biotinylation in Solution

This protocol describes the labeling of a purified protein in solution using an amine-reactive fluorescent biotinylation linker (e.g., NHS-ester).[6][25]

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Fluorescent biotinylation linker with an NHS-ester reactive group

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[25] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the fluorescent biotinylation linker in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[25]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[25] The optimal molar ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle stirring.[25]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein: Remove the excess, unreacted biotinylation reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.[6]

  • Determine Labeling Efficiency: The degree of biotinylation can be determined using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by measuring the fluorescence of the labeled protein.

Cell Surface Protein Biotinylation

This protocol outlines the specific labeling of proteins on the surface of living cells.[26][27][28]

Materials:

  • Cultured cells

  • Ice-cold Dulbecco's Phosphate-Buffered Saline with calcium and magnesium (DPBS++)

  • Membrane-impermeable fluorescent biotinylation linker (e.g., Sulfo-NHS-LC-Biotin)

  • Quenching solution (e.g., 100 mM glycine in DPBS++)[26]

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads or magnetic beads

Procedure:

  • Cell Preparation: Wash the cultured cells twice with ice-cold DPBS++ to remove any residual media.[26] Perform all subsequent steps on ice to minimize membrane protein internalization.[26]

  • Biotinylation: Incubate the cells with the membrane-impermeable fluorescent biotinylation linker (e.g., 0.5 mg/mL in DPBS++) for 30 minutes on ice with gentle rocking.[26]

  • Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to inactivate any unreacted linker.[26]

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells.[26]

  • Isolation of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose or magnetic beads overnight at 4°C with gentle rotation to capture the biotinylated proteins.[26]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[26]

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or other proteomic techniques.

Visualizing the Principles: Diagrams

The following diagrams illustrate the core concepts and workflows associated with fluorescent biotinylation linkers.

G General Structure of a Fluorescent Biotinylation Linker cluster_linker Fluorescent Biotinylation Linker Linker Reactive Group Spacer Arm Fluorophore Biotin

Caption: The fundamental components of a fluorescent biotinylation linker.

G Protein Labeling and Detection Workflow Target_Protein Target Protein Labeled_Protein Fluorescently Biotinylated Protein Target_Protein->Labeled_Protein Covalent Bonding Fluorescent_Biotin_Linker Fluorescent Biotinylation Linker Fluorescent_Biotin_Linker->Labeled_Protein Streptavidin Streptavidin (e.g., on beads or a surface) Labeled_Protein->Streptavidin High-Affinity Interaction Detection Detection (Fluorescence Measurement) Streptavidin->Detection

Caption: A typical workflow for labeling and detecting a target protein.

G Studying Receptor Internalization cluster_cell Cell Cell_Surface_Receptor Cell Surface Receptor Receptor_Ligand_Complex Receptor-Ligand Complex Cell_Surface_Receptor->Receptor_Ligand_Complex Binding Fluorescent_Biotin_Ligand Fluorescent Biotinylated Ligand Fluorescent_Biotin_Ligand->Receptor_Ligand_Complex Endosome Endosome Receptor_Ligand_Complex->Endosome Internalization

Caption: A signaling pathway example: tracking receptor internalization.

Applications in Drug Discovery and Development

Fluorescent biotinylation linkers are powerful tools in the pharmaceutical industry.

  • Target Identification and Validation: They can be used to label and isolate specific cellular targets of drug candidates, aiding in the elucidation of mechanisms of action.

  • High-Throughput Screening (HTS): The high sensitivity of fluorescence and the robust nature of the biotin-streptavidin interaction are well-suited for developing HTS assays to identify new drug leads.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Fluorescently labeled drugs or antibodies can be tracked in vivo to study their distribution, metabolism, and target engagement.

  • Targeted Drug Delivery: Biotin can act as a targeting moiety to deliver drugs specifically to cells that overexpress biotin receptors, such as many types of cancer cells.[29] The fluorescent component allows for the visualization and tracking of the drug delivery vehicle.

Conclusion

Fluorescent biotinylation linkers represent a versatile and powerful technology for life science research and drug development. By understanding the fundamental principles of the biotin-streptavidin interaction, the properties of different fluorophores, and the importance of linker chemistry, researchers can effectively harness these tools to label, detect, and quantify biomolecules with high sensitivity and specificity. The continued development of new fluorophores and biotinylation chemistries will undoubtedly expand the applications of this indispensable technology in the years to come.

References

An In-depth Technical Guide to Bioconjugation with TAMRA-PEG3-biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing the trifunctional molecule, TAMRA-PEG3-biotin. This reagent integrates a bright fluorescent dye (TAMRA), a flexible polyethylene glycol (PEG) spacer, and a high-affinity tag (biotin) into a single entity, enabling dual-functionality for fluorescent detection and affinity purification of biomolecules.

Introduction to this compound

This compound is a versatile bioconjugation reagent designed for the labeling of proteins, antibodies, and other biomolecules. Its structure consists of three key components:

  • Tetramethylrhodamine (TAMRA): A popular orange-red fluorescent dye with strong emission, making it suitable for various fluorescence-based detection methods such as microscopy and flow cytometry.[1]

  • Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer. This linker enhances the aqueous solubility of the labeled molecule, reduces steric hindrance, and improves the accessibility of the terminal biotin group for binding to avidin or streptavidin.[1][2]

  • Biotin: A small vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins.[1][3] This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for affinity capture, purification, and detection applications.[1][3]

The combination of these components in a single molecule allows for a streamlined workflow where a biomolecule can be fluorescently tracked and subsequently isolated or detected using biotin-streptavidin affinity systems.

Physicochemical and Spectroscopic Properties

Understanding the properties of this compound is crucial for its effective use in bioconjugation experiments. The key quantitative data for its functional components are summarized below.

Table 1: Properties of this compound
PropertyValueReference(s)
Chemical Formula C43H54N6O9S[2][4]
Molecular Weight 831.00 g/mol [2][4]
Purity Typically ≥95%[2]
Storage Conditions -20°C, protected from light and moisture[2][4]
Table 2: Spectroscopic Properties of TAMRA Fluorophore
PropertyValueReference(s)
Excitation Maximum (λex) ~546 - 555 nm[5]
Emission Maximum (λem) ~580 nm[5]
Molar Extinction Coefficient ~95,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) ~0.1[5]
Fluorescent Color Orange-Red[1]
Table 3: Biotin-Streptavidin Interaction Properties
PropertyValueReference(s)
Dissociation Constant (Kd) ~10⁻¹⁴ mol/L[3]
Binding Stoichiometry 4 biotin molecules per streptavidin tetramer[1]

Experimental Protocols

Materials and Reagents
  • This compound, NHS ester

  • Protein (e.g., IgG) to be labeled (2-10 mg/mL)

  • Amine-free buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Protocol for Protein Conjugation
  • Preparation of Protein Solution:

    • Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris) or sodium azide, it must be dialyzed against PBS.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for labeling should be determined empirically. A starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted this compound using a desalting column equilibrated with PBS.

    • Load the reaction mixture onto the column and collect the colored fractions, which contain the labeled protein.

  • Characterization of the Conjugate (Optional but Recommended):

    • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of TAMRA (~555 nm). The DOL can be calculated using the following formula:

      DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

      Where:

      • A_max is the absorbance at the TAMRA maximum wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of TAMRA at its maximum wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

  • Storage of the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

Logical Workflow for a Bioconjugation Experiment

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_application Application Reagent_Prep Prepare this compound Stock Solution (DMSO) Conjugation Incubate Protein with This compound Reagent_Prep->Conjugation Protein_Prep Prepare Protein Solution (Amine-free Buffer) Protein_Prep->Conjugation Purification Remove Unreacted Reagent (Desalting Column) Conjugation->Purification Characterization Characterize Conjugate (Spectrophotometry) Purification->Characterization Fluorescence_Detection Fluorescent Detection (e.g., Microscopy) Characterization->Fluorescence_Detection Affinity_Capture Affinity Capture (Streptavidin Beads) Characterization->Affinity_Capture

Caption: Workflow for labeling a protein with this compound.

Signaling Pathway: Principle of Affinity Capture

Affinity_Capture cluster_binding Binding Step cluster_wash Wash Step cluster_elution Elution Step Labeled_Protein This compound Labeled Protein Streptavidin_Bead Streptavidin-Coated Bead Labeled_Protein->Streptavidin_Bead High-Affinity Interaction Bound_Complex Immobilized Complex Unbound_Proteins Unbound Proteins Bound_Complex->Unbound_Proteins Washed Away Purified_Protein Purified Labeled Protein Bound_Complex->Purified_Protein Elution (e.g., harsh conditions)

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG3-Biotin in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TAMRA-PEG3-biotin in immunofluorescence (IF) staining applications. This reagent is a versatile tool for the detection and visualization of cellular targets, combining the benefits of a bright fluorophore, a flexible spacer, and a high-affinity tag.

Introduction to this compound

This compound is a multifunctional molecule designed for fluorescence-based detection and affinity purification. It consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye with well-characterized spectral properties, making it suitable for fluorescence microscopy.[1]

  • PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol linker that increases the solubility of the molecule and reduces steric hindrance, allowing for better access of the biotin moiety to its binding partner.

  • Biotin: A small vitamin that binds with extremely high affinity and specificity to avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for signal amplification in immunoassays.

This combination of features makes this compound an excellent choice for indirect immunofluorescence, where it can be used in conjunction with streptavidin-conjugated secondary reagents to achieve robust and specific staining of cellular targets.

Data Presentation: Photophysical Properties of TAMRA

The selection of a fluorophore is critical for successful immunofluorescence experiments. The following table summarizes the key photophysical properties of the TAMRA fluorophore.

PropertyValueReference
Excitation Maximum (λex) ~546 - 555 nm[1]
Emission Maximum (λem) ~565 - 580 nm[1][2]
Molar Extinction Coefficient (ε) ~84,000 - 95,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.1 - 0.5[1]
Fluorescence Lifetime (τ) ~2.5 - 4.1 ns[3]

Note: The exact spectral characteristics and quantum yield can be influenced by the local environment, including pH and conjugation to other molecules.[1][3]

Experimental Protocols

This section provides a detailed protocol for indirect immunofluorescence staining using a biotinylated primary antibody followed by detection with a streptavidin-TAMRA conjugate. This protocol is a general guideline and may require optimization for specific cell types, targets, and experimental conditions.

Indirect Immunofluorescence Staining Protocol

This protocol describes the use of a biotinylated primary antibody to detect a target antigen, followed by visualization with a streptavidin-TAMRA conjugate.

Materials:

  • Cells cultured on sterile glass coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Biotinylated Primary Antibody (specific to the target of interest)

  • Streptavidin-TAMRA conjugate

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to the desired confluency on sterile glass coverslips or chamber slides.

    • Gently wash the cells twice with PBS to remove culture medium.

  • Fixation:

    • Fix the cells by incubating with Fixation Solution for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Streptavidin-TAMRA Conjugate Incubation:

    • Dilute the Streptavidin-TAMRA conjugate in Blocking Buffer to its recommended concentration.

    • Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound streptavidin conjugate.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-600 nm) and the chosen counterstain.

Mandatory Visualizations

Experimental Workflow: Indirect Immunofluorescence

G start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA) perm->block primary_ab Incubate with Biotinylated Primary Ab block->primary_ab wash1 Wash primary_ab->wash1 strep_tamra Incubate with Streptavidin-TAMRA wash1->strep_tamra wash2 Wash strep_tamra->wash2 counterstain Counterstain (e.g., DAPI) wash2->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for indirect immunofluorescence using a biotinylated primary antibody and streptavidin-TAMRA.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Activation

This compound can be utilized to visualize components of signaling pathways. For example, a biotinylated antibody against the phosphorylated (activated) form of EGFR can be used to study its activation and downstream signaling.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Biotin_Streptavidin Target Target Antigen PrimaryAb Biotinylated Primary Antibody Target->PrimaryAb Binds to Streptavidin Streptavidin PrimaryAb->Streptavidin Biotin binds to TAMRA1 Streptavidin->TAMRA1 TAMRA2 Streptavidin->TAMRA2 TAMRA3 Streptavidin->TAMRA3 TAMRA4 Streptavidin->TAMRA4

References

Application Notes and Protocols for TAMRA-PEG3-Biotin Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual labeling of antibodies with both a fluorescent dye and a biotin molecule offers a versatile tool for a multitude of biological assays. The TAMRA (tetramethylrhodamine) fluorophore provides a bright and photostable red-orange signal, ideal for fluorescence microscopy, flow cytometry, and other imaging applications. Biotin's high-affinity interaction with streptavidin enables robust signal amplification and facilitates purification or immobilization of the antibody-target complex. The inclusion of a polyethylene glycol (PEG) linker, in this case, a PEG3 linker, enhances the solubility of the conjugate and reduces potential steric hindrance, thereby helping to preserve the antibody's binding affinity.

This document provides a detailed, step-by-step guide for the conjugation of TAMRA-PEG3-biotin to antibodies, tailored for researchers, scientists, and drug development professionals. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (lysine residues and the N-terminus) on the antibody.

Data Presentation

The efficiency and outcome of the conjugation reaction can be influenced by several factors, including the molar ratio of the labeling reagent to the antibody. The following table summarizes representative quantitative data from antibody conjugation experiments using TAMRA and biotin NHS esters. While specific results for the trifunctional this compound may vary depending on the specific antibody and reaction conditions, this data provides a valuable reference for optimizing your conjugation protocol.

Molar Ratio (Linker:Antibody)Degree of Labeling (DOL) - TAMRA (moles/mole Ab)Degree of Labeling (DOL) - Biotin (moles/mole Ab)Antibody Recovery (%)Antigen Binding Affinity (% of Unlabeled)
5:11.5 - 2.51.5 - 2.5> 90%~95%
10:13.0 - 5.03.0 - 5.0> 85%~90%
20:15.0 - 8.05.0 - 8.0> 80%~80-85%

Note: The Degree of Labeling (DOL) for a dual-labeling reagent will be a combined measure. For a 1:1:1 this compound linker, the DOL for TAMRA and biotin will be identical. Over-labeling can potentially compromise antibody affinity and lead to aggregation.[1][2][3] It is recommended to perform a titration of the labeling reagent to determine the optimal DOL for your specific antibody and application.

Experimental Protocols

Materials and Reagents
  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or other desalting columns

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. The conjugation efficiency can be concentration-dependent.

Conjugation Procedure
  • Prepare Labeling Reagent: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate Reagent Volume: Determine the volume of the labeling reagent solution required to achieve the desired molar excess (e.g., 10:1 linker to antibody). The molecular weight of a typical IgG antibody is approximately 150,000 g/mol .

  • Reaction Incubation: While gently vortexing, add the calculated volume of the this compound solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate
  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove Unreacted Linker: Separate the labeled antibody from unreacted this compound using a size-exclusion chromatography (SEC) column pre-equilibrated with PBS.[4][5] Collect the fractions containing the purified antibody conjugate, which will be identifiable by its color and will elute in the void volume.

Characterization of the Conjugate
  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

    • Calculate the protein concentration using the following formula, correcting for the absorbance of TAMRA at 280 nm:

      • Protein Concentration (M) = [A280 - (A555 x CF)] / ε_protein

      • Where CF is the correction factor (A280/Amax for the dye) and ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the DOL using the following formula:

      • DOL = A555 / (ε_dye x Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of TAMRA (~84,000 M⁻¹cm⁻¹).[6]

  • Assess Antibody Functionality: Evaluate the antigen-binding activity of the conjugated antibody using a suitable immunoassay, such as ELISA, and compare it to the unlabeled antibody.[1][2]

Application Example: Investigating EGFR Signaling Pathway

A dually labeled anti-EGFR antibody can be a powerful tool to study the epidermal growth factor receptor (EGFR) signaling pathway. For instance, it can be used to investigate the recruitment of downstream signaling proteins, such as the adaptor protein Grb2, to the activated EGFR.[7][8]

Experimental Workflow: Pull-Down Assay

A pull-down assay can be employed to isolate and identify proteins that interact with EGFR upon activation. The biotin tag on the antibody allows for efficient capture of the antibody-EGFR complex using streptavidin-coated beads, while the TAMRA fluorophore enables visualization and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis A Treat cells with EGF to activate EGFR signaling B Lyse cells to obtain protein extract A->B C Incubate cell lysate with This compound-anti-EGFR Ab B->C D Add streptavidin-coated magnetic beads C->D E Wash beads to remove non-specific binders D->E F Elute protein complexes from beads E->F H Fluorescence imaging of beads to confirm capture E->H G Analyze by SDS-PAGE and Western Blot for Grb2 F->G

Caption: Workflow for a pull-down assay using a dually labeled antibody.

Signaling Pathway: EGFR-Grb2 Interaction

Upon ligand (e.g., EGF) binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking sites for signaling proteins containing SH2 domains, such as Grb2.[8][9] The recruitment of the Grb2-SOS complex to the activated EGFR initiates the Ras-MAPK signaling cascade, which plays a crucial role in cell proliferation and survival.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras GEF Activity activeRas Ras-GTP Ras->activeRas MAPK_cascade MAPK Cascade (Raf, MEK, ERK) activeRas->MAPK_cascade Activation Proliferation Cell Proliferation & Survival MAPK_cascade->Proliferation

References

Application Notes and Protocols for Affinity Pull-Down Assay using TAMRA-PEG3-Biotin and Streptavidin Beads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The affinity pull-down assay is a powerful and versatile technique used to isolate and identify binding partners to a specific protein of interest, often referred to as the "bait" protein. This method is fundamental in studying protein-protein interactions, validating potential drug targets, and elucidating cellular signaling pathways. This document provides a detailed protocol for performing an affinity pull-down assay using a TAMRA-PEG3-biotin labeled bait protein and streptavidin-coated magnetic beads. The inclusion of the TAMRA fluorophore allows for direct visualization and quantification of the bait protein, while the polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, thereby improving binding efficiency.

Principle of the Assay

The workflow begins with the covalent labeling of a purified bait protein with this compound. This fluorescent and biotinylated bait protein is then incubated with a cell lysate or a solution containing the putative "prey" protein(s). The strong and highly specific interaction between biotin and streptavidin is then exploited to capture the bait protein, along with any interacting prey proteins, using streptavidin-coated magnetic beads. Following a series of stringent wash steps to remove non-specifically bound proteins, the protein complexes are eluted from the beads. The eluted proteins can then be identified and quantified using various downstream analytical methods, such as Western blotting or mass spectrometry.

Data Presentation

Table 1: Quantitative Parameters for Affinity Pull-Down Assay
ParameterRecommended Range/ValueNotes
Protein Labeling
Molar Excess of this compound to Bait Protein10-20 foldOptimal ratio should be determined empirically for each protein. Start with a 20-fold excess for initial experiments.[1][2]
Bait Protein Concentration for Labeling1-10 mg/mLHigher concentrations generally lead to more efficient labeling.[1]
Incubation Time for Labeling30 minutes at room temperature or 2 hours on iceLonger incubation times can be used, especially for more dilute protein solutions.[1]
Streptavidin Bead Binding Capacity
Magnetic Beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)>2,500 pmol free biotin/mg beadsBinding capacity can vary between bead types and manufacturers. Refer to the manufacturer's specifications.
Agarose Beads (e.g., High Capacity Streptavidin Agarose)>10 µg biotinylated BSA/µL resin
Incubation and Washing
Amount of Bait-Prey Mixture per Volume of Beads500 µg total protein per 20-50 µL bead slurryThis should be optimized based on the expression levels of the bait and prey proteins.
Incubation Time of Bait-Prey Mixture with Beads1-3 hours at 4°COvernight incubation can sometimes increase yield but may also increase non-specific binding.
Wash Buffer Salt Concentration (NaCl or KCl)150-500 mMHigher salt concentrations increase stringency and reduce non-specific binding.
Wash Buffer Detergent Concentration (e.g., Tween-20, NP-40)0.05-0.5% (v/v)Detergents help to solubilize proteins and reduce non-specific interactions.
Elution
Biotin Elution Buffer2-50 mM Biotin in a suitable buffer (e.g., PBS)A common and gentle elution method that competes for the biotin-binding sites on streptavidin.
Low pH Elution Buffer100 mM Glycine, pH 2.5-3.0Harsh elution method that can denature proteins. Neutralization of the eluate is crucial.
SDS Elution Buffer1-2% SDS in sample bufferDenaturing elution, often used for subsequent analysis by SDS-PAGE and Western blotting.

Experimental Protocols

Protocol 1: Labeling of Bait Protein with this compound
  • Buffer Exchange: Ensure the purified bait protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing Tris or glycine will interfere with the labeling reaction.

  • Protein Concentration: Adjust the concentration of the bait protein to 1-10 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.[1][2]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Removal of Excess Label: Remove the unreacted this compound by dialysis against PBS or by using a desalting column.

  • Quantification and Storage: Determine the concentration and degree of labeling of the biotinylated protein using spectrophotometry (measuring absorbance at 280 nm for protein and ~546 nm for TAMRA). Store the labeled protein at -20°C or -80°C.

Protocol 2: Affinity Pull-Down Assay
  • Preparation of Cell Lysate (Prey):

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins (prey). Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.

    • Transfer the desired amount of bead slurry to a fresh microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

    • Wash the beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20).

  • Binding of Bait and Prey Proteins to Beads:

    • Add the this compound labeled bait protein to the prepared cell lysate.

    • Incubate the bait-prey mixture for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

    • Add the pre-washed streptavidin beads to the bait-prey mixture.

    • Incubate for an additional 1-3 hours at 4°C with gentle rotation to allow the biotinylated bait protein (and its interacting partners) to bind to the streptavidin beads.

  • Washing:

    • Place the microcentrifuge tube on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer. For each wash, resuspend the beads in the buffer, incubate for a few minutes, and then capture the beads on the magnetic rack before removing the supernatant. The stringency of the washes can be adjusted by increasing the salt and/or detergent concentration.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add an appropriate elution buffer to the beads. The choice of elution buffer depends on the downstream application (see Table 1).

    • For Biotin Elution: Add a solution of 2-50 mM free biotin and incubate for 30-60 minutes at room temperature with gentle agitation.

    • For Low pH Elution: Add 100 mM glycine, pH 2.5-3.0, and incubate for 5-10 minutes. Immediately neutralize the eluate with a neutralization buffer (e.g., 1M Tris, pH 8.5).

    • For SDS Elution: Add 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

    • For identification of unknown interacting partners, mass spectrometry is the preferred method.

Mandatory Visualization

G cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Bait Bait Protein Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait Labeling Label This compound Label->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex Incubation Prey Cell Lysate (Prey) Prey->Complex Bound_Complex Bead-Bound Complex Complex->Bound_Complex Capture Beads Streptavidin Beads Beads->Bound_Complex Elution Elution Bound_Complex->Elution Washing Analysis Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: Experimental workflow of the affinity pull-down assay.

G Streptavidin Streptavidin Bead Biotin Biotin Streptavidin->Biotin High Affinity Interaction PEG PEG3 Spacer Biotin->PEG TAMRA TAMRA PEG->TAMRA Bait Bait Protein PEG->Bait Prey Prey Protein Bait->Prey Protein-Protein Interaction

References

Live-Cell Imaging with TAMRA-PEG3-Biotin: A Detailed Protocol for Visualizing GPCR Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to visualize the localization, movement, and interaction of proteins within their native environment provides invaluable insights into cellular function. This application note describes a protocol for live-cell imaging using TAMRA-PEG3-biotin, a versatile fluorescent probe. This probe combines the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA), with the high-affinity binding of biotin, connected by a flexible polyethylene glycol (PEG) linker. This combination allows for specific and robust labeling of biotinylated targets in living cells. We will focus on the application of this probe to visualize the trafficking and endocytosis of G-protein coupled receptors (GPCRs), a large and physiologically important family of transmembrane receptors.

Principle of the Method

The protocol is based on the highly specific and strong interaction between biotin and streptavidin. A protein of interest, in this case, a GPCR, is genetically fused to a streptavidin tag. This streptavidin-tagged receptor is then expressed in live cells. The cells are subsequently incubated with this compound. The biotin moiety of the probe binds to the streptavidin tag on the receptor, effectively labeling the receptor with the TAMRA fluorophore. The trafficking of the now-fluorescently labeled receptor can be visualized using live-cell fluorescence microscopy. This method allows for the real-time observation of receptor internalization, movement through endocytic pathways, and recycling to the plasma membrane.

Key Features of this compound

  • Bright and Photostable Fluorescence: TAMRA is a well-characterized rhodamine dye with strong absorption and emission in the orange-red region of the spectrum, making it suitable for live-cell imaging with minimal phototoxicity when used appropriately.[1]

  • High-Affinity Biotin Tag: The biotin component provides a highly specific and robust handle for labeling streptavidin-tagged proteins.

  • PEG Spacer: The PEG3 linker enhances the water solubility of the probe and provides a flexible spacer between the fluorophore and the biotin, minimizing steric hindrance and potential interference with protein function.

  • Versatility: This probe can be used to label any protein that can be tagged with streptavidin, making it a versatile tool for various live-cell imaging applications.

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes for live-cell imaging using TAMRA-biotin conjugates. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific experimental system.

Table 1: Recommended Concentration and Incubation Times for this compound Labeling

Cell TypeTarget ProteinThis compound ConcentrationIncubation TimeIncubation TemperatureReference
HEK293Tag-fused Bradykinin Receptor (B2R)1 µM10 - 30 min37°C[2]
HEK293E3-tagged β2 Adrenergic Receptor20 - 60 nM (TAMRA-labeled peptide)2 minRoom Temperature[3]
U2OSHalo-SNAP-NLS100 nM (TAMRA-HaloTag ligand)30 min37°C[4]
CHOHaloTag-fused GPCRs5 µM (HaloTag PEG-Biotin) then SA-PE15 min37°C[5]

Table 2: Typical Fluorescence Imaging Parameters and Signal-to-Noise Ratios

Imaging SystemExcitation Wavelength (nm)Emission Wavelength (nm)Typical Exposure TimeExpected Signal-to-Noise Ratio (SNR)Reference
Spinning Disk Confocal561580 - 680100 - 500 ms> 3:1[6][7]
TIRF Microscopy561570 - 65050 - 200 msHigh, due to low background[8]
Widefield Fluorescence540 - 550570 - 620200 - 1000 msVariable, background subtraction is critical[9]

Experimental Protocols

Materials

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Expression vector encoding the GPCR of interest fused to a streptavidin tag

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)

  • This compound (stock solution in DMSO, stored at -20°C)

  • Glass-bottom imaging dishes or coverslips

  • Live-cell imaging microscope equipped with appropriate filters for TAMRA and an environmental chamber to maintain 37°C and 5% CO2.

Protocol 1: Transfection and Expression of Streptavidin-Tagged GPCR

  • Cell Seeding: The day before transfection, seed the cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the expression vector encoding the streptavidin-tagged GPCR according to the manufacturer's protocol for your chosen transfection reagent.

  • Expression: Allow the cells to express the tagged receptor for 24-48 hours post-transfection. The optimal expression time should be determined empirically.

Protocol 2: Live-Cell Labeling with this compound

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (start with a range of 100 nM to 1 µM).

  • Wash Cells: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Incubation: Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Wash: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.

  • Imaging: Immediately proceed to live-cell imaging.

Protocol 3: Live-Cell Imaging of GPCR Trafficking

  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Set the temperature to 37°C and CO2 to 5%.

  • Locate Cells: Using brightfield or DIC, locate the transfected cells. If co-transfected with a fluorescent protein marker, use the appropriate channel to identify expressing cells.

  • Image Acquisition: Acquire images using the TAMRA filter set (e.g., Excitation: 555 nm, Emission: 580 nm).[1]

  • Baseline Imaging: Acquire a series of images of the labeled cells before stimulation to establish a baseline of receptor distribution on the cell surface.

  • Stimulation: To induce endocytosis, add a known agonist for the GPCR directly to the imaging buffer in the dish.

  • Time-Lapse Imaging: Immediately after adding the agonist, start acquiring a time-lapse series of images to visualize the internalization and trafficking of the labeled receptors. Capture images every 30 seconds to 2 minutes for a total of 30-60 minutes.

  • Data Analysis: Analyze the acquired images to quantify changes in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Live-Cell Imaging seed_cells Seed cells on imaging dish transfect Transfect with Streptavidin-GPCR plasmid seed_cells->transfect express Express protein (24-48h) transfect->express wash1 Wash with PBS express->wash1 add_probe Incubate with this compound wash1->add_probe wash2 Wash to remove unbound probe add_probe->wash2 baseline Acquire baseline images wash2->baseline stimulate Stimulate with agonist baseline->stimulate timelapse Acquire time-lapse images stimulate->timelapse analyze Analyze receptor trafficking timelapse->analyze

Caption: Experimental workflow for live-cell imaging of GPCR trafficking.

gpcr_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Agonist gpcr Streptavidin-GPCR (TAMRA-labeled) ligand->gpcr Binding g_protein G-protein gpcr->g_protein Activation clathrin Clathrin-coated pit gpcr->clathrin Internalization effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger downstream Downstream Signaling second_messenger->downstream endosome Early Endosome clathrin->endosome recycling Recycling Endosome endosome->recycling Recycling lysosome Lysosome (Degradation) endosome->lysosome Degradation recycling->gpcr

References

On-Bead Fluorescence Detection with TAMRA-PEG3-Biotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

On-bead fluorescence detection is a powerful and versatile technique widely employed in drug discovery, proteomics, and molecular diagnostics. This method utilizes microscopic beads as a solid support for immobilizing molecules of interest, enabling the study of interactions and enzymatic activities in a high-throughput format. The use of fluorescent probes allows for sensitive and quantitative detection of these events.

This document provides detailed application notes and protocols for on-bead fluorescence detection using TAMRA-PEG3-biotin. TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore, while the PEG3 linker enhances solubility and minimizes steric hindrance. The biotin moiety allows for strong and specific immobilization onto streptavidin-coated beads, a cornerstone of many on-bead assay formats.

Principle of the Assay

The core principle of on-bead fluorescence detection with this compound revolves around the highly specific and robust interaction between biotin and streptavidin. Streptavidin-coated beads serve as the solid phase for immobilizing the this compound probe. This immobilization can be direct or indirect, depending on the assay design. Once the fluorescent probe is anchored to the bead, it can be used to detect a variety of molecular events, such as protein-ligand binding, enzyme activity, or protein-protein interactions. The resulting fluorescent signal on the bead is then quantified using techniques like flow cytometry or fluorescence microscopy.

Key Features and Benefits

  • High Sensitivity: The bright fluorescence of TAMRA allows for the detection of low-abundance molecules and subtle molecular interactions.

  • Strong and Specific Immobilization: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring stable and specific attachment of the probe to the beads.[1][2]

  • Versatility: The this compound probe can be adapted for a wide range of applications, including kinase assays, protein-protein interaction studies, and small molecule screening.

  • Reduced Steric Hindrance: The PEG3 linker provides a flexible spacer, minimizing steric hindrance and ensuring the accessibility of the TAMRA and biotin moieties.

  • High-Signal-to-Noise Ratio: Proper washing steps effectively remove unbound fluorescent probes, leading to low background and a high signal-to-noise ratio.

Quantitative Data

The performance of on-bead fluorescence assays is critically dependent on the properties of the reagents and the assay conditions. Below are tables summarizing key quantitative parameters relevant to assays utilizing this compound and streptavidin-coated beads.

Table 1: Properties of TAMRA Fluorophore

ParameterValueReference
Excitation Maximum~555 nm-
Emission Maximum~580 nm-
Molar Extinction Coefficient~91,000 cm⁻¹M⁻¹-
Quantum Yield~0.68-

Table 2: Characteristics of the Biotin-Streptavidin Interaction

ParameterValueReference
Dissociation Constant (Kd)~10⁻¹⁵ M[1][2]
Binding Stoichiometry4 biotins per streptavidin tetramer-

Table 3: Typical Binding Capacities of Streptavidin-Coated Magnetic Beads

Bead TypeBinding Capacity (Free Biotin)Binding Capacity (Biotinylated IgG)Reference
Streptavidin Magnetic Beads (Generic)>4 nmol/mg-[1]
High Capacity Streptavidin Magnetic Beads≥ 12 nmol/mg≥ 110 µg/mg-
Pierce™ Streptavidin Magnetic Beads~3500 pmol/mg (biotinylated fluorescein)~55 µg/mg-

Experimental Protocols

Here, we provide detailed protocols for two common applications of on-bead fluorescence detection using this compound: a protein-ligand binding assay and an on-bead kinase assay.

Protocol 1: On-Bead Protein-Ligand Binding Assay

This protocol describes a direct binding assay to quantify the interaction between a protein of interest and a small molecule ligand immobilized on beads via a this compound linker.

Materials:

  • Streptavidin-coated magnetic beads

  • This compound-ligand conjugate

  • Protein of interest (fluorescently labeled with a different fluorophore, e.g., FITC, for detection)

  • Binding Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Magnetic separator

  • Microplate reader or flow cytometer

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads thoroughly by vortexing.

    • Transfer the desired amount of beads to a microcentrifuge tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with 1 mL of Binding Buffer.

  • Immobilization of this compound-Ligand:

    • Resuspend the washed beads in Binding Buffer.

    • Add the this compound-ligand conjugate to the bead suspension at a desired concentration.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads three times with Wash Buffer to remove any unbound ligand.

  • Protein Binding:

    • Resuspend the ligand-coated beads in Binding Buffer.

    • Add the fluorescently labeled protein of interest at various concentrations to the bead suspension.

    • Incubate for 1-2 hours at room temperature (or 4°C overnight) with gentle rotation.

    • Include a negative control with beads lacking the immobilized ligand.

  • Washing:

    • Place the tubes on a magnetic separator and discard the supernatant.

    • Wash the beads three times with Wash Buffer to remove unbound protein.

  • Fluorescence Detection:

    • Resuspend the beads in a suitable volume of Binding Buffer.

    • Transfer the bead suspension to a microplate or flow cytometry tubes.

    • Measure the fluorescence of the labeled protein on the beads using a microplate reader or flow cytometer.

Data Analysis:

  • Subtract the background fluorescence from the negative control beads.

  • Plot the fluorescence intensity as a function of the protein concentration to generate a binding curve.

  • Determine the dissociation constant (Kd) by fitting the data to a suitable binding model.

Protocol 2: On-Bead Kinase Assay

This protocol outlines a method to measure the activity of a kinase by detecting the phosphorylation of a biotinylated peptide substrate immobilized on streptavidin beads. The phosphorylated peptide is then detected using a fluorescently labeled anti-phospho-antibody.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated peptide substrate for the kinase of interest

  • Kinase of interest

  • Kinase Buffer (specific to the kinase)

  • ATP

  • Fluorescently labeled (e.g., TAMRA) anti-phospho-specific antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Magnetic separator

  • Microplate reader or flow cytometer

Procedure:

  • Bead Preparation and Substrate Immobilization:

    • Follow steps 1.1 and 1.2 from Protocol 1 to wash and immobilize the biotinylated peptide substrate onto the streptavidin-coated beads.

  • Kinase Reaction:

    • Resuspend the substrate-coated beads in Kinase Buffer.

    • Add the kinase to the bead suspension.

    • Initiate the kinase reaction by adding ATP to the desired final concentration.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).

    • Include a negative control reaction without the kinase or without ATP.

    • Stop the reaction by adding an equal volume of a stop solution (e.g., EDTA solution).

  • Washing:

    • Place the tubes on a magnetic separator and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Detection of Phosphorylation:

    • Block non-specific binding sites by resuspending the beads in Blocking Buffer and incubating for 30 minutes at room temperature.

    • Add the TAMRA-labeled anti-phospho-specific antibody to the beads at the recommended dilution.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Final Washing:

    • Place the tubes on a magnetic separator and discard the supernatant.

    • Wash the beads three times with Wash Buffer to remove unbound antibody.

  • Fluorescence Detection:

    • Resuspend the beads in a suitable volume of Wash Buffer.

    • Measure the TAMRA fluorescence on the beads using a microplate reader or flow cytometer.

Data Analysis:

  • Subtract the background fluorescence from the negative control samples.

  • Compare the fluorescence intensity of the samples with and without the kinase to determine the kinase activity.

  • For inhibitor screening, plot the fluorescence intensity as a function of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

experimental_workflow cluster_prep Bead Preparation & Ligand Immobilization cluster_binding Analyte Binding & Detection start Start with Streptavidin-Coated Beads wash1 Wash Beads start->wash1 immobilize Incubate with This compound-Ligand wash1->immobilize wash2 Wash to Remove Unbound Ligand immobilize->wash2 add_analyte Add Analyte (e.g., Protein, Enzyme) wash2->add_analyte incubate Incubate add_analyte->incubate wash3 Wash to Remove Unbound Analyte incubate->wash3 detect Fluorescence Detection (Flow Cytometry/Microscopy) wash3->detect end end detect->end Data Analysis

Caption: General experimental workflow for on-bead fluorescence detection.

signaling_pathway cluster_assay On-Bead Kinase Assay bead Streptavidin Bead substrate Biotinylated Peptide Substrate bead->substrate Immobilization phospho_sub Phosphorylated Substrate on Bead substrate->phospho_sub Phosphorylation kinase Active Kinase kinase->phospho_sub atp ATP adp ADP atp->adp signal Fluorescent Signal phospho_sub->signal Detection ab TAMRA-labeled Anti-Phospho Antibody ab->signal

Caption: Signaling pathway representation of an on-bead kinase assay.

logical_relationship cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution title Troubleshooting Guide p1 High Background Fluorescence c1 Inadequate Washing p1->c1 c2 Non-specific Binding p1->c2 p2 Low or No Signal c3 Low Analyte Concentration p2->c3 c4 Inefficient Immobilization p2->c4 s1 Increase Wash Steps/ Stringency c1->s1 s2 Add Blocking Agent (BSA) c2->s2 s3 Increase Analyte Concentration/Incubation Time c3->s3 s4 Optimize Ligand Concentration c4->s4

Caption: Logical relationship diagram for troubleshooting common issues.

References

Quantifying Protein-Protein Interactions with TAMRA-PEG3-Biotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Accurate quantification of these interactions is crucial for elucidating biological pathways and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of TAMRA-PEG3-biotin, a versatile fluorescent and biotinylated probe, to quantify protein-protein interactions.

This compound is a chemical probe consisting of three key components:

  • TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore with excitation and emission maxima of approximately 555 nm and 580 nm, respectively, making it suitable for fluorescence-based detection.[1]

  • PEG3 (Polyethylene Glycol linker): A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the probe and minimizes steric hindrance, allowing for more efficient binding.[2][3]

  • Biotin: A small molecule with an exceptionally high affinity for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M), enabling strong and specific immobilization or capture of the labeled protein.[4][5][6]

This trifunctional molecule allows for the labeling of a protein of interest (Protein "X") and subsequent quantification of its interaction with a binding partner (Protein "Y") through several robust methodologies.

Applications

This compound can be employed to quantify protein-protein interactions in a variety of assay formats, including:

  • Fluorescence Polarization (FP): A solution-based technique for measuring molecular binding events in real-time.[7][8]

  • Pull-Down Assays: An affinity-based method to isolate and identify interacting proteins.[9][10][11]

  • Surface Plasmon Resonance (SPR): A label-free technique for monitoring binding kinetics and affinity in real-time.[12][13][14]

Data Presentation: Quantitative Analysis of Protein-Protein Interactions

The following tables present hypothetical quantitative data derived from the experimental protocols described below. These examples are intended to illustrate the type of data that can be generated using this compound.

Table 1: Fluorescence Polarization Assay Data

Interacting PairLabeled ProteinKd (nM)Hill SlopeR2
Protein X - Protein YProtein X-TAMRA-PEG3-biotin1501.10.992
Protein X - Mutant YProtein X-TAMRA-PEG3-biotin8500.90.985
Protein A - Protein BProtein A-TAMRA-PEG3-biotin501.00.995

Table 2: Pull-Down Assay Quantification (Densitometry)

Interacting PairBait ProteinPrey ProteinRelative Amount of Prey Pulled Down (%)
Protein X - Protein YProtein X-TAMRA-PEG3-biotinProtein Y100
Protein X - Mutant YProtein X-TAMRA-PEG3-biotinMutant Y22
Negative ControlBiotin-PEG3-TAMRA onlyProtein Y< 1

Table 3: Surface Plasmon Resonance (SPR) Kinetic Data

Interacting PairLigand (Immobilized)Analyte (Flowing)ka (1/Ms)kd (1/s)KD (nM)
Protein X - Protein YProtein X-TAMRA-PEG3-biotinProtein Y1.2 x 1051.8 x 10-315
Protein X - Mutant YProtein X-TAMRA-PEG3-biotinMutant Y3.5 x 1049.1 x 10-3260
Protein A - Protein BProtein A-TAMRA-PEG3-biotinProtein B5.0 x 1052.5 x 10-35

Experimental Protocols

Protocol 1: Labeling of Target Protein with this compound

This initial step is critical for all subsequent applications.

Materials:

  • Purified Protein "X" with a reactive primary amine (e.g., lysine residue or N-terminus)

  • This compound, NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column (e.g., PD-10)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Prepare Protein Solution: Dissolve purified Protein "X" in the amine-free buffer to a final concentration of 1-5 mg/mL.

  • Prepare Probe Solution: Dissolve this compound, NHS ester in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1 hour at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~555 nm (for TAMRA).

ProteinX Purified Protein X Conjugation Conjugation Reaction (pH 7.2-8.0) ProteinX->Conjugation Probe This compound (NHS Ester) Probe->Conjugation LabeledProtein Protein X-TAMRA-PEG3-biotin Purification Desalting Column Purification->LabeledProtein Conjugation->Purification Tracer Protein X-TAMRA-PEG3-biotin (Tracer) Plate 384-well Plate Tracer->Plate ProteinY Unlabeled Protein Y (Serial Dilution) ProteinY->Plate Incubate Incubation (Equilibrium) Plate->Incubate Reader FP Plate Reader Incubate->Reader Analysis Data Analysis (Kd Determination) Reader->Analysis Bait Protein X-TAMRA-PEG3-biotin (Bait) BindBait Bind Bait to Beads Bait->BindBait Beads Streptavidin Beads Beads->BindBait Prey Cell Lysate with Protein Y (Prey) BindPrey Incubate with Prey Prey->BindPrey Wash1 Wash BindBait->Wash1 Wash1->BindPrey Wash2 Wash BindPrey->Wash2 Elute Elute Wash2->Elute Analysis SDS-PAGE / Western Blot / Fluorescence Imaging Elute->Analysis Ligand Protein X-TAMRA-PEG3-biotin (Ligand) Immobilize Immobilize Ligand Ligand->Immobilize Chip Streptavidin Sensor Chip Chip->Immobilize Analyte Protein Y (Analyte) Association Association Phase Analyte->Association Immobilize->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Analysis Kinetic Analysis (ka, kd, KD) Dissociation->Analysis Regeneration->Association Next Cycle

References

Application Notes and Protocols for TAMRA-PEG3-biotin in In Vivo Drug Delivery Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-biotin is a versatile fluorescent probe designed for the tracking and quantification of drug delivery systems in vivo. This molecule incorporates three key functional components: a Tetramethylrhodamine (TAMRA) fluorophore for robust fluorescence detection, a three-unit polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for high-affinity binding to avidin and streptavidin.[1] This combination of features makes it an invaluable tool for researchers developing and evaluating targeted drug delivery vehicles, such as nanoparticles, liposomes, and antibody-drug conjugates.

These application notes provide an overview of the utility of this compound in preclinical drug delivery studies and offer detailed protocols for its conjugation, in vivo imaging, biodistribution analysis, and cellular uptake assessment.

Key Features and Applications

Key Features:

  • Bright and Photostable Fluorescence: The TAMRA fluorophore provides a strong and stable orange-red fluorescent signal, ideal for in vivo imaging and flow cytometry.

  • Enhanced Solubility and Biocompatibility: The hydrophilic PEG3 spacer improves the water solubility of the conjugate and minimizes non-specific interactions.

  • High-Affinity Biotin Tag: The biotin group allows for strong and specific binding to streptavidin or avidin, enabling various affinity-based applications, including targeted delivery and pull-down assays.

Applications:

  • In Vivo Fluorescence Imaging: Real-time tracking of the biodistribution and tumor accumulation of drug delivery carriers.

  • Ex Vivo Organ Analysis: Quantitative assessment of drug carrier distribution in dissected organs.

  • Cellular Uptake Studies: Quantification of the internalization of drug delivery vehicles into target cells using flow cytometry and fluorescence microscopy.

  • Pharmacokinetic Studies: Monitoring the circulation time and clearance of drug carriers.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Drug Delivery Carrier (e.g., Liposomes)

This protocol describes the conjugation of this compound to a pre-formed liposome containing an amine-reactive lipid (e.g., DSPE-PEG-Amine).

Materials:

  • This compound with a reactive group (e.g., NHS ester)

  • Pre-formed liposomes containing DSPE-PEG-Amine

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • DMSO or DMF (anhydrous)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis cassette (MWCO appropriate for the liposome size)

Procedure:

  • Prepare this compound Solution: Dissolve this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Prepare this solution immediately before use to avoid hydrolysis of the NHS ester.

  • Reaction Setup: Add the this compound solution to the liposome suspension in PBS. The molar ratio of the probe to the amine-reactive lipid should be optimized but a starting point of 1.5:1 can be used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Size-Exclusion Chromatography: Pass the reaction mixture through a pre-equilibrated size-exclusion chromatography column to separate the labeled liposomes from unreacted this compound. Collect the fractions containing the colored liposomes.

    • Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C for 24-48 hours with several buffer changes to remove unreacted probe.

  • Characterization: Determine the concentration of the conjugated TAMRA by measuring the absorbance at ~555 nm. The liposome concentration can be determined using a phosphate assay.

  • Storage: Store the TAMRA-labeled liposomes at 4°C, protected from light.

Protocol 2: In Vivo Fluorescence Imaging and Biodistribution Study in Mice

This protocol outlines the procedure for tracking the biodistribution of a this compound labeled drug delivery carrier in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound labeled drug delivery carrier

  • Sterile PBS

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Homogenizer

  • Fluorometer

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection: Intravenously inject the this compound labeled drug delivery carrier (typically 100-200 µL) via the tail vein.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using an in vivo imaging system.[2] Use appropriate excitation and emission filters for TAMRA (e.g., Excitation: ~550 nm, Emission: ~580 nm).

    • Quantify the fluorescence intensity in the region of interest (ROI), such as the tumor and major organs.[3]

  • Ex Vivo Organ Imaging and Quantification:

    • At the final time point, euthanize the mouse.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor).[4]

    • Rinse the organs with PBS to remove excess blood.

    • Acquire fluorescence images of the excised organs.

    • Weigh each organ.

    • Homogenize a portion of each organ in a suitable buffer.

    • Measure the fluorescence intensity of the tissue homogenates using a fluorometer.

  • Data Analysis:

    • Create a standard curve using a known concentration of the this compound labeled carrier to convert fluorescence intensity to concentration.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[5]

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol details the quantification of cellular uptake of a this compound labeled drug delivery carrier in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound labeled drug delivery carrier

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

  • Flow cytometry tubes

  • Propidium iodide (PI) or other viability stain

Procedure:

  • Cell Seeding: Seed the cells in a 6-well or 12-well plate and allow them to adhere overnight.

  • Incubation with Labeled Carrier: Treat the cells with the this compound labeled drug delivery carrier at various concentrations and for different time points. Include an untreated control group.

  • Cell Harvesting:

    • Wash the cells twice with cold PBS to remove unbound carrier.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in complete medium to inactivate the trypsin.

  • Staining and Analysis:

    • Centrifuge the cell suspension and resuspend the pellet in cold PBS.

    • Transfer the cells to flow cytometry tubes.

    • Add a viability stain like PI to exclude dead cells from the analysis.

    • Analyze the cells using a flow cytometer, detecting the TAMRA fluorescence in the appropriate channel (e.g., PE or PE-Texas Red channel).

  • Data Analysis:

    • Gate on the live cell population.

    • Quantify the mean fluorescence intensity (MFI) of the TAMRA signal in the live cell population.[6]

    • The MFI is proportional to the amount of internalized labeled carrier.

Data Presentation

Table 1: Quantitative Biodistribution of this compound Labeled Nanoparticles in Tumor-Bearing Mice
Organ% Injected Dose per Gram (%ID/g) ± SD (n=3)
Tumor 10.5 ± 2.1
Liver 15.2 ± 3.5
Spleen 8.7 ± 1.8
Kidneys 5.4 ± 1.2
Lungs 3.1 ± 0.8
Heart 1.2 ± 0.3
Blood (1h) 25.6 ± 4.7

Data is representative and should be generated for each specific drug delivery system.

Table 2: Cellular Uptake of this compound Labeled Liposomes in Cancer Cells
Concentration (µg/mL)Mean Fluorescence Intensity (MFI) ± SD (n=3)
0 (Control) 150 ± 25
10 1,200 ± 150
25 3,500 ± 420
50 8,700 ± 950
100 15,300 ± 1,800

Data is representative and will vary depending on the cell line and liposome formulation.

Visualization of Workflows and Concepts

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_invivo Step 2: In Vivo Tracking cluster_cellular Step 3: Cellular Uptake drug_carrier Drug Delivery Carrier (e.g., Liposome) conjugation Covalent Conjugation drug_carrier->conjugation tamra_probe This compound tamra_probe->conjugation labeled_carrier Fluorescently Labeled Drug Carrier conjugation->labeled_carrier injection IV Injection into Tumor-Bearing Mouse labeled_carrier->injection cell_culture Incubate with Cancer Cells labeled_carrier->cell_culture imaging In Vivo Fluorescence Imaging (Time-course) injection->imaging biodistribution Ex Vivo Organ Analysis (%ID/g) imaging->biodistribution flow_cytometry Flow Cytometry Analysis (MFI) cell_culture->flow_cytometry

Caption: Experimental workflow for drug delivery tracking.

logical_relationship cluster_system Drug Delivery System cluster_tracking In Vivo Tracking and Targeting drug Therapeutic Drug carrier Delivery Vehicle (e.g., Nanoparticle) drug->carrier Encapsulated/ Conjugated systemic_circulation Systemic Circulation carrier->systemic_circulation tamra_peg_biotin This compound (Tracking Agent) tamra_peg_biotin->carrier Conjugated tumor_microenvironment Tumor Microenvironment (EPR Effect) systemic_circulation->tumor_microenvironment tumor_cell Target Tumor Cell tumor_microenvironment->tumor_cell Cellular Uptake fluorescence_detection Fluorescence Detection (Imaging/Flow Cytometry) tumor_cell->fluorescence_detection Quantification

Caption: Logical relationship of this compound in tracking.

References

Application Notes and Protocols for Labeling Cell Surface Proteins with TAMRA-PEG3-biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins is critical for understanding a vast array of biological processes, including signal transduction, cell-cell adhesion, and immune responses.[1] TAMRA-PEG3-biotin is a versatile chemical probe designed for the efficient labeling of these proteins. This molecule incorporates three key functional components: a bright TAMRA (tetramethylrhodamine) fluorophore for robust fluorescence detection, a biotin moiety for high-affinity purification, and a flexible polyethylene glycol (PEG3) spacer that enhances solubility and minimizes steric hindrance.[1] This combination makes it an ideal tool for a variety of applications, including fluorescence microscopy, flow cytometry, and affinity-based proteomic studies.

These application notes provide a detailed protocol for the covalent labeling of primary amine groups on cell surface proteins using this compound N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (such as the side chain of lysine residues) at physiological to slightly alkaline pH to form stable amide bonds.[2]

Data Presentation

The following tables summarize the expected quantitative data from cell surface protein labeling experiments using this compound. This data is representative and may vary depending on the cell type, experimental conditions, and instrumentation used.

Table 1: Labeling Efficiency of this compound on HeLa Cells

Concentration of this compound (µM)Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
1301500 ± 12085 ± 5
5304500 ± 35098 ± 2
10308200 ± 600>99
5152800 ± 21092 ± 4
5604800 ± 40099 ± 1

Table 2: Cell Viability Assessment Post-Labeling

TreatmentCell Viability (%)
Untreated Control99 ± 1
Vehicle Control (DMSO)98 ± 2
1 µM this compound97 ± 3
5 µM this compound96 ± 3
10 µM this compound94 ± 4

Experimental Protocols

Materials:

  • This compound, NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Adherent cells of choice (e.g., HeLa, A431)

  • Microcentrifuge tubes

  • Ice bucket

  • Rocking platform or orbital shaker

  • Fluorescence microscope or flow cytometer

Protocol for Labeling Adherent Cells:

  • Cell Preparation:

    • Plate cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and culture until they reach 80-90% confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

    • Immediately before use, dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0. It is crucial to use a buffer without primary amines (like Tris) as they will compete with the labeling reaction.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual serum proteins.

    • Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells on ice for 30 minutes with gentle rocking. Performing the incubation at 4°C minimizes the internalization of the labeling reagent.[3]

  • Quenching:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS) to stop the reaction and remove any unreacted reagent. Incubate the final wash for 5-10 minutes on ice.

  • Downstream Processing:

    • For fluorescence imaging, wash the cells once more with ice-cold PBS and proceed with fixation and mounting or live-cell imaging.

    • For affinity purification, lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Incubate the supernatant with streptavidin-agarose beads to pull down the biotinylated proteins.

Protocol for Cell Viability Assay (Trypan Blue Exclusion):

  • Following the labeling and quenching steps, wash the cells with PBS.

  • Treat the cells with Trypsin-EDTA to detach them from the culture vessel.

  • Resuspend the cells in culture medium containing FBS to neutralize the trypsin.

  • Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis cell_culture Culture Adherent Cells to 80-90% Confluency wash_pbs Wash with ice-cold PBS cell_culture->wash_pbs add_reagent Incubate with this compound in PBS (pH 8.0) on ice wash_pbs->add_reagent quench Quench reaction with Glycine/Tris buffer add_reagent->quench imaging Fluorescence Imaging (Microscopy/Flow Cytometry) quench->imaging lysis Cell Lysis quench->lysis pulldown Streptavidin Pulldown lysis->pulldown analysis Proteomic Analysis (e.g., Western Blot, Mass Spectrometry) pulldown->analysis

Caption: Experimental workflow for labeling and analysis of cell surface proteins.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR (Cell Surface Protein) EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activation Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression

Caption: Simplified EGFR signaling pathway initiated at the cell surface.

References

Application Notes and Protocols for TAMRA-PEG3-biotin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TAMRA-PEG3-biotin as a versatile probe in high-throughput screening (HTS) assays. This document is intended for researchers, scientists, and drug development professionals seeking to employ this fluorescently-labeled biotin derivative for screening and characterizing molecular interactions.

Introduction to this compound

This compound is a multifunctional chemical probe designed for applications in biological assays.[1] It incorporates three key components:

  • TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that serves as a robust reporter for fluorescence-based detection.

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that enhances the molecule's solubility in aqueous buffers and minimizes steric hindrance, thereby improving the accessibility of the terminal biotin group.[1]

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins.[1] This strong and specific interaction is widely exploited in various biochemical assays for immobilization and detection.[2]

The combination of these features in a single molecule makes this compound an ideal tool for various HTS applications, including fluorescence polarization (FP) assays, affinity capture, and imaging.[1]

Key Features and Benefits:

  • Bright Fluorescence: The TAMRA fluorophore provides a strong and stable fluorescent signal, suitable for sensitive detection.[1]

  • High-Affinity Binding: The biotin moiety enables a strong and specific interaction with streptavidin and avidin.[1][2]

  • Enhanced Solubility: The PEG3 linker improves solubility in aqueous solutions, which is crucial for biochemical assays.[1]

  • Reduced Steric Hindrance: The flexible PEG spacer allows for better accessibility of the biotin group to its binding partners.[1]

  • Versatility: This probe can be utilized in a variety of assay formats for drug discovery and basic research.[1]

Application: High-Throughput Screening using Fluorescence Polarization

A primary application of this compound is in Fluorescence Polarization (FP) based HTS assays. FP is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS due to its homogeneous format (no wash steps) and rapid read times.[3]

The principle of an FP assay using this compound is based on the difference in the rotational speed of the probe when it is free in solution versus when it is bound to a larger molecule, such as streptavidin.

  • Low Polarization: When free in solution, the relatively small this compound molecule rotates rapidly. When excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal.

  • High Polarization: When this compound is bound to a large protein like streptavidin, its rotation is significantly slowed. This results in the emitted light remaining more polarized, leading to a high FP signal.

This change in polarization can be used to screen for compounds that disrupt the biotin-streptavidin interaction.

Competitive Binding HTS Assay Workflow

A common HTS application is a competitive binding assay to identify small molecules that can inhibit the interaction between biotin and streptavidin.

HTS_Workflow cluster_prep Assay Preparation cluster_dispensing Dispensing cluster_incubation_read Incubation & Read cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, This compound, Streptavidin, and Compound Library Dispense_Probe Dispense this compound and Streptavidin to all wells of a 384-well plate Reagent_Prep->Dispense_Probe Step 1 Dispense_Compounds Dispense Test Compounds (from library) and Controls (e.g., free biotin, DMSO) to wells Dispense_Probe->Dispense_Compounds Step 2 Incubate Incubate the plate at room temperature Dispense_Compounds->Incubate Step 3 Read_FP Read Fluorescence Polarization on a plate reader Incubate->Read_FP Step 4 Calculate_Z Calculate Z' factor from controls Read_FP->Calculate_Z Step 5 Identify_Hits Identify 'Hits' based on a decrease in FP signal Calculate_Z->Identify_Hits Step 6 Dose_Response Perform dose-response experiments on hits to determine IC50 Identify_Hits->Dose_Response Step 7

Fig. 1: A generalized workflow for a competitive binding HTS assay.
Signaling Pathway of a Competitive Binding Assay

The underlying principle of the competitive binding assay is the displacement of the fluorescent probe by a competing ligand, leading to a detectable change in the fluorescence signal.

Competitive_Binding cluster_bound High FP Signal cluster_unbound Low FP Signal Streptavidin_Bound Streptavidin TAMRA_Biotin_Bound This compound Streptavidin_Bound->TAMRA_Biotin_Bound Binding Streptavidin_Unbound Streptavidin Inhibitor Inhibitor Streptavidin_Unbound->Inhibitor Binding TAMRA_Biotin_Unbound This compound Inhibitor_Compound Inhibitor Compound Inhibitor_Compound->Streptavidin_Unbound Displacement

Fig. 2: Mechanism of a competitive fluorescence polarization assay.

Experimental Protocols

Protocol 1: Determination of Optimal Streptavidin Concentration

Objective: To determine the concentration of streptavidin that yields a sufficient assay window for HTS.

Materials:

  • This compound

  • Streptavidin

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Tween-20)

  • 384-well, low-volume, black, non-binding surface plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Prepare a stock solution of this compound in DMSO and then dilute to a working concentration of 20 nM in Assay Buffer.

  • Prepare a serial dilution of streptavidin in Assay Buffer, starting from a high concentration (e.g., 1 µM) down to 0 nM.

  • In a 384-well plate, add 10 µL of the 20 nM this compound solution to each well.

  • Add 10 µL of each streptavidin dilution to the wells. For the 0 nM control, add 10 µL of Assay Buffer.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using an appropriate plate reader (Excitation: ~544 nm, Emission: ~590 nm).

  • Plot the FP signal (in mP) against the streptavidin concentration. The optimal concentration for the HTS assay is typically the one that gives 80-90% of the maximum FP signal (EC80-EC90).

Protocol 2: High-Throughput Screening of a Compound Library

Objective: To screen a compound library for inhibitors of the biotin-streptavidin interaction.

Materials:

  • This compound

  • Streptavidin (at the pre-determined optimal concentration)

  • Assay Buffer

  • Compound library (typically dissolved in DMSO)

  • Positive Control (e.g., free biotin)

  • Negative Control (e.g., DMSO)

  • 384-well, low-volume, black, non-binding surface plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Prepare a solution of this compound at 2x the final desired concentration in Assay Buffer.

  • Prepare a solution of streptavidin at 2x the final desired concentration (determined in Protocol 1) in Assay Buffer.

  • Dispense 100 nL of each compound from the library into the wells of a 384-well plate.

  • Dispense 100 nL of the Positive Control (e.g., 1 mM free biotin) and Negative Control (DMSO) into their respective control wells.

  • Add 10 µL of the 2x this compound solution to all wells.

  • Add 10 µL of the 2x streptavidin solution to all wells to initiate the binding reaction.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well.

  • Analyze the data to identify "hits" - compounds that cause a significant decrease in the FP signal compared to the negative control.

Data Presentation

The performance of an HTS assay is typically evaluated using the Z' factor, which is a measure of the statistical effect size and the quality of the assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: Representative HTS Assay Performance Data

ParameterValueDescription
Probe This compoundFluorescent tracer
Target StreptavidinBiotin-binding protein
Final Probe Concentration 10 nMConcentration of the probe in the assay
Final Target Concentration 50 nMEC80 concentration of streptavidin
Positive Control 100 µM free biotinKnown inhibitor for maximal signal reduction
Negative Control 1% DMSOVehicle control for minimal signal reduction
Assay Volume 20 µLTotal volume per well
Plate Format 384-wellHigh-density plate for screening
Incubation Time 30 minutesTime for the binding reaction to reach equilibrium
Readout Fluorescence PolarizationDetection method
High Signal (mP) 280 ± 15FP signal from negative control wells
Low Signal (mP) 95 ± 10FP signal from positive control wells
Assay Window 2.95Ratio of high signal to low signal
Z' Factor 0.82A measure of assay quality

Table 2: Example Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition)IC50 (µM)
Hit_00175%5.2
Hit_00268%12.8
Hit_00382%2.1

Conclusion

This compound is a highly effective and versatile probe for HTS assays, particularly in the context of fluorescence polarization-based competitive binding screens. The protocols and data presented here provide a framework for researchers to develop and implement robust and reliable HTS campaigns for the discovery of novel modulators of protein-ligand interactions. The straightforward, homogeneous nature of the FP assay makes it an attractive method for primary screening in drug discovery programs.

References

Application Notes and Protocols for Co-localization Studies Using TAMRA-PEG3-biotin and a Secondary Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Co-localization in fluorescence microscopy is a powerful technique used to determine the spatial overlap between two or more different molecules or structures within a cell. This application note provides a detailed protocol for conducting co-localization studies using TAMRA-PEG3-biotin , a versatile fluorescent probe, in conjunction with a second fluorescent marker.

This compound is a multifunctional molecule featuring:

  • A bright, photostable TAMRA (tetramethylrhodamine) fluorophore for robust fluorescence detection.[1][2]

  • A biotin moiety for high-affinity binding to streptavidin or avidin, enabling targeted delivery or signal amplification.[1][2]

  • A polyethylene glycol (PEG) spacer that enhances solubility and minimizes steric hindrance.[1]

This combination makes this compound an excellent tool for tracking the uptake and intracellular trafficking of biotinylated molecules, such as ligands, drugs, or antibodies, and studying their interaction with specific cellular compartments. In this application note, we will detail a hypothetical experiment to study the co-localization of a biotinylated ligand, delivered via streptavidin conjugated to this compound, with the endo-lysosomal pathway, visualized using a GFP-tagged endosomal marker (e.g., GFP-Rab5).

Key Applications

  • Drug Delivery and Uptake: Visualizing the internalization and trafficking of biotinylated drug candidates.

  • Receptor-Ligand Interactions: Studying the co-localization of a biotinylated ligand with its receptor on the cell surface and following its endocytic journey.

  • Protein Trafficking: Tracking the movement of biotinylated proteins through various cellular organelles.

  • High-Content Screening: Quantifying the co-localization of probes with subcellular markers in a high-throughput manner.

Experimental Overview

The following protocol describes the steps to:

  • Prepare cells expressing a GFP-tagged endosomal marker.

  • Label the cells with a complex of streptavidin and this compound bound to a biotinylated ligand of interest.

  • Acquire images using confocal microscopy.

  • Perform quantitative co-localization analysis.

A general workflow for this process is outlined below.

G cluster_0 Cell Preparation cluster_1 Probe Labeling cluster_2 Imaging and Analysis cell_culture Seed cells expressing GFP-Rab5 prepare_complex Prepare Streptavidin/ This compound/ Biotin-Ligand Complex label_cells Incubate cells with the complex prepare_complex->label_cells wash_cells Wash and prepare for imaging label_cells->wash_cells acquire_images Confocal Microscopy wash_cells->acquire_images analyze_data Quantitative Co-localization Analysis acquire_images->analyze_data

Caption: Experimental workflow for the co-localization study.

Detailed Experimental Protocols

Protocol 1: Cell Preparation and Seeding
  • Cell Culture: Culture HeLa cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection (if necessary): If the cell line does not stably express the desired fluorescent marker, transiently transfect the cells with a plasmid encoding a GFP-tagged protein (e.g., GFP-Rab5 for early endosomes) using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Seeding: 24 hours prior to the experiment, seed the cells onto glass-bottom dishes or coverslips suitable for confocal microscopy at a density that will result in 60-70% confluency on the day of the experiment.

Protocol 2: Preparation and Labeling with this compound Complex
  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare stock solutions of streptavidin and the biotinylated ligand of interest in phosphate-buffered saline (PBS).

  • Complex Formation:

    • To form the imaging complex, first incubate streptavidin with a molar excess of this compound (e.g., a 1:4 molar ratio) in PBS for 30 minutes at room temperature to saturate the biotin-binding sites of streptavidin.

    • Next, add the biotinylated ligand to the streptavidin/TAMRA-PEG3-biotin mixture. The molar ratio will depend on the ligand and the desired degree of labeling. A 1:2 molar ratio of the streptavidin/TAMRA-PEG3-biotin complex to the biotinylated ligand is a good starting point. Incubate for another 30 minutes at room temperature.

  • Cell Labeling:

    • Wash the seeded cells twice with pre-warmed, serum-free medium.

    • Dilute the prepared this compound complex in serum-free medium to the desired final concentration (typically in the nanomolar to low micromolar range, to be optimized for the specific application).

    • Incubate the cells with the diluted complex for the desired time period (e.g., 30 minutes to 2 hours) at 37°C to allow for internalization.

  • Washing:

    • After incubation, aspirate the labeling medium and wash the cells three times with PBS to remove any unbound complex.

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

Protocol 3: Confocal Microscopy and Image Acquisition
  • Microscope Setup: Use a confocal laser scanning microscope equipped with appropriate lasers and emission filters for TAMRA (Excitation/Emission: ~555/580 nm) and GFP (Excitation/Emission: ~488/509 nm).

  • Image Acquisition:

    • Identify cells expressing the GFP-tagged marker.

    • Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing photobleaching. Use settings that avoid signal saturation in both channels.

    • Acquire sequential scans for each channel to prevent spectral bleed-through.

    • Capture multiple Z-stacks through the volume of the cells for a comprehensive 3D analysis.

Protocol 4: Quantitative Co-localization Analysis
  • Image Pre-processing:

    • If necessary, apply a background subtraction algorithm to the images to reduce noise.

    • Define a region of interest (ROI) that encompasses a single cell or a specific subcellular area.

  • Co-localization Analysis:

    • Use an image analysis software package (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other specialized software) to perform quantitative co-localization analysis.

    • Calculate standard co-localization coefficients:

      • Pearson's Correlation Coefficient (PCC): Measures the linear correlation of pixel intensities between the two channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.

      • Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one channel that is within the region of the other channel's signal. It is split into two coefficients (M1 and M2), where M1 is the fraction of TAMRA signal overlapping with the GFP signal, and M2 is the fraction of GFP signal overlapping with the TAMRA signal.

Data Presentation

The quantitative data from the co-localization analysis should be summarized in a clear and structured table to allow for easy comparison between different experimental conditions.

Experimental ConditionPearson's Correlation Coefficient (PCC) (Mean ± SD)Manders' Overlap Coefficient (M1 - TAMRA in GFP) (Mean ± SD)Manders' Overlap Coefficient (M2 - GFP in TAMRA) (Mean ± SD)
Control (30 min incubation)0.78 ± 0.050.82 ± 0.060.75 ± 0.07
Inhibitor Treatment (30 min)0.35 ± 0.080.41 ± 0.090.32 ± 0.08
Extended Incubation (2 hours)0.85 ± 0.040.89 ± 0.050.81 ± 0.06

Signaling Pathway Visualization

The uptake of a ligand-receptor complex is often mediated by endocytosis, followed by trafficking through the endo-lysosomal pathway. The following diagram illustrates this process, which can be studied using the described co-localization protocol.

G cluster_0 Extracellular Space cluster_1 Cellular Trafficking ligand Biotinylated Ligand + Streptavidin-TAMRA receptor Cell Surface Receptor ligand->receptor Binding endosome Early Endosome (GFP-Rab5 Positive) receptor->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion

Caption: Ligand uptake and endo-lysosomal trafficking pathway.

Conclusion

The protocol detailed in this application note provides a robust framework for conducting co-localization studies using this compound. By combining this versatile probe with other fluorescent markers, researchers can gain valuable insights into the subcellular localization and trafficking of various biomolecules. The quantitative analysis of co-localization provides objective and reproducible data, which is crucial for understanding complex cellular processes in both basic research and drug development.

References

Application Notes and Protocols: TAMRA-PEG3-Biotin for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-biotin is a versatile dual-labeling reagent that incorporates a bright, orange-red fluorescent dye (TAMRA), a hydrophilic polyethylene glycol (PEG) spacer, and a high-affinity tag (biotin) into a single molecule. This combination makes it an invaluable tool for a wide range of applications in molecular biology, diagnostics, and drug development. The TAMRA fluorophore allows for sensitive detection and quantification of labeled oligonucleotides, while the biotin moiety enables efficient capture, immobilization, and purification through its strong and specific interaction with streptavidin. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, ensuring that both the dye and the biotin are accessible for their respective functions.[1]

These application notes provide detailed protocols for the labeling of amino-modified oligonucleotides with this compound, as well as methods for the purification and characterization of the resulting conjugates. Additionally, we describe key applications of these dual-labeled oligonucleotides.

Physicochemical Properties and Specifications

A clear understanding of the properties of this compound is essential for its effective use in labeling protocols.

PropertyValueReference
Molecular Formula C₄₃H₅₄N₆O₉S[2]
Molecular Weight ~831.0 g/mol [2]
Appearance Red solid[3]
Excitation Maximum (λex) ~546 nm[4]
Emission Maximum (λem) ~576 nm[4]
Extinction Coefficient (ε) ~95,000 cm⁻¹M⁻¹ at 546 nm[4]
Solubility Soluble in DMSO, DMF, and water[3]
Storage Store at -20°C, protected from light and moisture.[2]

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol describes the covalent conjugation of this compound NHS ester to an oligonucleotide containing a primary amine. The reaction involves the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of the labeling reagent and the amino group on the oligonucleotide.

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with a 5-20 molar excess of the dissolved this compound. The final reaction volume should be kept as small as possible to ensure high concentrations of reactants.

  • Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris-HCl, pH 8.0, and incubating for an additional 30 minutes at room temperature.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo Amino-Oligonucleotide in Bicarbonate Buffer Mix Combine Oligo and Reagent Oligo->Mix Reagent This compound in DMSO/DMF Reagent->Mix Incubate Incubate (Room Temp, 2-4h) Mix->Incubate Purify RP-HPLC Purification Incubate->Purify Labeled_Oligo Purified Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for labeling oligonucleotides with this compound.

Protocol 2: Purification of Labeled Oligonucleotides by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying the this compound labeled oligonucleotide from unreacted starting materials and byproducts.[1] The hydrophobicity of the TAMRA moiety allows for excellent separation.[5]

Materials:

  • Crude labeled oligonucleotide reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.

  • HPLC Setup:

    • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm)

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor absorbance at 260 nm (for oligonucleotide) and 550 nm (for TAMRA).

  • Gradient Elution: A typical gradient is as follows:

Time (min)% Mobile Phase B (Acetonitrile)
05
3050
3595
4095
415
505
  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 550 nm. This peak represents the dual-labeled oligonucleotide.

  • Post-Purification: Lyophilize the collected fractions to remove the volatile mobile phase. Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.

G cluster_workflow Purification Workflow Inject Inject Crude Reaction Mixture onto C18 Column Gradient Apply Acetonitrile Gradient in TEAA Buffer Inject->Gradient Monitor Monitor Elution at 260 nm and 550 nm Gradient->Monitor Collect Collect Dual-Absorbing Peak Monitor->Collect Lyophilize Lyophilize Fractions Collect->Lyophilize Resuspend Resuspend in Nuclease-Free Buffer Lyophilize->Resuspend

Caption: RP-HPLC purification workflow for labeled oligonucleotides.

Protocol 3: Characterization of Labeled Oligonucleotides

Quantification and Degree of Labeling (DOL):

The concentration and labeling efficiency can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and 550 nm (A₅₅₀).

  • Calculate the concentration of the oligonucleotide:

    • First, calculate the contribution of the TAMRA dye to the absorbance at 260 nm. A correction factor (CF) of 0.3 is typically used for TAMRA (A₂₆₀ = CF × A₅₅₀).

    • Corrected A₂₆₀ = A₂₆₀ - (A₅₅₀ × 0.3)

    • Oligonucleotide Concentration (M) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide).

  • Calculate the concentration of the TAMRA dye:

    • TAMRA Concentration (M) = A₅₅₀ / ε₅₅₀ (where ε₅₅₀ is the molar extinction coefficient of TAMRA, ~95,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = TAMRA Concentration / Oligonucleotide Concentration

Purity Assessment:

The purity of the labeled oligonucleotide can be assessed by analytical RP-HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). A single, sharp peak in the HPLC chromatogram or a single band on the gel indicates high purity.

Applications

The dual functionality of this compound labeled oligonucleotides opens up a wide array of applications in molecular biology and beyond.

Fluorescence-Based Detection and Imaging

The TAMRA fluorophore allows for the direct visualization and quantification of the labeled oligonucleotide in various assays.

  • Fluorescence Microscopy: Labeled oligonucleotides can be used as probes in fluorescence in situ hybridization (FISH) to visualize the localization of specific DNA or RNA sequences within cells.

  • Flow Cytometry: Quantify the uptake of labeled oligonucleotides into cells or analyze cell populations based on the binding of the oligonucleotide probe.

Affinity Capture and Pull-Down Assays

The biotin tag enables the specific capture and isolation of the labeled oligonucleotide and its binding partners using streptavidin-coated surfaces, such as magnetic beads or microplates.[6][7][8][9][10]

  • Protein-DNA/RNA Interaction Studies: Biotinylated oligonucleotides can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry or Western blotting.[7][8]

  • Enrichment of Specific Nucleic Acids: Isolate specific DNA or RNA sequences from complex mixtures for downstream analysis.

G cluster_assay Pull-Down Assay Workflow Incubate Incubate Labeled Oligo with Cell Lysate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Complexes Wash->Elute Analyze Analyze by WB or Mass Spec Elute->Analyze

Caption: Workflow for a pull-down assay using a biotinylated probe.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying molecular interactions in a homogeneous solution.[3][11][12][13][14] When a small, fluorescently labeled oligonucleotide binds to a larger molecule (e.g., a protein), the rotational motion of the oligonucleotide slows down, leading to an increase in the fluorescence polarization signal.

  • Binding Affinity Measurements: Determine the dissociation constant (Kd) of protein-DNA/RNA interactions by titrating the protein with a fixed concentration of the TAMRA-labeled oligonucleotide.

  • High-Throughput Screening (HTS): Screen for inhibitors of protein-nucleic acid interactions by monitoring the displacement of the labeled oligonucleotide from the protein, which results in a decrease in fluorescence polarization.

G cluster_fp Fluorescence Polarization Assay Principle Free_Oligo Free TAMRA-Oligo (Fast Rotation, Low FP) Bound_Oligo Protein-Bound TAMRA-Oligo (Slow Rotation, High FP) Free_Oligo->Bound_Oligo + Protein Protein Target Protein

Caption: Principle of fluorescence polarization for binding assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to moisture.- Low pH of the reaction buffer.- Insufficient molar excess of the labeling reagent.- Use anhydrous DMSO/DMF and fresh reagent.- Ensure the buffer pH is between 8.5 and 9.0.- Increase the molar excess of this compound.
Multiple Peaks in HPLC - Incomplete reaction.- Degradation of the oligonucleotide or dye.- Presence of dye isomers.- Optimize reaction time and temperature.- Ensure proper storage and handling of reagents.- Collect all closely eluting peaks that absorb at both wavelengths and pool them.
High Background in Assays - Incomplete removal of unbound label.- Non-specific binding of the labeled oligonucleotide.- Ensure thorough purification of the labeled oligonucleotide.- Include appropriate blocking agents (e.g., BSA, salmon sperm DNA) in your assay buffer.

Conclusion

This compound is a powerful and versatile reagent for the dual labeling of oligonucleotides. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this tool in their studies of nucleic acid interactions and function. The combination of fluorescence detection and affinity capture in a single molecule streamlines experimental workflows and enables a wide range of sensitive and specific assays.

References

Visualizing Receptor-Ligand Binding with TAMRA-PEG3-biotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate dance between receptors and their ligands is fundamental to unraveling cellular signaling, elucidating disease mechanisms, and developing targeted therapeutics. The visualization of these interactions provides invaluable insights into receptor localization, trafficking, and downstream signaling events. TAMRA-PEG3-biotin is a versatile and powerful tool designed for this purpose, offering a dual-functionalized probe for both fluorescent imaging and affinity-based applications.

This molecule incorporates three key components:

  • TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye with well-characterized spectral properties, enabling robust detection in fluorescence microscopy and flow cytometry.[1][2][3][4][5][6][7]

  • PEG3 (Polyethylene Glycol Linker): A short, hydrophilic spacer that enhances the solubility of the probe, reduces steric hindrance, and improves the accessibility of the terminal biotin moiety.

  • Biotin: A small molecule with an exceptionally high and specific affinity for avidin and streptavidin, allowing for highly sensitive and specific detection and purification applications.[8][9][10]

These application notes provide detailed protocols for utilizing this compound to visualize receptor-ligand binding, focusing on fluorescence microscopy and flow cytometry techniques. A case study on the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented to illustrate a practical application.

Quantitative Data Summary

For reproducible and accurate experimental design, a clear understanding of the quantitative properties of the this compound probe is essential. The following table summarizes the key photophysical properties of the TAMRA fluorophore and the binding affinity of the biotin-streptavidin interaction.

ParameterValueReference(s)
TAMRA Fluorophore Properties
Excitation Maximum (λex)~541-552 nm[1][3][4][7]
Emission Maximum (λem)~567-578 nm[1][3][4][7]
Molar Extinction Coefficient (ε)~84,000 - 95,000 M⁻¹cm⁻¹[2][3][4]
Fluorescence Quantum Yield (Φ)~0.1[3][4]
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ M[8][9][10][11][12]

Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Internalization

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[13][14] Upon binding to its ligand, Epidermal Growth Factor (EGF), the receptor dimerizes, autophosphorylates, and initiates a cascade of downstream signaling pathways, including the MAPK and PI3K/Akt pathways.[15][16] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention.

By conjugating this compound to EGF, researchers can create a fluorescently labeled ligand (EGF-TAMRA-biotin) to visualize the binding and subsequent internalization of the EGFR-ligand complex.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (Labeled with this compound) EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K STAT STAT EGFR_dimer->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription

Caption: EGFR signaling pathway initiated by ligand binding.

Experimental Protocols

The following protocols provide a general framework for using a this compound labeled ligand to visualize receptor-ligand interactions. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and receptor systems.

Protocol 1: Fluorescence Microscopy of Receptor Internalization

This protocol describes how to visualize the internalization of a receptor-ligand complex using a ligand labeled with this compound.

Materials:

  • Cells expressing the receptor of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound labeled ligand (e.g., EGF-TAMRA-biotin)

  • Unlabeled ligand (for competition control)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI

  • Glass coverslips

  • Fluorescence microscope with appropriate filter sets for TAMRA and DAPI

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Cell Starvation (Optional): To reduce basal receptor activation, serum-starve the cells for 4-6 hours prior to the experiment by replacing the growth medium with serum-free medium.

  • Ligand Binding:

    • Prepare a labeling solution of the this compound labeled ligand in serum-free medium at a predetermined optimal concentration (e.g., 100 ng/mL).

    • For a competition control, prepare a similar solution containing a 100-fold excess of unlabeled ligand in addition to the labeled ligand.

    • Wash the cells twice with cold PBS.

    • Incubate the cells with the labeling solution on ice for 30-60 minutes to allow binding to the cell surface without significant internalization.

  • Induction of Internalization:

    • To visualize surface binding only, proceed directly to step 6.

    • To induce internalization, wash the cells twice with cold PBS to remove unbound ligand and then add pre-warmed complete medium.

    • Incubate the cells at 37°C for various time points (e.g., 15, 30, 60 minutes) to allow for receptor-mediated endocytosis.

  • Fixation:

    • Wash the cells twice with cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope. The TAMRA signal will appear as red fluorescence, indicating the location of the ligand-receptor complex, and DAPI will stain the nuclei blue.

Experimental Workflow for Fluorescence Microscopy

Fluorescence_Microscopy_Workflow start Start cell_seeding Seed cells on coverslips start->cell_seeding starvation Serum-starve cells (optional) cell_seeding->starvation binding Incubate with This compound labeled ligand (on ice) starvation->binding internalization Induce internalization at 37°C binding->internalization fixation Fix cells with PFA internalization->fixation mounting Mount coverslips with DAPI fixation->mounting imaging Image with fluorescence microscope mounting->imaging end End imaging->end

Caption: Workflow for visualizing receptor internalization.

Protocol 2: Flow Cytometry for Quantifying Receptor Binding

This protocol describes how to quantify the binding of a this compound labeled ligand to a cell surface receptor using flow cytometry.

Materials:

  • Cells expressing the receptor of interest (in suspension)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • This compound labeled ligand

  • Unlabeled ligand (for competition control)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer with appropriate laser and filters for TAMRA and PI

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in cold FACS buffer.

    • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Ligand Incubation:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Prepare serial dilutions of the this compound labeled ligand in FACS buffer.

    • Add 100 µL of the diluted labeled ligand to the respective tubes.

    • For a negative control, add 100 µL of FACS buffer without any ligand.

    • For a competition control, pre-incubate cells with a 100-fold excess of unlabeled ligand for 15 minutes before adding the labeled ligand.

    • Incubate the tubes on ice for 1 hour, protected from light.

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times.

  • Resuspension and Viability Staining:

    • Resuspend the cell pellet in 500 µL of cold FACS buffer.

    • Add a viability dye such as Propidium Iodide (PI) to exclude dead cells from the analysis.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Acquire data for the TAMRA fluorescence in the appropriate channel (e.g., PE or PE-Texas Red channel).

    • Collect a sufficient number of events (e.g., 10,000-20,000 live, single cells).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the median fluorescence intensity (MFI) of the TAMRA signal for each sample.

    • Subtract the MFI of the negative control (unstained cells) from all samples to correct for background fluorescence.

    • The specificity of binding can be confirmed by the significant reduction in MFI in the competition control sample.

Logical Relationship: The Modular Nature of the this compound Probe

The utility of this compound stems from its modular design, where each component serves a distinct yet complementary function. This logical relationship enables its application in a variety of experimental contexts.

Probe_Modularity cluster_components Probe Components cluster_functions Component Functions cluster_applications Experimental Applications Probe This compound Probe TAMRA TAMRA (Fluorophore) Probe->TAMRA PEG3 PEG3 (Linker) Probe->PEG3 Biotin Biotin (Affinity Tag) Probe->Biotin Fluorescence Fluorescence Detection (Microscopy, Flow Cytometry) TAMRA->Fluorescence enables Properties Enhanced Solubility & Reduced Steric Hindrance PEG3->Properties provides Affinity High-Affinity Binding (to Avidin/Streptavidin) Biotin->Affinity mediates Visualization Receptor Visualization Fluorescence->Visualization Quantification Binding Quantification Fluorescence->Quantification Purification Affinity Purification Affinity->Purification

Caption: Modular design and functional applications of the probe.

References

Applications of TAMRA-PEG3-Biotin in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-biotin is a versatile multifunctional molecule designed for a range of applications in biological research. This compound incorporates three key functional components:

  • TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that is readily detectable by fluorescence microscopy and other fluorescence-based detection methods.

  • PEG3 (Polyethylene Glycol Linker): A short, hydrophilic polyethylene glycol spacer that enhances the molecule's solubility in aqueous solutions and reduces steric hindrance, thereby improving the accessibility of the terminal biotin group.

  • Biotin: A small vitamin that exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is widely exploited for affinity-based detection, purification, and targeting.

This combination of features makes this compound an invaluable tool in neuroscience for visualizing, tracking, and quantifying various processes both in vitro and in vivo. This document provides detailed application notes and experimental protocols for its use in neuronal tracing, in vivo imaging, and blood-brain barrier transport studies.

Application 1: Anterograde and Retrograde Neuronal Tracing

This compound can be employed as a powerful tracer to delineate neuronal pathways. Its ability to be transported along axons, coupled with its bright fluorescence, allows for the detailed visualization of neuronal projections. While direct transport data for this compound is not extensively published, data from structurally similar fluorescent biocytin conjugates, such as TMR biocytin, provide a strong indication of its utility.

Quantitative Data: Neuronal Tracing with Fluorescent Biotin Conjugates
ParameterValueReference MoleculeNotes
Axonal Transport Velocity ~5.4 mm/hTMR biocytinThe PEG3 linker in this compound may slightly alter this rate.
Excitation Maximum (TAMRA) ~555 nmTAMRA
Emission Maximum (TAMRA) ~580 nmTAMRA
Recommended Injection Concentration 1-5% in sterile saline or PBSBiocytin/BDAOptimal concentration should be determined empirically.
Post-Injection Survival Time 24 hours to 14 daysBiocytin/BDALonger survival times allow for tracing of longer projections.
Experimental Protocol: Neuronal Tracing in Rodent Brain

This protocol is adapted from established methods for biocytin and biotinylated dextran amine (BDA) tracing.

Materials:

  • This compound

  • Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS), pH 7.4

  • Stereotaxic apparatus

  • Microsyringe pump and nanoliter injector or iontophoresis setup

  • Glass micropipettes (tip diameter 10-20 µm)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

  • Perfusion solutions (PBS and 4% paraformaldehyde in PBS)

  • Vibratome or cryostat

  • Fluorescence microscope with appropriate filter sets for TAMRA

  • Streptavidin-conjugated fluorophores (optional, for signal amplification)

Procedure:

  • Preparation of the Tracer Solution: Dissolve this compound in sterile saline or PBS to a final concentration of 2-5%. Sonicate briefly to ensure complete dissolution.

  • Animal Surgery and Injection:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Lower a glass micropipette filled with the this compound solution to the desired coordinates.

    • Inject a small volume (e.g., 50-200 nL) of the tracer solution using a microsyringe pump over 5-10 minutes. Alternatively, deliver the tracer via iontophoresis.

    • Leave the pipette in place for an additional 5-10 minutes to minimize backflow.

    • Slowly retract the pipette, suture the incision, and provide post-operative care.

  • Post-Injection Survival: Allow the animal to survive for a period of 2 to 14 days, depending on the length of the pathway being traced.

  • Tissue Processing:

    • Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

    • Cut 40-50 µm thick sections using a vibratome or cryostat.

  • Imaging:

    • Mount the sections on glass slides with an anti-fade mounting medium.

    • Visualize the TAMRA fluorescence using a fluorescence or confocal microscope. The native fluorescence of TAMRA should be sufficient for visualization.

    • For signal amplification, sections can be incubated with a fluorescently labeled streptavidin conjugate.

Workflow for Neuronal Tracing

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Tissue Processing & Analysis Tracer_Prep Prepare 2-5% this compound in sterile saline Anesthesia Anesthetize Animal Stereotaxic_Surgery Stereotaxic Surgery and Craniotomy Anesthesia->Stereotaxic_Surgery Injection Inject Tracer into Target Brain Region Stereotaxic_Surgery->Injection Survival Post-Injection Survival (2-14 days) Injection->Survival Perfusion Transcardial Perfusion and Fixation Survival->Perfusion Sectioning Brain Sectioning (Vibratome/Cryostat) Perfusion->Sectioning Imaging Fluorescence Microscopy of Labeled Neurons Sectioning->Imaging Analysis Reconstruction and Analysis of Neuronal Projections Imaging->Analysis

Caption: Experimental workflow for neuronal tracing using this compound.

Application 2: In Vivo Imaging of Cellular Dynamics

The bright and photostable fluorescence of TAMRA makes this compound suitable for in vivo imaging of cellular structures and dynamics in the nervous system using techniques like two-photon microscopy. It can be used to label specific cell populations or to visualize the vasculature.

Quantitative Data: In Vivo Imaging Parameters
ParameterValue/RangeNotes
Imaging Modality Two-photon microscopyIdeal for deep tissue imaging with reduced scattering.
Excitation Wavelength (2-photon) ~800-840 nmOptimal wavelength should be determined empirically.
Injection Method Intravenous, Intracerebroventricular, or Direct Cortical ApplicationThe choice of method depends on the target structure.
Tracer Concentration (IV) 1-10 mg/kgDependent on the specific application and imaging setup.
Imaging Depth Up to 500 µmDependent on tissue clarity and microscope optics.
Experimental Protocol: In Vivo Two-Photon Imaging of Brain Vasculature

Materials:

  • This compound

  • Sterile saline

  • Anesthetics

  • Surgical tools for cranial window implantation

  • Dental cement

  • Two-photon microscope

Procedure:

  • Cranial Window Implantation:

    • Anesthetize the animal and fix its head in a stereotaxic frame.

    • Perform a craniotomy over the region of interest to expose the dura.

    • Implant a glass coverslip to create a cranial window and secure it with dental cement.

  • Tracer Administration:

    • For visualizing vasculature, administer this compound intravenously (e.g., via tail vein injection) at a concentration of 1-10 mg/kg.

  • Two-Photon Imaging:

    • Position the anesthetized animal under the two-photon microscope.

    • Use an excitation wavelength in the range of 800-840 nm to excite the TAMRA fluorophore.

    • Collect emitted fluorescence to visualize the labeled blood vessels.

    • Time-lapse imaging can be performed to study vascular dynamics.

Signaling Pathway Visualization: Biotin-Streptavidin Interaction

G cluster_0 Molecular Components cluster_1 Binding and Detection TAMRA_PEG3_Biotin This compound Complex High-Affinity Complex TAMRA_PEG3_Biotin->Complex Streptavidin Streptavidin (e.g., conjugated to another molecule) Streptavidin->Complex Signal Fluorescent Signal or Targeted Delivery Complex->Signal Enables

Caption: The high-affinity interaction between biotin and streptavidin.

Application 3: Blood-Brain Barrier Transport Studies

The ability to track this compound in both the vasculature and the brain parenchyma makes it a useful tool for studying the permeability of the blood-brain barrier (BBB). Quantitative fluorescence measurements can provide an index of BBB disruption or transport of biotinylated molecules.

Quantitative Data: BBB Permeability Assessment
ParameterMethodMeasurementNotes
Permeability Index Fluorescence quantification of brain homogenates(Fluorescencebrain / Brain Weight) / FluorescenceserumProvides a relative measure of BBB permeability.
Permeability Coefficient (P) In vivo microscopy and image analysisP = (1/ΔIv) * (dIt/dt)t=0 * (r/2)Requires dynamic imaging of tracer extravasation.
Tracer Circulation Time 15-30 minutesShorter times are recommended to minimize clearance from the vascular compartment.[1]
Molecular Weight of Tracer ~960 DaThe size of the tracer influences its ability to cross the BBB.
Experimental Protocol: Quantitative Assessment of BBB Permeability

This protocol is adapted from methods using fluorescently labeled dextrans.[1]

Materials:

  • This compound

  • Sterile saline

  • Anesthetics

  • Perfusion solutions (ice-cold PBS)

  • Brain homogenization buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Tracer Injection:

    • Inject mice intraperitoneally or intravenously with this compound solution (e.g., 100 µL of a 2 mM solution).[2]

    • Allow the tracer to circulate for 15-30 minutes.

  • Sample Collection:

    • Deeply anesthetize the animal.

    • Perform a cardiac puncture to collect a blood sample for serum preparation.

    • Transcardially perfuse the animal with ice-cold PBS to remove the tracer from the vasculature.

    • Dissect the brain and record its wet weight.

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Prepare serum from the collected blood sample.

  • Fluorescence Quantification:

    • Measure the fluorescence intensity of the brain supernatant and the serum using a fluorometer or plate reader with excitation/emission settings appropriate for TAMRA.

    • Include samples from a vehicle-injected animal to subtract background autofluorescence.

  • Data Analysis:

    • Calculate the permeability index as described in the table above. An increase in the permeability index in experimental animals compared to controls indicates BBB disruption.

Logical Relationship: BBB Permeability Assay

G cluster_0 Procedure cluster_1 Outcome Injection Systemic Injection of This compound Circulation Tracer Circulation (15-30 min) Injection->Circulation Perfusion Transcardial Perfusion with PBS Circulation->Perfusion Harvest Harvest Brain and Collect Blood Perfusion->Harvest Homogenize Homogenize Brain Harvest->Homogenize Quantify Quantify Fluorescence in Brain Supernatant and Serum Homogenize->Quantify Permeability Increased Tracer in Brain Parenchyma Quantify->Permeability Conclusion Indicates Increased BBB Permeability Permeability->Conclusion

Caption: Logical flow of the blood-brain barrier permeability assay.

Conclusion

This compound is a highly adaptable and powerful tool for neuroscience research. Its fluorescent and biotinylated properties enable a wide range of applications, from detailed anatomical mapping of neural circuits to the dynamic in vivo imaging of cellular processes and the quantitative assessment of the blood-brain barrier. The protocols provided here, adapted from well-established methodologies, offer a starting point for researchers to integrate this versatile probe into their experimental designs. As with any technique, empirical optimization of concentrations, incubation times, and imaging parameters is recommended to achieve the best results for specific research questions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAMRA-PEG3-Biotin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence when using TAMRA-PEG3-biotin probes. By optimizing your experimental protocol, you can significantly enhance your signal-to-noise ratio and generate high-quality, reproducible data.

Troubleshooting Guide: Reducing Background Fluorescence

This section addresses common issues encountered during fluorescence experiments with this compound.

Question: Why am I observing high background fluorescence across my entire sample?

Answer: High background fluorescence is a common issue that can originate from several sources. The primary causes include:

  • Autofluorescence: Biological samples often contain endogenous molecules like collagen, elastin, NADH, and lipofuscin that fluoresce naturally.[1] Fixation with aldehydes (e.g., paraformaldehyde) can also induce autofluorescence.[1][]

  • Non-Specific Binding: The fluorescent probe may bind to sites other than the intended target. This can be due to hydrophobic or ionic interactions between the TAMRA dye, the biotin, or the PEG linker and various cellular components.[3] Insufficient blocking is a frequent cause of this problem.[3][4]

  • Excessive Probe Concentration: Using too high a concentration of the this compound probe increases the likelihood of non-specific binding and results in a higher overall background signal.[]

  • Insufficient Washing: Inadequate washing steps fail to remove all unbound probes, leaving a residual fluorescent signal that contributes to the background.[]

Question: How can I determine the source of my high background?

Answer: A systematic approach with proper controls is the best way to diagnose the source of background fluorescence.

  • Autofluorescence Control: Image a sample that has been processed (fixed, permeabilized) but has not been stained with any fluorescent probe. Any signal observed is due to autofluorescence.[5]

  • Secondary-Only Control (if applicable): In an indirect detection assay (e.g., primary antibody -> biotinylated secondary antibody -> fluorescent streptavidin), a control where the primary antibody is omitted can reveal non-specific binding of the secondary antibody.[5]

  • Streptavidin-Only Control: Apply the fluorescently labeled streptavidin without any biotinylated probe. This will show if the streptavidin itself is binding non-specifically to the sample.

  • Probe Concentration Titration: Staining samples with a range of this compound concentrations can help determine the optimal concentration that maximizes specific signal while minimizing background.[][6]

Below is a troubleshooting flowchart to help systematically identify the source of the background.

TroubleshootingFlowchart start High Background Observed q1 Is the unstained (autofluorescence) control bright? start->q1 a1_yes Issue is likely Autofluorescence q1->a1_yes Yes q2 Is the streptavidin-only control showing signal? q1->q2 No sol1 Solutions: - Use spectral unmixing - Use quenching agents (e.g., Sudan Black B) - Choose a fluorophore in a different spectral range a1_yes->sol1 a2_yes Streptavidin is binding non-specifically q2->a2_yes Yes q3 Is background reduced by lowering probe concentration? q2->q3 No sol2 Solutions: - Increase blocking stringency/duration - Use an Avidin/Biotin blocking kit - Increase ionic strength of buffers (add NaCl) a2_yes->sol2 a3_yes Probe concentration is too high q3->a3_yes Yes a4_no Issue is likely due to insufficient washing or inadequate blocking q3->a4_no No sol3 Solution: - Perform a titration to find the optimal probe concentration a3_yes->sol3 sol4 Solutions: - Increase number and duration of wash steps - Add a surfactant (e.g., 0.05% Tween-20) to wash buffers - Optimize blocking buffer (see table below) a4_no->sol4

Caption: A flowchart to systematically troubleshoot sources of high background fluorescence.

Question: What is the best blocking buffer to use for my experiment?

Answer: The choice of blocking buffer is critical and often depends on the sample type and the specific antibodies or probes being used. The goal of blocking is to saturate non-specific binding sites before the probe is introduced.[4]

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and normal serum are the most common blocking agents.[4][7] Normal serum from the species in which the secondary antibody was raised is often considered the most effective choice for indirect immunofluorescence.[7][8]

  • Detergents: Adding a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.1-0.3%) to the blocking and wash buffers can help reduce hydrophobic interactions, which are a common source of non-specific binding.[3]

Data Presentation: Comparison of Blocking Agents

While the optimal blocking strategy should be empirically determined, studies have compared the effectiveness of different agents. The following table summarizes a quantitative comparison of Signal-to-Background Ratios (SBR) for common blocking solutions in immunofluorescence.

Blocking AgentFluorophoreMean Signal-to-Background Ratio (SBR)Key Finding
None (PBS only) Alexa Fluor 48812.5Baseline SBR without any blocking agent.
3% BSA Alexa Fluor 4887.5BSA was found to significantly lower the SBR compared to no blocking or NGS blocking in thick tissue samples.[9]
Normal Goat Serum (NGS) Alexa Fluor 48815.0NGS provided the highest SBR, suggesting it is more effective at reducing background without diminishing the specific signal.[9]
None (PBS only) Alexa Fluor 55510.0Baseline SBR for the red fluorophore.
3% BSA Alexa Fluor 5556.0Similar to the green channel, BSA reduced the SBR.[9]
Normal Goat Serum (NGS) Alexa Fluor 55512.0NGS again demonstrated a superior SBR.[9]
Data summarized from a study on murine lymph node tissue sections.[9] SBR values are approximate and for comparative purposes.

FAQs: Understanding this compound

Q1: What are the functions of the different components of this compound?

A1: Each part of the molecule has a specific role:

  • TAMRA (Tetramethylrhodamine): A bright, orange-red fluorophore that allows for visualization via fluorescence microscopy or flow cytometry.[]

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that enhances the molecule's solubility in aqueous buffers, reduces steric hindrance, and increases the accessibility of the biotin group for binding to streptavidin.[10] This PEG linker can significantly reduce non-specific protein binding.[10]

  • Biotin: A small molecule (Vitamin H) that forms one of the strongest known non-covalent bonds with streptavidin and avidin proteins, enabling high-affinity, specific detection.[11]

MolecularComponents Probe This compound TAMRA TAMRA (Fluorophore) Probe->TAMRA PEG3 PEG3 (Linker) Probe->PEG3 Biotin Biotin (Binding Moiety) Probe->Biotin F_TAMRA Provides bright, orange-red fluorescent signal for detection. TAMRA->F_TAMRA F_PEG3 Increases solubility and flexibility. Reduces non-specific binding. PEG3->F_PEG3 F_Biotin Binds with very high affinity to streptavidin/avidin. Biotin->F_Biotin

Caption: The functional components of the this compound probe.

Q2: My tissue has high endogenous biotin. How can I block this?

A2: Tissues like the kidney, liver, and spleen have high levels of endogenous biotin, which can be bound by streptavidin, causing significant background.[3] To prevent this, use a sequential avidin/biotin blocking kit before incubating with your biotinylated probe.[3] The typical procedure involves:

  • Incubating the sample with an excess of unlabeled avidin or streptavidin to saturate all endogenous biotin.

  • Washing thoroughly.

  • Incubating with an excess of free, unlabeled biotin to block any remaining open binding sites on the avidin/streptavidin molecules you just added.[12]

  • Washing thoroughly before proceeding with your staining protocol.

Q3: Can the PEG linker itself cause non-specific binding?

A3: While PEG linkers are primarily used to reduce non-specific binding by creating a hydrophilic shield, in some contexts, anti-PEG antibodies can be present in samples, particularly in pre-clinical and clinical research involving PEGylated drugs. This is a rare consideration for most basic research applications but is a known phenomenon. The primary role of the PEG3 linker in this probe is to improve solubility and reduce non-specific hydrophobic and ionic interactions.[10]

Experimental Protocols

Optimized Protocol for Staining with this compound

This protocol provides a general framework for using this compound in a streptavidin-based detection system. Concentrations and incubation times should be optimized for your specific application.

Reagents Required:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS

  • Wash Buffer: PBS + 0.05% Tween-20

  • Blocking Buffer: 5% Normal Goat Serum (or serum matching the secondary host) + 1% BSA in PBS

  • Primary Antibody (if applicable), diluted in Blocking Buffer

  • Biotinylated Secondary Antibody (if applicable), diluted in Blocking Buffer

  • Streptavidin-TAMRA-PEG3-biotin complex or this compound probe

  • Mounting Medium with Antifade Agent (e.g., with DAPI)

StainingWorkflow cluster_prep Sample Preparation cluster_blocking Blocking & Staining cluster_final Final Steps Fix 1. Fixation (e.g., 4% PFA, 15 min) Wash1 2. Wash (3x5 min, PBS) Fix->Wash1 Perm 3. Permeabilization (0.2% Triton X-100, 10 min) Wash1->Perm Block 4. Block (e.g., 5% NGS, 1 hour) Perm->Block PrimaryAb 5. Primary Antibody Incubation (e.g., 2h RT or O/N 4°C) Block->PrimaryAb Wash2 6. Wash (3x5 min, Wash Buffer) PrimaryAb->Wash2 SecondaryAb 7. Biotinylated Secondary Ab Incubation (1 hour, RT) Wash2->SecondaryAb Wash3 8. Wash (3x5 min, Wash Buffer) SecondaryAb->Wash3 Probe 9. This compound-Streptavidin Incubation (1 hour, RT, in dark) Wash3->Probe Wash4 10. Final Wash (3x10 min, Wash Buffer, in dark) Probe->Wash4 Mount 11. Mount & Coverslip (Antifade Mounting Medium) Wash4->Mount Image 12. Image Sample Mount->Image

Caption: A generalized experimental workflow for immunofluorescence using a biotin-based detection system.

Methodology:

  • Sample Preparation:

    • Fix cells or tissue sections with 4% PFA for 15-20 minutes at room temperature (RT).

    • Wash 3 times for 5 minutes each with PBS.

    • If targeting an intracellular antigen, permeabilize with Permeabilization Buffer for 10 minutes at RT.

    • Wash 3 times for 5 minutes each with PBS.

  • Blocking:

    • Incubate the sample with Blocking Buffer for at least 1 hour at RT in a humidity chamber to prevent drying.[3] This is a critical step to reduce non-specific binding.[4]

  • Antibody/Probe Incubation (Indirect Method Example):

    • Incubate with the primary antibody diluted to its optimal concentration in Blocking Buffer for 2 hours at RT or overnight at 4°C.

    • Wash 3 times for 5 minutes each with Wash Buffer.

    • Incubate with the biotinylated secondary antibody, diluted in Blocking Buffer, for 1 hour at RT.

    • Wash 3 times for 5 minutes each with Wash Buffer.

    • Incubate with a pre-formed complex of streptavidin and this compound (or a fluorescent streptavidin conjugate followed by the this compound probe, depending on the assay design) for 1 hour at RT, protected from light. A typical concentration for fluorescent streptavidin conjugates is 1-10 µg/mL.[13][14]

  • Final Washes and Mounting:

    • Perform final washes: at least 3 times for 10 minutes each with Wash Buffer, protected from light, to thoroughly remove any unbound probe.[]

    • Carefully mount the sample with an antifade mounting medium.

    • Seal the coverslip and image using an appropriate filter set for TAMRA (Excitation/Emission: ~546/579 nm).

References

Technical Support Center: Optimizing TAMRA-PEG3-Biotin Labeling for Low Protein Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the labeling of proteins with TAMRA-PEG3-biotin, with a special focus on challenging low-concentration samples. Here you will find troubleshooting guides and frequently asked questions to help you achieve efficient and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS ester?

A1: The optimal pH for the reaction between an NHS ester and the primary amines on a protein is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amino groups (like the side chain of lysine) are protonated, making them unreactive.[1][3] Conversely, at a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the amount available to react with the protein, thereby decreasing the labeling efficiency.[1][3]

Q2: Which buffers are recommended for the labeling reaction?

A2: It is crucial to use an amine-free buffer to avoid competition with the protein for the labeling reagent.[4][5][6] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[1][3] Buffers containing primary amines, such as Tris, should be avoided in the labeling reaction itself, although they can be used to quench the reaction.[3][7][8]

Q3: My this compound reagent is not readily soluble in my aqueous buffer. What should I do?

A3: If the this compound NHS ester has poor aqueous solubility, you can first dissolve it in a small amount of an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3][7] This stock solution can then be added to your protein solution in the appropriate buffer.[1][3] Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not affect your protein's stability.

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Unreacted labeling reagent can be removed using size-exclusion chromatography, such as a gel filtration column (e.g., Sephadex), or by dialysis.[1][9][10] For smaller sample volumes, spin desalting columns are also an effective option.[4]

Q5: How do I stop or "quench" the labeling reaction?

A5: The labeling reaction can be quenched by adding a small molecule containing a primary amine.[8] Common quenching agents include Tris or glycine at a final concentration of 50-100 mM. The quenching agent will react with any remaining unreacted NHS ester, preventing further labeling of the protein.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency Suboptimal pH: The reaction pH is outside the optimal range of 8.3-8.5.[1][2][3]Verify the pH of your reaction buffer and adjust as necessary.
Low Protein Concentration: The concentration of your protein is too low, leading to inefficient labeling kinetics.[5][11]If possible, concentrate your protein sample before labeling. For dilute samples, consider increasing the molar excess of the this compound reagent.[5][12]
Presence of Competing Amines: Your protein sample or buffer contains primary amines (e.g., Tris, glycine, ammonium salts) that compete with the protein for the labeling reagent.[4][5][7]Buffer exchange your protein into an amine-free buffer like PBS or bicarbonate buffer before labeling.[4][5]
Hydrolyzed Labeling Reagent: The this compound NHS ester has been hydrolyzed due to moisture.Prepare the labeling reagent stock solution immediately before use and use anhydrous DMSO or DMF.[7] Store the reagent under dry conditions.
Protein Precipitation During Labeling High Degree of Labeling: Over-labeling can alter the physicochemical properties of the protein, leading to aggregation and precipitation.[13]Reduce the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal ratio.
Solvent Effects: The organic solvent used to dissolve the labeling reagent may be denaturing the protein.Minimize the amount of organic solvent added to the reaction mixture.
Low or No Fluorescent Signal Inefficient Labeling: See "Low Labeling Efficiency" above.Follow the recommendations for improving labeling efficiency.
Fluorescence Quenching: A high degree of labeling can lead to self-quenching of the TAMRA fluorophores.[13]Decrease the molar excess of the labeling reagent to achieve a lower degree of labeling. You can determine the degree of labeling (DOL) to assess this.[13]
Photobleaching: The fluorescent signal has been diminished due to exposure to light.Protect your labeled protein from light during the reaction, purification, and storage.[14]
Non-specific Binding in Downstream Applications Unreacted Labeling Reagent: Residual, unreacted this compound can bind non-specifically to other molecules or surfaces.Ensure complete removal of the unreacted labeling reagent after the reaction using appropriate purification methods like gel filtration or dialysis.[1][10]
Endogenous Biotin: Some tissues or cells have high levels of endogenous biotin, which can lead to high background signals when using streptavidin-based detection.[15]Consider using blocking steps for endogenous biotin if this is a concern in your specific application.

Experimental Protocols

Protocol 1: this compound Labeling of a Low-Concentration Protein

This protocol provides a general guideline for labeling a protein at a low concentration (e.g., < 1 mg/mL). Optimization may be required for your specific protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a known concentration. If your protein is in a buffer containing amines, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

    • If possible, concentrate the protein to at least 0.5-1 mg/mL.[5]

  • Prepare the Labeling Reagent Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Calculate the Amount of Labeling Reagent:

    • For low protein concentrations, a higher molar excess of the labeling reagent is often required.[12] Start with a 20-fold molar excess of this compound to your protein.

    • Volume of dye (µL) = (Molar excess × [Protein concentration in mg/mL] × Volume of protein in mL) / (MW of protein in kDa) × (1 / [Dye stock concentration in mM]) × 1000

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix gently and incubate for 1-2 hours at room temperature, protected from light.[9]

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing your labeled protein.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate.

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer (pH 8.3-8.5) Mixing Mix & Incubate (1-2h, RT, Dark) Protein_Solution->Mixing Labeling_Reagent This compound in DMSO/DMF Labeling_Reagent->Mixing Quenching Add Quenching Buffer (e.g., Tris) Mixing->Quenching Purification Size-Exclusion Chromatography/ Dialysis Quenching->Purification Analysis Determine DOL & Protein Conc. Purification->Analysis Storage Store at 4°C or -20°C (Protected from Light) Analysis->Storage

Caption: Workflow for this compound protein labeling.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is pH 8.3-8.5? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Buffer Exchange Protein Check_Buffer->Buffer_Exchange No Check_Protein_Conc Protein Conc. > 0.5 mg/mL? Check_Buffer->Check_Protein_Conc Yes Buffer_Exchange->Check_Protein_Conc Increase_Molar_Ratio Increase Molar Ratio of Labeling Reagent Check_Protein_Conc->Increase_Molar_Ratio Yes Concentrate_Protein Concentrate Protein Check_Protein_Conc->Concentrate_Protein No Concentrate_Protein->Increase_Molar_Ratio

Caption: Troubleshooting logic for low labeling efficiency.

References

troubleshooting weak signal in TAMRA-PEG3-biotin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG3-biotin applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this versatile fluorescent probe.

Troubleshooting Guide: Weak Signal in this compound Experiments

A weak or absent fluorescent signal is a common challenge in experiments utilizing this compound. This guide provides a structured approach to identifying and resolving the root cause of this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak fluorescent signal when using this compound?

A weak signal can stem from several factors, broadly categorized as issues with the probe itself, the experimental conditions, or the detection setup. Key areas to investigate include:

  • Probe Integrity and Concentration: Degradation of the TAMRA fluorophore or using a suboptimal concentration of the probe.

  • Environmental Factors: pH of the buffer, presence of quenching agents, and photobleaching.

  • Binding Interactions: Steric hindrance affecting biotin-streptavidin binding, or competition from endogenous biotin.

  • Instrumentation: Incorrect filter sets or settings on the fluorescence detection instrument.

Q2: How does pH affect the fluorescence of TAMRA?

The fluorescence intensity of TAMRA is pH-sensitive.[1][2] Optimal fluorescence is generally observed in neutral to slightly acidic environments.[1] Deviations from the optimal pH range can lead to a significant decrease in signal.

Q3: Could the PEG spacer in this compound cause any issues?

The PEG3 spacer is designed to enhance solubility and reduce steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[3] While it is intended to be beneficial, improper storage or handling could potentially lead to degradation, although this is less common than issues with the fluorophore or biotin binding.

Q4: What is fluorescence quenching and how can I prevent it?

Fluorescence quenching occurs when a substance in the solution reduces the fluorescence intensity of the fluorophore. This can happen through various mechanisms, including collision with other molecules or the formation of non-fluorescent complexes.[2][4][5] To minimize quenching:

  • Ensure all reagents and buffers are of high purity and free from contaminants.

  • Avoid using buffers containing components known to quench rhodamine dyes.

  • Optimize the concentration of the this compound probe, as excessively high concentrations can lead to self-quenching.[1][6]

Q5: How can I be sure that the biotin is effectively binding to streptavidin?

The biotin-streptavidin interaction is one of the strongest known non-covalent bonds.[7][8] However, several factors can impede this interaction:

  • Steric Hindrance: The accessibility of the biotin moiety can be blocked if it is attached to a large or complex molecule. The PEG spacer in this compound helps to mitigate this.[3]

  • Competition: The presence of free biotin in the sample or reagents can compete with this compound for binding sites on streptavidin, leading to a weaker signal.[9][10][11] This is a critical consideration in samples derived from cell culture media, which often contain biotin.

  • Streptavidin Activity: Ensure the streptavidin being used is active and not denatured due to improper storage or handling.

Quantitative Data Summary

While specific quantitative data for every experimental condition is highly dependent on the specific assay, the following tables provide general guidelines for optimizing your experiments.

Table 1: General Troubleshooting for Weak TAMRA Signal

Potential Cause Recommended Action Expected Outcome
Suboptimal Probe Concentration Perform a concentration titration of this compound (e.g., 10 nM - 1 µM).Identify the optimal concentration that maximizes signal-to-noise ratio.
Incorrect Buffer pH Test a range of pH values (e.g., pH 6.0 - 8.0).Determine the pH that yields the highest fluorescence intensity.[1][2]
Fluorescence Quenching Use high-purity, freshly prepared buffers. Avoid known quenching agents.Reduction of non-specific signal decrease.
Photobleaching Minimize exposure of the sample to excitation light. Use anti-fade mounting media for microscopy.Preservation of fluorescent signal over time.
Inefficient Biotin-Streptavidin Binding Pre-incubate streptavidin to block non-specific binding sites. Ensure samples are free of contaminating biotin.Increased specific binding and signal intensity.
Incorrect Instrument Settings Verify that the excitation and emission filters match the spectral properties of TAMRA (Ex: ~555 nm, Em: ~580 nm).[1]Accurate and optimal detection of the fluorescent signal.

Experimental Protocols

Below are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: General Staining Protocol for Fixed Cells

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Wash cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Step with this compound:

    • Indirect Method: If the primary antibody is biotinylated, wash three times with PBS and then incubate with a streptavidin-TAMRA conjugate.

    • Direct Method (using a biotinylated primary): Wash three times with PBS. Incubate with streptavidin for 20 minutes. Wash again. Then, incubate with this compound at the optimized concentration for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS, for 5 minutes each wash.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[12]

  • Imaging: Visualize using a fluorescence microscope with appropriate filters for TAMRA.

Protocol 2: Streptavidin-Biotin Binding Assay in a Microplate Format

  • Coating: Coat a 96-well microplate with streptavidin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block the remaining protein-binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • This compound Incubation: Add varying concentrations of this compound (prepared in PBS) to the wells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with PBST to remove unbound probe.

  • Signal Detection: Add PBS to each well and read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TAMRA (e.g., Ex: 540-555 nm, Em: 570-585 nm).

Visualizations

Diagram 1: Troubleshooting Workflow for Weak Signal

WeakSignalTroubleshooting start Weak or No Signal check_probe Check Probe Integrity and Concentration start->check_probe check_conditions Evaluate Experimental Conditions start->check_conditions check_binding Assess Biotin-Streptavidin Binding start->check_binding check_instrument Verify Instrument Settings start->check_instrument solution_probe Titrate Probe Concentration Use Fresh Probe check_probe->solution_probe solution_conditions Optimize pH Minimize Photobleaching Use Pure Reagents check_conditions->solution_conditions solution_binding Check for Free Biotin Confirm Streptavidin Activity Address Steric Hindrance check_binding->solution_binding solution_instrument Use Correct Filters Optimize Gain/Exposure check_instrument->solution_instrument

A logical workflow for troubleshooting weak signals in this compound experiments.

Diagram 2: Experimental Workflow for Immunofluorescence Staining

IF_Workflow prep Cell Preparation (Fixation & Permeabilization) block Blocking prep->block primary_ab Primary Antibody Incubation block->primary_ab secondary_reagent Streptavidin Incubation primary_ab->secondary_reagent tamra_biotin This compound Incubation secondary_reagent->tamra_biotin wash_mount Washing and Mounting tamra_biotin->wash_mount image Fluorescence Microscopy wash_mount->image

A generalized workflow for immunofluorescence using this compound with a biotinylated primary antibody.

Diagram 3: Biotin-Streptavidin Interaction Pathway

Biotin_Streptavidin_Interaction cluster_binding Binding Events tamra_probe This compound streptavidin Streptavidin streptavidin->tamra_probe Binds complex Fluorescently Labeled Complex streptavidin->complex Forms biotinylated_target Biotinylated Target Molecule biotinylated_target->streptavidin Binds

The binding pathway illustrating the interaction between a biotinylated target, streptavidin, and this compound.

References

dealing with non-specific binding of TAMRA-PEG3-biotin conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of TAMRA-PEG3-biotin conjugates. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with this compound conjugates?

A1: Non-specific binding of this compound conjugates can stem from several factors:

  • Hydrophobic Interactions: The TAMRA dye, being a rhodamine derivative, can exhibit hydrophobicity, leading to non-specific binding to hydrophobic surfaces or proteins.[1][2]

  • Endogenous Biotin: Many tissues and cells naturally contain biotin-containing enzymes (e.g., carboxylases), which can be recognized by streptavidin or avidin, leading to background signal.[3]

  • Electrostatic Interactions: Charged fluorescent dyes can interact non-specifically with cellular components.[4]

  • Fc Receptor Binding: If the biotin conjugate is linked to an antibody, the Fc portion of the antibody can bind non-specifically to Fc receptors on cells like macrophages and neutrophils.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on membranes, plates, or cells is a common cause of high background.[5][6]

Q2: How does the PEG3 spacer in the conjugate help in reducing non-specific binding?

A2: The polyethylene glycol (PEG) spacer plays a crucial role in minimizing non-specific binding. The hydrophilic nature of the PEG linker increases the aqueous solubility of the conjugate.[7] This helps to prevent aggregation and reduces hydrophobic interactions between the TAMRA dye and other surfaces.[7] Additionally, the flexible PEG spacer provides steric hindrance, minimizing unwanted interactions between the conjugate and cellular components.[8]

Q3: When should I be concerned about endogenous biotin interference?

A3: Endogenous biotin can be a significant source of background, particularly in tissues with high metabolic activity such as the liver and kidney. You should consider endogenous biotin blocking steps if you observe high background staining, especially when using streptavidin-based detection systems.[3]

Q4: Can the TAMRA fluorophore itself contribute to non-specific binding?

A4: Yes, the TAMRA dye can contribute to non-specific binding due to its hydrophobic nature.[1][2] The hydrophobicity of a fluorescent dye is a strong indicator of its propensity for non-specific binding.[1] It is important to use appropriate blocking agents and washing protocols to minimize these interactions.

Troubleshooting Guides

High Background in Immunofluorescence

Problem: I am observing high background fluorescence in my immunofluorescence experiment using a this compound labeled antibody and fluorescent streptavidin.

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][6] Optimize the blocking agent. Consider using a blocking buffer containing 5% Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.[4]
Suboptimal Antibody Concentration Titrate the primary (biotinylated) antibody and the fluorescently labeled streptavidin to find the optimal concentration that maximizes specific signal while minimizing background.[4][9]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a mild detergent like 0.05% Tween-20.[10]
Endogenous Biotin Pre-incubate the sample with an avidin/biotin blocking kit to saturate endogenous biotin before adding the biotinylated antibody.[3][11]
Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different fluorophore or an autofluorescence quenching kit.[4]
Non-Specific Bands in Western Blotting

Problem: My Western blot shows multiple non-specific bands when using a biotinylated primary antibody and HRP-conjugated streptavidin.

Possible Cause Troubleshooting Steps
Inappropriate Blocking Buffer Avoid using milk as a blocking agent, as it contains endogenous biotin.[5][12] Use a blocking buffer containing 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[13]
Antibody/Streptavidin Concentration Too High Reduce the concentration of the biotinylated primary antibody and/or the HRP-conjugated streptavidin.[12]
Insufficient Washing Increase the number of washes (at least 3 washes of 5-10 minutes each) with TBS-T after incubations.[5][6]
Endogenous Biotin in Samples Use an avidin/biotin blocking kit on the membrane before incubating with the primary antibody.[3]
Cross-reactivity of Streptavidin Ensure high-purity streptavidin is used. In some cases, avidin may show higher non-specific binding due to its glycoprotein nature.[14]
High Background in Flow Cytometry

Problem: I am getting high background signal in my negative control population when using a this compound labeled antibody and fluorescent streptavidin in flow cytometry.

Possible Cause Troubleshooting Steps
Fc Receptor Binding Incubate cells with an Fc block (e.g., anti-CD16/CD32 antibody for mouse cells) before adding the primary antibody to prevent non-specific binding to Fc receptors.[15]
Dead Cells Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies and fluorescent probes.
Suboptimal Reagent Concentrations Titrate both the biotinylated primary antibody and the fluorescent streptavidin to determine the optimal staining concentrations.[9]
Insufficient Washing Wash cells thoroughly after each staining step.
Endogenous Intracellular Biotin (if permeabilizing) If performing intracellular staining, block with unconjugated streptavidin after permeabilization and before adding the biotinylated antibody.[15]

Quantitative Data Summary

Blocking Agent Concentration Pros Cons Recommended Applications
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSLow background, compatible with biotin-streptavidin systems.[13]Can be a weaker blocker than milk for some antibodies.[2]Immunofluorescence, Western Blotting, Flow Cytometry.
Normal Serum 2-10% in PBS or TBSHighly effective at reducing non-specific antibody binding.[3]Must be from the same species as the secondary antibody host to avoid cross-reactivity.Immunofluorescence, Immunohistochemistry.
Non-fat Dry Milk 1-5% in TBSInexpensive and effective for many applications.[5]Contains endogenous biotin , not suitable for biotin-streptavidin systems.[5][12] Can mask some antigens.Western Blotting (not with biotinylated probes).
Fish Gelatin 0.1-0.5% in PBS or TBSDoes not contain biotin or mammalian proteins, reducing cross-reactivity.May not be as effective as serum for all applications.Immunofluorescence, Western Blotting.
Commercial Blocking Buffers VariesOptimized formulations, often with proprietary components to reduce background.Can be more expensive.All applications, especially when high background is a persistent issue.

Experimental Protocols

Key Experimental Workflow

G General Experimental Workflow for this compound Conjugates cluster_prep Sample Preparation cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection prep Prepare Cells/Tissue/Lysate endo_block Endogenous Biotin Block (Optional) prep->endo_block block Block Non-Specific Sites primary Incubate with this compound Conjugate block->primary endo_block->block wash1 Wash primary->wash1 secondary Incubate with Fluorescent Streptavidin wash1->secondary wash2 Wash secondary->wash2 detect Image/Analyze Signal wash2->detect

Caption: General workflow for experiments using this compound conjugates.

Troubleshooting Logic for High Background

G Troubleshooting High Background with this compound start High Background Observed check_blocking Is blocking sufficient? start->check_blocking optimize_blocking Increase blocking time/concentration. Try different blocking agent (e.g., BSA, serum). check_blocking->optimize_blocking No check_concentration Are reagent concentrations optimized? check_blocking->check_concentration Yes optimize_blocking->check_concentration titrate_reagents Titrate biotinylated probe and streptavidin conjugate. check_concentration->titrate_reagents No check_washing Are wash steps adequate? check_concentration->check_washing Yes titrate_reagents->check_washing increase_washing Increase number and duration of washes. Add detergent (e.g., Tween-20) to wash buffer. check_washing->increase_washing No check_endogenous Is endogenous biotin a possibility? check_washing->check_endogenous Yes increase_washing->check_endogenous block_endogenous Use an avidin/biotin blocking kit. check_endogenous->block_endogenous Yes end Signal-to-Noise Improved check_endogenous->end No block_endogenous->end

Caption: A decision tree for troubleshooting high background signals.

Mechanism of Non-Specific Binding

G Mechanisms of Non-Specific Binding cluster_conjugate This compound Conjugate cluster_surface Biological Surface (Cell/Membrane) conjugate TAMRA (Hydrophobic) - PEG3 (Hydrophilic) - Biotin surface Proteins, Lipids conjugate->surface Hydrophobic/ Electrostatic Interactions endogenous_biotin Endogenous Biotin conjugate->endogenous_biotin Streptavidin Bridge fc_receptor Fc Receptors conjugate->fc_receptor Fc Binding (if antibody)

Caption: Potential mechanisms contributing to non-specific binding.

References

strategies to prevent TAMRA-PEG3-biotin self-quenching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG3-biotin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing self-quenching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a multifunctional fluorescent probe. It consists of a TAMRA (tetramethylrhodamine) fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a biotin molecule.[1] The TAMRA component provides a bright, orange-red fluorescent signal, making it suitable for imaging applications such as fluorescence microscopy and flow cytometry.[1] The PEG3 linker enhances the molecule's solubility in aqueous buffers and reduces steric hindrance, which helps to minimize aggregation and self-quenching.[1] The biotin moiety allows for high-affinity binding to streptavidin and avidin, enabling its use in various affinity-based assays, including immunoassays and protein capture.[1]

Q2: What is self-quenching and why does it occur with this compound?

A2: Self-quenching, also known as concentration quenching, is a phenomenon where a fluorescent molecule's emission intensity decreases at high concentrations. With TAMRA dyes, this often occurs when two or more molecules come into close proximity, leading to the formation of non-fluorescent ground-state dimers or aggregates.[2] This process is a form of static quenching. While the PEG3 linker in this compound is designed to mitigate this by keeping the TAMRA fluorophores separated, self-quenching can still occur if the concentration is too high or if the molecules aggregate in solution.

Q3: How does the interaction with streptavidin affect the fluorescence of this compound?

A3: The binding of biotin to streptavidin can lead to a decrease in the fluorescence intensity of the conjugated TAMRA fluorophore. This quenching effect can be attributed to several factors, including changes in the microenvironment of the dye upon binding and potential interactions between TAMRA molecules when multiple this compound probes bind to a single tetrameric streptavidin molecule. The extent of quenching can depend on the specific labeling ratio and the conformation of the resulting complex.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound, with a focus on issues related to fluorescence signal and quenching.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal 1. Suboptimal Concentration: The concentration of this compound may be too low for detection or too high, leading to self-quenching.Perform a concentration titration to determine the optimal working concentration for your specific application. Start with a low concentration and gradually increase it while monitoring the fluorescence signal.
2. Aggregation: The probe may have aggregated in the storage or working solution, leading to quenching.Prepare fresh solutions of this compound. Consider a brief sonication of the stock solution to break up any pre-existing aggregates. Ensure the buffer composition is optimal for solubility.
3. Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light.Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium if applicable for microscopy.
4. Incorrect filter sets: The excitation and emission filters on your instrument may not be appropriate for TAMRA.Ensure you are using the correct filter set for TAMRA, which has an excitation maximum around 552 nm and an emission maximum around 578 nm.[3]
High background fluorescence 1. Excess unbound probe: Too much unbound this compound can contribute to high background signal.Optimize washing steps to thoroughly remove any unbound probe after the staining or incubation procedure.
2. Non-specific binding: The probe may be binding non-specifically to other components in your sample.Include a blocking step in your protocol (e.g., with BSA or serum) to reduce non-specific binding. The addition of a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffer can also help.
Inconsistent or variable fluorescence intensity 1. Inconsistent probe concentration: Variations in the final concentration of the probe between samples.Ensure accurate and consistent pipetting when preparing your working solutions and adding the probe to your samples.
2. Buffer variability: Differences in pH or ionic strength of the buffer can affect TAMRA's fluorescence.Use a consistent and well-buffered solution for all experiments. The fluorescence of TAMRA is generally stable over a wide pH range, but significant deviations should be avoided.
3. Quenching from other molecules: Components in your sample or buffer could be quenching the TAMRA fluorescence.Identify and remove any potential quenching agents from your experimental system if possible.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration of this compound

This protocol describes a method to determine the optimal concentration of this compound that provides a maximal fluorescence signal while minimizing self-quenching.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Appropriate buffer for your experiment (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

  • Microplates or cuvettes

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your experimental buffer. A typical concentration range to test would be from nanomolar (nM) to micromolar (µM).

  • Transfer the dilutions to the wells of a microplate or to cuvettes.

  • Measure the fluorescence intensity of each dilution using the appropriate excitation and emission wavelengths for TAMRA (Excitation: ~552 nm, Emission: ~578 nm).

  • Plot the fluorescence intensity as a function of the this compound concentration.

  • The optimal working concentration will be in the linear range of the curve, just before the point where the fluorescence intensity starts to plateau or decrease due to self-quenching.

Quantitative Data Summary:

The following table illustrates the expected relationship between TAMRA concentration and fluorescence intensity. Note that the exact values will vary depending on the specific experimental conditions and instrumentation. A significant decrease in fluorescence intensity at higher concentrations is indicative of self-quenching.[2]

Concentration (µM)Relative Fluorescence Units (RFU)
0.11000
0.55000
1.09500
2.522000
5.035000
10.032000 (Quenching observed)
20.025000 (Significant Quenching)
Protocol 2: Fluorescence Quenching Assay to Assess Biotin-Streptavidin Interaction

This protocol can be used to observe the quenching effect of streptavidin binding on this compound fluorescence.

Materials:

  • This compound solution at its optimal working concentration

  • Streptavidin solution

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the predetermined optimal concentration.

  • Measure the initial fluorescence intensity of the this compound solution (F_initial).

  • Add increasing concentrations of streptavidin to the this compound solution.

  • Incubate the mixture for a sufficient time to allow for binding (typically 15-30 minutes at room temperature).

  • Measure the fluorescence intensity of each mixture (F_quenched).

  • Calculate the percent quenching for each streptavidin concentration using the formula: % Quenching = ((F_initial - F_quenched) / F_initial) * 100

  • Plot the percent quenching as a function of the streptavidin concentration.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute in buffer Measure Fluorescence Measure Fluorescence Serial Dilutions->Measure Fluorescence Plot Data Plot Data Measure Fluorescence->Plot Data Determine Optimal Concentration Determine Optimal Concentration Plot Data->Determine Optimal Concentration Identify linear range

Caption: Workflow for determining the optimal concentration of this compound.

Signaling Pathway: Biotin-Streptavidin Interaction and Potential Quenching

biotin_streptavidin_interaction cluster_binding Biotin-Streptavidin Binding TAMRA_Biotin This compound Complex TAMRA-Biotin-Streptavidin Complex TAMRA_Biotin->Complex High_Fluorescence High Fluorescence Streptavidin Streptavidin (Tetramer) Streptavidin->Complex Quenched_Fluorescence Quenched Fluorescence High_Fluorescence->Quenched_Fluorescence Binding-induced quenching

Caption: Biotin-streptavidin interaction leading to potential fluorescence quenching.

Logical Relationship: Troubleshooting Low Fluorescence Signal

troubleshoot_low_signal cluster_causes Potential Causes cluster_solutions Solutions Low_Signal Low Fluorescence Signal Concentration Suboptimal Concentration Low_Signal->Concentration Aggregation Probe Aggregation Low_Signal->Aggregation Photobleaching Photobleaching Low_Signal->Photobleaching Titration Perform Concentration Titration Concentration->Titration Fresh_Solution Prepare Fresh Solution / Sonicate Aggregation->Fresh_Solution Minimize_Exposure Minimize Light Exposure Photobleaching->Minimize_Exposure

Caption: Troubleshooting guide for low fluorescence signal with this compound.

References

Technical Support Center: TAMRA-PEG3-Biotin Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the TAMRA-PEG3-biotin labeling reaction, which typically utilizes an N-hydroxysuccinimide (NHS) ester to react with primary amines.

Troubleshooting Guide

❓ Question: Why is my labeling efficiency unexpectedly low?

Answer: Low labeling efficiency is a common issue that can often be traced back to suboptimal reaction conditions, particularly the pH. Here are the most likely causes:

  • Incorrect Reaction pH: The reaction is highly pH-dependent.

    • pH is too low (e.g., < 7.5): The primary amine groups (-NH₂) on your target molecule (like the side chain of lysine) will be protonated (-NH₃⁺). This protonated form is not nucleophilic and cannot react with the NHS ester, preventing the labeling reaction from occurring.[1][2][3]

    • pH is too high (e.g., > 9.0): The NHS ester itself becomes unstable and rapidly hydrolyzes (reacts with water). This hydrolysis reaction competes with the desired labeling reaction, consuming the this compound reagent and leading to a significantly lower yield of the labeled product.[4][5][6]

  • Incompatible Buffer: The use of buffers containing primary amines, such as Tris (TBS) or glycine, is a frequent cause of failure. These buffer components will compete with your target molecule for reaction with the this compound NHS ester, drastically reducing the labeling efficiency of your intended target.[1][3][6] Always use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate.

  • Hydrolyzed Reagent: The this compound reagent is sensitive to moisture. If the reagent has been stored improperly or repeatedly exposed to humid air, it may have already hydrolyzed. It is crucial to store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[7]

❓ Question: My protein has precipitated out of solution after the labeling reaction. What happened?

Answer: Protein precipitation is often a result of over-labeling. The this compound molecule has different chemical properties than the amino acid side chains it modifies. Attaching too many of these labels can alter the protein's overall net charge, isoelectric point (pI), and solubility, leading to aggregation and precipitation.[8]

Solution:

  • Reduce the molar excess of the this compound reagent used in the reaction.

  • Perform a series of labeling reactions with varying dye-to-protein ratios to find the optimal level of labeling that maintains protein solubility.

❓ Question: My antibody (or other protein) lost its biological activity after labeling. Why?

Answer: This issue typically arises when the labeling reaction modifies primary amines (lysine residues) that are critical for the protein's function. For an antibody, these could be residues within the antigen-binding site. Modifying these sites with the bulky this compound molecule can cause steric hindrance or disrupt necessary interactions, leading to a loss of activity.[8]

Solution:

  • Decrease the molar ratio of the labeling reagent to the protein to reduce the probability of modifying critical residues.

  • If the problem persists, consider alternative labeling strategies that target different functional groups or specific sites away from the active region.

Frequently Asked Questions (FAQs)

❓ Question: What is the optimal pH for the this compound labeling reaction?

Answer: The optimal pH for labeling primary amines with an NHS ester like this compound is between pH 8.3 and 8.5 .[1][2][3] This pH range represents the best compromise between two competing factors:

  • Amine Reactivity: The target primary amine needs to be in its deprotonated, nucleophilic state (-NH₂) to react. This is favored at alkaline pH.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, which becomes significantly faster at higher pH values.

Working within the pH 8.3-8.5 range ensures that a sufficient concentration of amines is deprotonated for efficient labeling, while the rate of reagent hydrolysis remains manageable.[1][2]

❓ Question: How does pH quantitatively affect the stability of the labeling reagent?

Answer: The stability of the NHS ester is inversely related to pH. As the pH increases, the concentration of hydroxide ions (OH⁻) rises, accelerating the hydrolysis of the ester. This is often measured by the reagent's half-life in solution. Below is a summary of typical NHS ester half-lives at different pH values.

Data Presentation: Impact of pH on NHS Ester Stability

pHHalf-life (at 0-4°C)Half-life (at room temp.)
7.04 - 5 hoursNot specified
8.01 hour~210 minutes[9][10]
8.5Not specified~180 minutes[9][10]
8.610 minutesNot specified
9.0< 10 minutes~125 minutes[9][10]

Note: Half-life values can vary depending on the specific molecule, buffer composition, and temperature. The data is compiled from multiple sources for general guidance.[5][6][9][10]

❓ Question: Which buffers should I use for the labeling reaction?

Answer: It is critical to use a buffer that does not contain primary amines. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer (pH 8.3-8.5) [1][3]

  • 0.1 M Phosphate buffer (pH 8.3-8.5) [1][3]

  • HEPES or Borate buffers can also be used.[6]

Buffers to AVOID:

  • Tris-based buffers (e.g., TBS)

  • Glycine-based buffers These contain primary amines and will compete with your target molecule for the label.[1][6]

Experimental Protocols & Visualizations

General Protocol for Labeling Proteins with this compound
  • Prepare the Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.

  • Prepare the Target Molecule: Dissolve your protein or other amine-containing molecule in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Labeling Reagent: Immediately before use, dissolve the this compound (NHS ester) in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[1][11]

  • Calculate Molar Excess: Determine the desired molar excess of the labeling reagent. A starting point for proteins is often a 5 to 10-fold molar excess.[11]

  • Perform the Reaction: Add the calculated volume of the dissolved this compound to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[1][2] Protect the reaction from light to prevent photobleaching of the TAMRA fluorophore.

  • Purify the Conjugate: Remove the unreacted label and byproducts (like N-hydroxysuccinimide). The most common method for macromolecules is gel filtration (e.g., a desalting column like Sephadex G-25).[1][11] Other methods include dialysis or spin columns.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep_buffer Prepare Amine-Free Buffer (pH 8.3-8.5) prep_protein Dissolve Target Molecule in Buffer prep_buffer->prep_protein react Add Reagent to Target Molecule prep_dye Dissolve this compound in DMSO/DMF incubate Incubate (4h RT or O/N Ice) Protect from Light react->incubate purify Remove Unreacted Label (e.g., Gel Filtration) incubate->purify product Store Labeled Conjugate (4°C, Protected from Light) purify->product

Caption: Experimental workflow for this compound labeling.

G low_ph Low pH (< 7.5) low_exp Amine is Protonated (-NH₃⁺) = No Reaction low_ph->low_exp optimal_ph Optimal pH (8.3 - 8.5) optimal_exp Amine is Deprotonated (-NH₂) + NHS Ester is Stable = Efficient Labeling optimal_ph->optimal_exp high_ph High pH (> 9.0) high_exp Rapid NHS Ester Hydrolysis = Low Yield high_ph->high_exp

Caption: Logical relationship between pH and labeling reaction outcome.

References

optimizing incubation time for TAMRA-PEG3-biotin labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG3-biotin labeling. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for consistent and reliable results.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound labeling process.

Issue 1: Low or No Fluorescent Signal After Labeling

Possible Causes:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is 7-9, with pH 8.3-8.5 being ideal.[1][2] At a lower pH, the primary amines are protonated, rendering them unreactive.

  • Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive. This can happen if the reagent is not stored properly or if stock solutions are stored for extended periods.

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the labeling reagent, reducing the labeling efficiency.

  • Insufficient Molar Excess of Labeling Reagent: A low ratio of this compound to the target molecule can result in a low degree of labeling.

  • Fluorescence Quenching: Over-labeling of the target molecule can lead to self-quenching of the TAMRA fluorophore, resulting in a decreased fluorescent signal.[3]

Solutions:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7-9. A 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3 is recommended.[2][4]

  • Use Fresh Reagent: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[4][5] Avoid preparing large stock solutions that will be stored for long periods.

  • Use Amine-Free Buffers: Exchange your molecule into an amine-free buffer like PBS or sodium bicarbonate prior to labeling.[5]

  • Optimize Molar Ratio: Perform a titration experiment to determine the optimal molar ratio of the labeling reagent to your target molecule. Start with a 5-10 fold molar excess and adjust as needed.[4]

  • Check for Over-labeling: If you suspect over-labeling, reduce the molar excess of the this compound reagent in your reaction.

Issue 2: Precipitation of the Target Molecule During Labeling

Possible Causes:

  • High Degree of Labeling: Attaching multiple bulky and hydrophobic this compound molecules can alter the solubility of the target protein, leading to aggregation and precipitation.[3]

  • Solvent Concentration: The final concentration of organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%. Higher concentrations may denature proteins.[5]

Solutions:

  • Reduce Molar Ratio: Lower the molar excess of the this compound to decrease the degree of labeling.[3]

  • Control Solvent Volume: Carefully control the volume of dissolved labeling reagent added to the aqueous reaction mixture.

  • Protein Concentration: Ensure the protein concentration is not too high, which can favor aggregation.

Issue 3: Labeled Molecule Has Lost Biological Activity

Possible Causes:

  • Labeling of Critical Residues: The this compound may have attached to primary amines (e.g., lysine residues) that are essential for the biological function of the molecule, such as in an active site or binding interface.

  • Denaturation: Reaction conditions, such as pH or the presence of organic solvents, may have denatured the target molecule.

Solutions:

  • Modify Molar Ratio: A lower degree of labeling reduces the probability of modifying critical residues.

  • Optimize Reaction Conditions: Consider performing the incubation at a lower temperature (e.g., 4°C or on ice) for a longer duration to minimize potential denaturation.[2][5]

  • Alternative Labeling Chemistries: If amine-reactive labeling consistently inactivates your molecule, consider other labeling strategies that target different functional groups, if available.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling?

A1: The optimal incubation time can vary depending on the reactivity of your target molecule and the desired degree of labeling. A common starting point is to incubate for 1 hour at room temperature or 2 hours on ice.[4][5] For some applications, incubation times can range from 30 minutes to overnight on ice.[2][5] It is recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the ideal time for your specific application.

Q2: What is the recommended molar excess of this compound to use?

A2: A 5 to 20-fold molar excess of the labeling reagent over the target molecule is a typical starting range.[5] For proteins, a 10-fold molar excess is often recommended.[1] The optimal ratio depends on the number of available primary amines on your target and the desired degree of labeling.

Q3: Can I use a Tris-based buffer for the labeling reaction?

A3: It is highly recommended to avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the this compound, leading to significantly lower labeling efficiency.[5] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][4]

Q4: How should I store the this compound reagent?

A4: The reagent should be stored at -20°C, protected from light and moisture.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]

Q5: How do I remove unreacted this compound after the incubation?

A5: Unreacted reagent can be removed by standard methods such as gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.[4] The choice of method will depend on the size and properties of your labeled molecule.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Labeling
ParameterRecommended RangeOptimal Starting PointNotes
Incubation Time 30 min - Overnight1 hour at Room Temp or 2 hours on iceLonger times may be needed for less reactive molecules or at lower temperatures.[2][4][5]
Incubation Temperature 4°C - 25°C (Room Temp)Room TemperatureLower temperatures may help preserve the activity of sensitive proteins.[5]
pH 7.0 - 9.08.3Reaction efficiency is significantly reduced at pH < 7.[1][2]
Molar Excess of Reagent 5x - 20x10xTitration is recommended to optimize the degree of labeling.[1][4][5]
Buffer Type Phosphate, Bicarbonate0.1 M Sodium BicarbonateMust be free of primary amines (e.g., Tris, glycine).[4][5]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[4]
  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

2. Labeling Reaction: a. Add the dissolved this compound solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess. b. Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.[5] c. Incubate the reaction for 1 hour at room temperature, protected from light.[4] Alternatively, incubate for 2 hours on ice.[5]

3. (Optional) Quenching the Reaction:

  • To stop the reaction, you can add an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

4. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted this compound and reaction byproducts using a desalting column, spin column, or dialysis.[4]

5. Storage:

  • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) mix Mix Protein and Labeling Reagent prep_protein->mix prep_reagent Dissolve this compound in Anhydrous DMSO/DMF prep_reagent->mix incubate Incubate (1 hr at RT or 2 hr on ice) Protect from Light mix->incubate purify Purify Labeled Protein (Gel Filtration/Dialysis) incubate->purify analyze Analyze Degree of Labeling and Biological Activity purify->analyze store Store Conjugate (4°C, protected from light) analyze->store troubleshooting_workflow start Low Labeling Efficiency check_ph Is pH 8.0-9.0? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 with 0.1M Bicarbonate check_ph->adjust_ph No check_ratio Increase Molar Ratio? check_buffer->check_ratio Yes change_buffer Dialyze into PBS or Bicarbonate Buffer check_buffer->change_buffer No check_time Increase Incubation Time? check_ratio->check_time No increase_ratio Titrate 10x to 20x Molar Excess check_ratio->increase_ratio Yes increase_time Try 2-4 hours at RT or overnight at 4°C check_time->increase_time Yes success Re-run Experiment check_time->success No adjust_ph->success change_buffer->success increase_ratio->success increase_time->success

References

Technical Support Center: Purification of TAMRA-PEG3-Biotin Labeled Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAMRA-PEG3-biotin labeling. Here, you will find information on how to effectively remove unbound this compound after your labeling reaction, ensuring the purity of your final product for downstream applications.

Frequently Asked Questions (FAQs)

Q1: After my labeling reaction, how do I remove the excess, unbound this compound?

A1: The most common and effective methods for removing small, unbound molecules like this compound from larger, labeled biomolecules (e.g., proteins, antibodies) are size-exclusion chromatography (SEC), dialysis, and affinity purification. The choice of method depends on the size of your molecule of interest, the required purity, and the available equipment.

Q2: What is the principle behind using size-exclusion chromatography (SEC) for this purpose?

A2: Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size.[1][2] The chromatography column is packed with porous beads. Larger, labeled molecules cannot enter these pores and therefore travel through the column more quickly, eluting first.[2] Smaller molecules, like the unbound this compound, enter the pores, which slows their movement through the column, causing them to elute later.[2] This difference in elution time allows for the effective separation of your labeled product from the unreacted label.[1][3]

Q3: How does dialysis work to remove unbound this compound?

A3: Dialysis is a technique that uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[4][5][6] The labeled sample is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer (the dialysate).[4] The membrane's pores allow small molecules like unbound this compound to pass through into the dialysate, while retaining the larger, labeled molecules.[4][5][6] By performing several changes of the dialysate, the concentration of the unbound label in the sample is significantly reduced.[4][7]

Q4: Can I use streptavidin affinity chromatography to purify my biotinylated molecule?

A4: Yes, streptavidin affinity chromatography is a powerful method for purifying biotinylated molecules.[8][9] The strong and highly specific interaction between biotin and streptavidin allows for the capture of your biotinylated molecule on a streptavidin-coated resin, while unbound this compound is washed away.[8][9] However, the strength of this interaction often necessitates harsh, denaturing conditions for elution, which may not be suitable for all applications.[10][11][12] Milder elution methods exist, such as using monomeric avidin resins or competitive elution with free biotin.[11][12][13]

Q5: My biotinylation efficiency is low. What could be the cause?

A5: Low biotinylation efficiency can be due to several factors. Ensure that your buffer does not contain primary amines (e.g., Tris, glycine) as these can compete with your target molecule for reaction with NHS-ester based biotinylation reagents.[7][14][15] The concentration of the biotinylation reagent and the incubation time may also need to be optimized.[7] Additionally, ensure that the protein concentration is within the recommended range for the labeling protocol.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in downstream assays. Incomplete removal of unbound this compound.Optimize your purification protocol. For SEC, ensure the column size is appropriate for your sample volume. For dialysis, increase the number of buffer changes and the dialysis time.[16]
Precipitation of the labeled protein. Over-modification of the protein with the hydrophobic this compound label.Reduce the molar excess of the labeling reagent in your reaction. After labeling, adding a solution like 1M Tris (pH 9.0) can sometimes help to resuspend the protein.[14]
Loss of protein activity after labeling. The biotin label may have attached to a critical functional site on the protein.Consider using a different biotinylation chemistry that targets a different functional group on your protein.[7]
No binding to streptavidin resin. Insufficient biotinylation.Increase the concentration of the this compound reagent or the incubation time.[7] Confirm that your reaction buffer is compatible with the labeling chemistry.[7][14]

Experimental Protocols

Protocol 1: Removal of Unbound this compound using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for quickly removing small molecules from protein samples.

Materials:

  • Labeled protein solution

  • Desalting column (e.g., Sephadex™ G-25)

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Methodology:

  • Column Preparation: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with 3-5 column volumes of equilibration buffer.

  • Sample Application: Allow the equilibration buffer to drain completely from the column. Carefully apply the labeled protein sample to the center of the column bed.

  • Elution: Immediately after the sample has entered the column bed, add equilibration buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions. The larger, labeled protein will elute first. The smaller, unbound this compound will elute in later fractions.

  • Analysis: Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and fluorescence (for TAMRA) to identify the fractions containing your purified, labeled protein.

Protocol 2: Removal of Unbound this compound using Dialysis

This protocol is effective for larger sample volumes and when a desalting column is not available.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a >30 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[4] Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Dialyze for 2-4 hours. Change the dialysis buffer and continue to dialyze. For optimal removal, perform at least three buffer changes over a period of 24 hours.[4][6] A typical procedure is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight at 4°C.[4][17]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified, labeled protein.

Quantitative Data Summary

Purification Method Principle Typical Protein Recovery Efficiency of Small Molecule Removal Time Required Scalability
Size-Exclusion Chromatography Separation by size[1][2]>90%Very HighShort (minutes to an hour)Low to Medium
Dialysis Diffusion across a semi-permeable membrane[4][6]>95%High (dependent on buffer changes)Long (hours to overnight)High
Streptavidin Affinity Chromatography Specific binding of biotin to streptavidin[8][9]Variable (dependent on elution)Very HighMedium (hours)Low to Medium

Experimental Workflow

Below is a diagram illustrating the general workflow for labeling a protein with this compound and subsequent purification.

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest Reaction Incubation Protein->Reaction Reagent This compound Reagent->Reaction Labeled_Mix Labeled Protein Mix (with unbound label) Reaction->Labeled_Mix Reaction Mixture SEC Size-Exclusion Chromatography Purified_Product Purified Labeled Protein SEC->Purified_Product Unbound_Label Unbound this compound SEC->Unbound_Label Dialysis Dialysis Dialysis->Purified_Product Dialysis->Unbound_Label Affinity Streptavidin Affinity Chromatography Affinity->Purified_Product Affinity->Unbound_Label Analysis Purity & Concentration Assessment Labeled_Mix->SEC Option 1 Labeled_Mix->Dialysis Option 2 Labeled_Mix->Affinity Option 3 Purified_Product->Analysis

Caption: Workflow for labeling and purification.

References

solving solubility issues of TAMRA-PEG3-biotin labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address solubility issues encountered with TAMRA-PEG3-biotin labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound labeled protein precipitating?

A1: Protein precipitation after labeling can be caused by several factors:

  • Increased Hydrophobicity: The TAMRA dye is a large, hydrophobic molecule.[1][2] Covalently attaching it to your protein increases the overall hydrophobicity, which can lead to aggregation and precipitation, especially at high labeling densities.[1][2]

  • Alteration of Isoelectric Point (pI): The labeling reaction modifies surface residues (typically lysines), which alters the protein's net charge and isoelectric point. If the buffer pH is close to the new pI of the conjugated protein, solubility will be minimal, leading to precipitation.[3][4]

  • High Degree of Labeling (DOL): Attaching too many dye molecules per protein can significantly alter its properties and promote aggregation.[2][5] A high DOL can lead to adverse effects on protein function and stability.[5]

  • Inappropriate Buffer Conditions: The buffer composition, including pH and ionic strength, is critical for maintaining protein solubility.[6] Using a buffer that is not optimal for the labeled protein can cause it to precipitate.

  • Presence of Organic Solvents: The use of organic solvents like DMSO to dissolve the labeling reagent can denature the protein if the final concentration is too high.[7]

Q2: What is an ideal Degree of Labeling (DOL) and how do I control it?

A2: An ideal DOL is typically between 0.5 and 1.0, meaning on average, there is 0.5 to 1 dye molecule per protein molecule.[5] A DOL greater than 1 should generally be avoided.[5] You can control the DOL by:

  • Adjusting the Molar Coupling Ratio: Start with molar coupling ratios of label to protein between 10:1 and 40:1 and optimize from there.[3]

  • Controlling Reaction Time and Temperature: Shorter incubation times or lower temperatures (e.g., 4°C) can reduce the labeling efficiency.[8]

  • Modifying Protein Concentration: Higher protein concentrations can increase the rate of labeling.[3]

Q3: Can the PEG linker in this compound improve solubility?

A3: Yes, the polyethylene glycol (PEG) spacer is hydrophilic and is included in the linker to help increase the aqueous solubility of the overall molecule and the resulting conjugate.[9][10] However, the hydrophobic nature of the TAMRA dye can sometimes overwhelm the solubilizing effect of the short PEG3 linker, especially with a high degree of labeling.

Q4: My protein is soluble before labeling but precipitates after. What is the first thing I should check?

A4: The first step is to re-evaluate your buffer conditions. The optimal buffer for the unlabeled protein may not be suitable for the labeled, more hydrophobic version. Check the pH and consider adding solubility-enhancing additives. Also, confirm that the degree of labeling is not too high.[2]

Q5: Are there alternative purification methods if my protein precipitates during dialysis?

A5: Yes. If you observe precipitation during dialysis, especially when using non-sulfonated dyes, gel filtration (size-exclusion chromatography) is a recommended alternative for removing unconjugated dye.[7][11] It is a gentler process that rapidly separates the labeled protein from the free dye without the prolonged exposure to potentially suboptimal buffer conditions that occurs during dialysis.

Troubleshooting Guide

Issue 1: Protein Precipitates Immediately Upon Adding Labeling Reagent
Potential Cause Troubleshooting Step
Organic Solvent Shock The labeling reagent is often dissolved in an organic solvent (e.g., DMSO). Adding it directly to the protein solution can cause localized high concentrations of the solvent, leading to protein denaturation and precipitation.[7] Solution: Add the labeling reagent dropwise to the protein solution while gently vortexing to ensure rapid mixing and avoid localized high concentrations.
Incorrect pH The labeling reaction is typically performed at a pH of 7.0-9.0.[8] However, if this pH is close to the protein's isoelectric point (pI), it will precipitate.[4] Solution: Determine the pI of your protein. If it is near the labeling pH, consider using a different labeling chemistry that works at a more suitable pH. Alternatively, perform the reaction at a pH at least one unit away from the pI.
Issue 2: Labeled Protein Precipitates During or After Purification
Potential Cause Troubleshooting Step
Suboptimal Buffer The labeled protein is more hydrophobic and may require different buffer conditions for solubility. Solution: Optimize the buffer by screening different pH values and ionic strengths.[6]
High Degree of Labeling (DOL) Over-labeling increases hydrophobicity and can lead to aggregation.[2] Solution: Reduce the molar ratio of dye to protein in the labeling reaction. Aim for a DOL between 0.5 and 1.0.[5]
Protein Concentration Too High High concentrations of the labeled protein can promote aggregation. Solution: Perform the final purification and storage steps at a lower protein concentration. If a high concentration is required, screen for additives that improve solubility.
Buffer Optimization and Additives for Improved Solubility

If you continue to experience solubility issues, consider adding one or more of the following reagents to your buffer. It is recommended to test a range of concentrations to find the optimal condition for your specific protein.

Additive TypeExampleRecommended ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol, Sucrose5-20% (v/v) Glycerol[][13]Stabilize the native protein structure and prevent aggregation.[14]
Amino Acids L-Arginine, L-Glutamate0.1 - 0.5 MBind to charged and hydrophobic regions, preventing protein-protein interactions.[14]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01 - 0.1% (v/v)Solubilize protein aggregates without causing denaturation.[6][14]
Reducing Agents DTT, TCEP1 - 5 mMPrevent the formation of intermolecular disulfide bonds that can lead to aggregation.[][14]
Salts NaCl, KCl150 - 500 mMModulate electrostatic interactions between protein molecules.[4]

Key Experimental Protocols

Protocol 1: Trial Labeling to Optimize Degree of Labeling (DOL)

This protocol is designed to test different molar coupling ratios to find the optimal DOL that does not cause precipitation.

  • Prepare Protein: Dialyze the purified protein into an amine-free buffer (e.g., PBS: 10 mM sodium phosphate, 150 mM NaCl, pH 7.2).[3] Ensure the protein concentration is at least 1 mg/mL.[3]

  • Prepare Labeling Reagent: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Set Up Reactions: In separate microcentrifuge tubes, set up reactions with varying molar coupling ratios (dye:protein), for example, 5:1, 10:1, 20:1, and 40:1.[3]

  • Incubation: Add the calculated volume of the labeling reagent to each protein solution. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted free dye from each reaction using a size-exclusion spin column equilibrated with your desired storage buffer.

  • Analysis:

    • Measure the absorbance of each sample at 280 nm (for protein) and ~546 nm (for TAMRA).

    • Calculate the protein concentration and the DOL for each ratio.[5]

    • Visually inspect each sample for signs of precipitation.

  • Selection: Choose the highest DOL that results in a stable, soluble protein conjugate for your larger-scale experiments.

Protocol 2: Resolubilizing Precipitated Labeled Protein

This protocol can be attempted to recover precipitated protein, though success is not guaranteed and protein function should be re-validated.

  • Pellet the Precipitate: Centrifuge the sample at >10,000 x g for 15 minutes to pellet the aggregated protein. Carefully remove the supernatant.

  • Initial Solubilization Attempt: Try to resuspend the pellet in a small volume of a cold, optimized storage buffer containing one or more of the solubility-enhancing additives listed in the table above (e.g., PBS with 0.2 M Arginine and 5% Glycerol). Gently pipette to mix and incubate on ice for 30 minutes.

  • Mild Alkali Treatment (for severely aggregated proteins):

    • Caution: This may denature the protein.

    • Add a very small volume of 0.1-0.2 M NaOH to the pellet and vortex for 2-3 minutes.[15]

    • Neutralize the solution by adding a standard sample solubilization buffer.[15]

  • Clarification: Centrifuge the resuspended solution at high speed (>15,000 x g) for 20 minutes to pellet any remaining insoluble aggregates.

  • Buffer Exchange: Carefully transfer the supernatant to a new tube and immediately perform a buffer exchange into the final, optimized storage buffer using a desalting column to remove the solubilizing agents if necessary.

  • Validation: Re-measure the protein concentration and assess its functionality to ensure the solubilization process did not irreversibly damage it.

Visual Guides

G start Protein Precipitation Observed check_dol Check Degree of Labeling (DOL) start->check_dol dol_high DOL > 1.5? check_dol->dol_high reduce_ratio Reduce Dye:Protein Ratio in Labeling Reaction dol_high->reduce_ratio Yes dol_ok DOL is Optimal (0.5 - 1.0) dol_high->dol_ok No solved Protein Remains Soluble reduce_ratio->solved optimize_buffer Optimize Buffer Conditions dol_ok->optimize_buffer Yes purification Review Purification Method dol_ok->purification No screen_ph Screen pH & Ionic Strength optimize_buffer->screen_ph additives Test Solubility-Enhancing Additives (Glycerol, Arginine, etc.) screen_ph->additives additives->solved dialysis_issue Precipitation during Dialysis? purification->dialysis_issue sec_purify Switch to Size-Exclusion Chromatography (SEC) dialysis_issue->sec_purify Yes dialysis_issue->solved No sec_purify->solved

Caption: Troubleshooting workflow for labeled protein solubility.

G cluster_protein Protein protein Protein Surface (e.g., Lysine -NH2) tamra TAMRA (Hydrophobic) peg PEG3 Linker (Hydrophilic) biotin Biotin labeled_protein Labeled Protein (Increased Hydrophobicity) nhs NHS-Ester (Reactive Group) nhs->protein Covalent Bond Formation aggregation Aggregation & Precipitation labeled_protein->aggregation

Caption: Impact of labeling on protein properties.

References

minimizing steric hindrance with the PEG3 linker of TAMRA-PEG3-biotin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of TAMRA-PEG3-biotin, with a specific focus on the role of the PEG3 linker in minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the PEG3 linker in the this compound molecule?

A1: The PEG3 (polyethylene glycol) linker serves as a flexible spacer arm between the TAMRA fluorophore and the biotin moiety. Its primary functions are to enhance the aqueous solubility of the molecule, improve the accessibility of the biotin group for binding to avidin or streptavidin, and, most critically, to reduce steric hindrance.[1] The bulky TAMRA dye can physically obstruct the biotin's access to the deep binding pocket of streptavidin; the linker extends the biotin away from the dye, facilitating a more efficient and stable interaction.

Q2: How does the length of the PEG linker influence the binding affinity of biotin to streptavidin?

A2: The length of the PEG linker can significantly impact the binding kinetics and stoichiometry of the biotin-streptavidin interaction. While a linker is crucial for overcoming steric hindrance, excessively long linkers can sometimes interfere with binding or lead to a decrease in the binding affinity. As PEG chain length increases, the equilibrium dissociation constant (Kd) may also increase, indicating a slightly weaker binding affinity compared to free biotin.[2] However, for many applications, this effect is outweighed by the benefit of reduced steric hindrance. A PEG3 linker is generally considered a good balance for providing sufficient spacing without significantly compromising the inherent high-affinity interaction.

Q3: I am observing a weak fluorescent signal in my experiment. Could steric hindrance be the cause?

A3: Yes, a weak signal is a common symptom of steric hindrance, especially in assays involving surface immobilization or large biomolecules. If the this compound is conjugated to a large protein or is in a crowded molecular environment, the biotin moiety may still have difficulty accessing the binding sites on streptavidin-coated surfaces or beads. This leads to inefficient capture or detection of your target, resulting in a low fluorescent signal. Other potential causes for a weak signal include low concentration of the probe, photobleaching, or issues with the imaging setup.

Q4: Can the PEG3 linker help in reducing non-specific binding in my assay?

A4: Yes, PEG linkers are known for their ability to reduce non-specific binding. The hydrophilic nature of the polyethylene glycol chain creates a hydration layer that can prevent the probe from non-specifically adsorbing to hydrophobic surfaces or other proteins in your sample. This property helps to improve the signal-to-noise ratio in a variety of applications, including fluorescence microscopy and pull-down assays.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Fluorescent Signal Steric Hindrance: The target molecule is too bulky or the binding site is sterically inaccessible, preventing the this compound from binding effectively via its biotin tag.1. Optimize Incubation Time: Increase the incubation time to allow more time for the binding interaction to occur. 2. Adjust Buffer Conditions: Modify the pH or ionic strength of the binding buffer to promote optimal protein conformation and binding. 3. Consider a Longer Linker: If steric hindrance is strongly suspected, using a probe with a longer PEG linker (e.g., PEG4, PEG6) may be necessary to provide greater separation between the TAMRA dye and the biotin.[3]
Low Probe Concentration: The concentration of this compound is insufficient for generating a detectable signal.Titrate the concentration of the probe to find the optimal working concentration for your specific application.
Photobleaching: The TAMRA fluorophore is being destroyed by excessive exposure to excitation light.1. Use an Antifade Mounting Medium: For microscopy, use a mounting medium containing an antifade reagent.[4] 2. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. 3. Optimize Imaging Settings: Adjust camera settings (e.g., gain, exposure time) to maximize signal detection while minimizing photobleaching.
High Background Signal Non-Specific Binding: The probe is binding to components in the sample other than the intended target.1. Use a Blocking Agent: Block with an appropriate agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. Be cautious with milk-based blockers as they can contain endogenous biotin.[5] 2. Increase Wash Steps: Add more or longer wash steps after the probe incubation to remove unbound this compound.
Endogenous Biotin: The sample itself contains biotinylated proteins that are being detected by the streptavidin conjugate.Pre-incubate the sample with an avidin/biotin blocking solution to saturate any endogenous biotin before adding your probe.[5]
Inconsistent or Patchy Staining (Microscopy) Uneven Probe Distribution: The this compound solution was not applied evenly to the sample.Ensure the sample is fully and evenly covered with the probe solution during incubation. Gentle agitation can sometimes help.
Poor Permeabilization: For intracellular targets, the cell membrane was not sufficiently permeabilized for the probe to enter.Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, saponin).

Data Presentation

Table 1: Influence of PEG Linker Length on Biotin-Avidin Binding Affinity

This table summarizes data on how the molecular weight of the PEG linker affects the equilibrium dissociation constant (Kd) and the binding stoichiometry with avidin. A higher Kd value indicates a weaker binding affinity.

PEG Linker Molecular Weight ( g/mol )Approximate Number of PEG UnitsEquilibrium Dissociation Constant (Kd)Binding Stoichiometry (Biotin:Avidin)
0 (Free Biotin)0~10⁻¹⁵ M4:1
588~13~10⁻⁸ M4:1
3400~77~10⁻⁸ M4:1
5000~113~10⁻⁸ M1:1

Data adapted from studies on PEGylated biotins and avidin.[2] Note that the PEG3 linker in this compound has a much lower molecular weight than the examples shown, and its effect on Kd is expected to be less pronounced.

Experimental Protocols

Protocol 1: Evaluating Probe Binding via a Streptavidin-Coated Plate Assay

This protocol provides a method to assess the binding efficiency of this compound to a streptavidin-coated surface, which can help in troubleshooting issues related to steric hindrance.

Materials:

  • Streptavidin-coated 96-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • Fluorescence plate reader

Methodology:

  • Blocking: Add 200 µL of Blocking Buffer to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Discard the blocking buffer and wash the wells three times with 200 µL of Wash Buffer.

  • Probe Incubation: Prepare serial dilutions of this compound in PBS. Add 100 µL of each dilution to the wells. Include a "no probe" control with only PBS.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Washing: Discard the probe solution and wash the wells five times with 200 µL of Wash Buffer to remove any unbound probe.

  • Reading: Add 100 µL of PBS to each well. Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for TAMRA (e.g., Ex: 546 nm, Em: 579 nm).

  • Analysis: Plot the fluorescence intensity against the concentration of the probe. A strong signal that plateaus at higher concentrations indicates successful binding. A weak signal may suggest binding issues.

Protocol 2: Biotinylated Protein Pull-Down Assay

This protocol describes a general workflow for using this compound conjugated to a protein of interest for a pull-down experiment.

Materials:

  • Cell lysate containing the target for your biotinylated protein

  • This compound conjugated protein (Bait)

  • Streptavidin-coated magnetic beads

  • Binding Buffer (e.g., PBS with 0.1% NP-40)

  • Wash Buffer (e.g., Binding Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Bead Preparation: Resuspend the streptavidin magnetic beads. Take a sufficient volume of beads for your experiments, place them in a microcentrifuge tube, and wash them three times with Binding Buffer using a magnetic stand to separate the beads.

  • Binding of Bait Protein: Add your this compound conjugated protein to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Use the magnetic stand to separate the beads and discard the supernatant. Wash the beads three times with Binding Buffer to remove any unbound bait protein.

  • Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Separate the beads using the magnetic stand and discard the supernatant. Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specific proteins.

  • Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes to release the bound proteins.

  • Analysis: Use the magnetic stand to collect the beads and carefully transfer the supernatant (containing the eluted proteins) to a new tube. Analyze the eluate by SDS-PAGE and Western blotting.

Visualizations

StericHindrance cluster_0 Without PEG Linker (High Hindrance) cluster_1 With PEG3 Linker (Minimized Hindrance) TAMRA_no_linker TAMRA Biotin_no_linker Biotin Streptavidin_pocket_1 Streptavidin Binding Pocket TAMRA_no_linker->Streptavidin_pocket_1 Steric Clash Biotin_no_linker->Streptavidin_pocket_1 Binding Blocked TAMRA_with_linker TAMRA PEG3 PEG3 Linker TAMRA_with_linker->PEG3 Biotin_with_linker Biotin PEG3->Biotin_with_linker Streptavidin_pocket_2 Streptavidin Binding Pocket Biotin_with_linker->Streptavidin_pocket_2 Successful Binding

Caption: Role of the PEG3 linker in overcoming steric hindrance for biotin-streptavidin binding.

TroubleshootingWorkflow start Start: Low Fluorescent Signal check_conc Is probe concentration optimal? start->check_conc check_photo Is photobleaching controlled? check_conc->check_photo Yes optimize_conc Titrate probe concentration check_conc->optimize_conc No check_hindrance Suspect Steric Hindrance? check_photo->check_hindrance Yes use_antifade Use antifade media & minimize light exposure check_photo->use_antifade No optimize_binding Increase incubation time & optimize buffer check_hindrance->optimize_binding Yes fail Issue Persists: Consult Further check_hindrance->fail No optimize_conc->check_photo use_antifade->check_hindrance consider_longer_linker Consider probe with longer PEG linker optimize_binding->consider_longer_linker No Improvement success Signal Improved optimize_binding->success consider_longer_linker->fail

Caption: Troubleshooting workflow for low signal intensity in fluorescence assays.

References

troubleshooting guide for TAMRA-PEG3-biotin based pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TAMRA-PEG3-biotin in pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a multifunctional chemical probe. It incorporates a TAMRA (tetramethylrhodamine) fluorophore for fluorescent detection, a PEG3 (polyethylene glycol) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for high-affinity binding to streptavidin or avidin.[1] Its primary applications include fluorescent imaging, affinity capture of interacting molecules, and the development of biochemical probes and assays.[1]

Q2: What is the principle of a this compound based pull-down assay?

This assay is a type of affinity purification used to isolate and identify molecules (prey) that interact with a specific bait molecule.[2] In this case, the bait is a molecule of interest that has been labeled with this compound. The biotinylated bait is incubated with a complex biological sample, such as a cell lysate. If the bait interacts with a prey molecule, the resulting complex can be captured from the mixture using streptavidin-coated beads, which have an extremely high affinity for biotin.[3] After washing away non-specifically bound molecules, the bait-prey complex can be eluted from the beads and analyzed by various methods, such as Western blotting or mass spectrometry, to identify the interacting prey. The TAMRA fluorophore allows for visualization or quantification of the bait molecule throughout the experiment.

Q3: What are the advantages of using a this compound probe?

The key advantages of this probe are its dual functionality and improved biochemical properties. The TAMRA fluorophore provides a bright and stable fluorescent signal for easy tracking and quantification.[1] The biotin group allows for highly specific and strong capture of the labeled molecule and its binding partners.[1] The hydrophilic PEG3 spacer helps to increase the solubility of the probe and the labeled molecule, and it reduces steric hindrance, making the biotin more accessible for binding to streptavidin.[1][4]

Q4: What are some critical controls to include in a pull-down assay?

To ensure the validity of your results, it is essential to include proper controls. A negative control, such as using beads alone or a lysate without the biotinylated bait, helps to identify proteins that bind non-specifically to the streptavidin beads.[3] Another important negative control is to use a biotinylated bait that is known not to interact with the expected prey. A positive control, using a known interaction partner for your bait, can help to confirm that the assay is working correctly.

Troubleshooting Guide

This guide addresses common issues encountered during this compound based pull-down assays in a question-and-answer format.

Issue 1: High Background (Non-specific binding)

Q: I am seeing many non-specific bands in my negative control lane after the pull-down. What could be the cause and how can I reduce this background?

A: High background is a common issue in pull-down assays and can be caused by several factors. Here are some troubleshooting steps:

  • Inadequate Blocking: The streptavidin beads may have unoccupied sites that can non-specifically bind proteins from your lysate.

    • Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding your biotinylated bait.[5]

  • Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.

    • Solution: Increase the number of washes or the stringency of the wash buffer.[3] You can increase the salt concentration (e.g., up to 250 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[6]

  • Hydrophobic or Ionic Interactions: Proteins can non-specifically interact with the beads or the bait protein through hydrophobic or ionic forces.

    • Solution: Besides optimizing the wash buffer, consider pre-clearing your lysate by incubating it with streptavidin beads alone before the actual pull-down experiment to remove proteins that have a high affinity for the beads.[6]

Issue 2: Low or No Yield of the Target Protein (Prey)

Q: After the pull-down and Western blot analysis, I cannot detect my protein of interest. What are the possible reasons for this?

A: A lack of detectable prey protein can stem from several issues in the experimental workflow:

  • Inefficient Biotinylation of the Bait: Your bait protein may not be efficiently labeled with the this compound probe.

    • Solution: Verify the biotinylation of your bait protein before the pull-down assay. You can do this by running the biotinylated bait on an SDS-PAGE gel and probing with streptavidin-HRP.

  • Weak or Transient Interaction: The interaction between your bait and prey may be weak or require specific cellular conditions that are not replicated in your assay.

    • Solution: Optimize the binding conditions. This could involve adjusting the pH, salt concentration, or incubation time. You could also try performing the pull-down at a lower temperature to stabilize the interaction.

  • Protein Degradation: Your bait or prey protein may be degrading during the experiment.

    • Solution: Always add protease inhibitors to your lysis buffer.[3] Keep samples on ice whenever possible.

  • Inefficient Elution: The elution conditions may not be sufficient to release the bait-prey complex from the beads.

    • Solution: If using a competitive elution with free biotin, ensure the concentration is high enough. For denaturing elution, ensure your elution buffer (e.g., SDS-PAGE sample buffer) is fresh and that you are heating the beads sufficiently.

Experimental Protocol and Data

Detailed Experimental Protocol: this compound Pull-Down Assay

This protocol provides a general workflow. Optimization of specific steps may be required for your particular bait-prey interaction.

  • Biotinylation of the Bait Protein:

    • Prepare your purified bait protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the this compound probe to the protein solution at a specific molar ratio (e.g., 1:3 protein to biotin probe).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted biotin probe using a desalting column or dialysis.

    • Confirm biotinylation by SDS-PAGE and Western blot with streptavidin-HRP.

  • Preparation of Cell Lysate:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pull-Down Assay:

    • Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them three times with lysis buffer.

    • Blocking (Optional but Recommended): Incubate the washed beads with a blocking buffer (e.g., lysis buffer containing 1% BSA) for 1 hour at 4°C.

    • Bait Immobilization: Add the biotinylated bait protein to the blocked beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

    • Washing: Wash the beads with the immobilized bait three times with lysis buffer to remove any unbound bait.

    • Binding of Prey: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads. This can be done by:

      • Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.

      • Competitive Elution: Incubate the beads with an excess of free biotin.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to your prey protein.

    • The TAMRA signal can be used to track the bait protein throughout the process using a fluorescence imager.

Quantitative Data Summary

The following tables provide recommended starting concentrations and buffer compositions. These should be optimized for each specific experiment.

Table 1: Recommended Reagent Concentrations

ReagentStarting ConcentrationRange for Optimization
Biotinylated Bait Protein1-10 µg per pull-down0.5 - 50 µg
Cell Lysate0.5 - 1 mg total protein0.1 - 2 mg
Streptavidin Beads20-50 µL of slurry10 - 100 µL
Blocking Agent (BSA)1% (w/v)0.5 - 3%

Table 2: Example Buffer Compositions

BufferComponents
Lysis Buffer (RIPA) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitors
Wash Buffer (Standard) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Tween-20
Wash Buffer (High Stringency) 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.05% Tween-20
Elution Buffer (Denaturing) 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue

Visualizations

G cluster_prep Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Bait Bait Protein Biotinylation Biotinylation Bait->Biotinylation Probe This compound Probe->Biotinylation Lysate Cell Lysate Binding Prey Binding Lysate->Binding Beads Streptavidin Beads Immobilization Bait Immobilization Beads->Immobilization Biotinylation->Immobilization Biotinylated Bait Immobilization->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis SDS-PAGE / Western Blot Elution->Analysis Eluted Proteins

Caption: Experimental workflow for a this compound based pull-down assay.

G Start Problem with Pull-Down Assay HighBg High Background? Start->HighBg NoPrey No Prey Detected? Start->NoPrey HighBg->NoPrey No Block Increase Blocking (e.g., BSA) HighBg->Block Yes CheckBiotin Verify Bait Biotinylation NoPrey->CheckBiotin Yes End Re-run Assay NoPrey->End No Wash Increase Wash Stringency (Salt, Detergent) Block->Wash Preclear Pre-clear Lysate with Beads Wash->Preclear Preclear->End OptimizeBinding Optimize Binding Conditions (pH, Temp, Time) CheckBiotin->OptimizeBinding ProteaseInhibitors Add Protease Inhibitors OptimizeBinding->ProteaseInhibitors OptimizeElution Optimize Elution ProteaseInhibitors->OptimizeElution OptimizeElution->End

Caption: Troubleshooting flowchart for common pull-down assay issues.

References

Technical Support Center: Enhancing Streptavidin-Biotin Capture Efficiency with TAMRA-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAMRA-PEG3-biotin for efficient streptavidin-biotin capture. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to optimize your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a multifunctional molecule that combines a tetramethylrhodamine (TAMRA) fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a biotin moiety.[1][2][3] This combination allows for fluorescent detection and high-affinity capture by streptavidin.[1] Its primary applications include fluorescent imaging, affinity capture, probe development, and drug delivery research.[1]

Q2: What is the significance of the streptavidin-biotin interaction?

The binding of biotin to streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L.[4] This extraordinarily high affinity and specificity make the streptavidin-biotin system a versatile and robust tool in various biotechnological applications, including immunoassays, affinity chromatography, and cell imaging.[5][6][7]

Q3: What is the role of the PEG3 linker in this compound?

The polyethylene glycol (PEG) spacer in this compound serves several important functions. It enhances the solubility of the molecule in aqueous solutions, reduces steric hindrance to improve the accessibility of biotin for streptavidin binding, and can help to minimize non-specific interactions.[1][8][9][10]

Q4: What are the spectral properties of the TAMRA dye?

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye.[11] It has an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm, making it compatible with standard red-channel fluorescence detection systems.[11][12]

Q5: Can endogenous biotin in samples interfere with my assay?

Yes, endogenous biotin present in certain biological samples, such as those from the liver, brain, or in milk and eggs, can lead to high background signals and issues with specificity.[13] It is crucial to consider this potential for interference and incorporate appropriate blocking steps or controls in your experimental design.[14]

Troubleshooting Guide

Encountering issues in your streptavidin-biotin capture experiments can be frustrating. This guide addresses common problems, their potential causes, and actionable solutions to get your research back on track.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Signal - Insufficient concentration of this compound: The amount of labeled molecule is below the detection limit of the instrument.- Optimize the concentration of this compound by performing a titration experiment.
- Inefficient streptavidin binding: The streptavidin-coated surface may be inactive or blocked.- Use a fresh batch of streptavidin-coated plates or beads. - Ensure proper storage conditions for streptavidin reagents. - Check the binding buffer for compatibility and optimal pH.
- Photobleaching of TAMRA dye: Excessive exposure to excitation light has quenched the fluorescent signal.- Minimize the exposure time of the sample to the light source. - Use an anti-fade mounting medium if performing microscopy.
- Incorrect filter set: The excitation and emission filters on the detection instrument are not optimal for TAMRA.- Verify that the instrument's filter set is appropriate for TAMRA's excitation and emission spectra (Ex: ~555 nm, Em: ~580 nm).[11][12]
High Background Signal - Non-specific binding of this compound: The fluorescent probe is adhering to surfaces other than streptavidin.- Increase the number of washing steps and the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[15] - Use a suitable blocking buffer (e.g., BSA or casein) to block non-specific binding sites.[14] Avoid buffers containing biotin.[14]
- Endogenous biotin in the sample: Biological samples may contain naturally occurring biotinylated molecules.[13]- Perform a biotin blocking step before adding the streptavidin-biotin reagents.
- Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances.- Prepare fresh buffers and reagents.
Poor Replicate Data (High CV%) - Pipetting errors: Inconsistent volumes are being dispensed across wells or samples.- Use calibrated pipettes and proper pipetting techniques.[16][17] - Ensure thorough mixing of all reagents before use.[16]
- Uneven temperature during incubation: Temperature gradients across the plate can lead to variability in binding kinetics.- Ensure the entire plate is at a uniform temperature during incubation steps.
- Edge effects: Wells at the edge of the plate may experience different evaporation rates or temperature fluctuations.- Avoid using the outer wells of the plate for critical samples. Fill them with buffer or a blank sample.
Inconsistent Results Between Assays - Variability in reagent preparation: Inconsistent concentrations or quality of reagents between experiments.- Prepare large batches of stock solutions to be used across multiple experiments. - Aliquot and store reagents properly to maintain their stability.
- Different incubation times or temperatures: Minor deviations in the protocol can lead to significant differences in results.- Strictly adhere to the established protocol for all experiments.
- Degradation of this compound or streptavidin: Reagents may have lost activity over time.- Store all reagents at their recommended temperatures and protect fluorescent probes from light.[18]

Experimental Protocols

This section provides a general protocol for a streptavidin-biotin capture assay using this compound. Optimization of concentrations, incubation times, and washing steps may be required for your specific application.

Materials:

  • Streptavidin-coated microplates or beads

  • This compound

  • Binding Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.1% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescence plate reader or microscope with appropriate filters for TAMRA

Protocol:

  • Preparation of Streptavidin Surface:

    • If using streptavidin-coated microplates, wash the wells three times with 200 µL of Wash Buffer.

    • If using streptavidin-coated beads, wash them according to the manufacturer's instructions.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well (or an appropriate volume for the beads) and incubate for 1 hour at room temperature to minimize non-specific binding.

    • Wash the wells/beads three times with Wash Buffer.

  • Binding of this compound:

    • Prepare a dilution series of this compound in Binding Buffer. The optimal concentration will depend on the application and should be determined empirically.

    • Add 100 µL of the this compound solution to each well (or an appropriate volume for the beads).

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the this compound solution.

    • Wash the wells/beads thoroughly three to five times with Wash Buffer to remove any unbound probe.

  • Detection:

    • Add 100 µL of Binding Buffer to each well.

    • Read the fluorescence using a plate reader with excitation and emission wavelengths set for TAMRA (e.g., Ex: 555 nm, Em: 580 nm).

    • Alternatively, visualize the signal using a fluorescence microscope with the appropriate filter set.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Streptavidin_Biotin_Interaction cluster_molecule This compound TAMRA TAMRA Fluorescent Dye PEG PEG3 Linker Spacer TAMRA->PEG Biotin Biotin Binding Moiety PEG->Biotin Streptavidin Streptavidin Binding Pocket 1 Binding Pocket 2 Binding Pocket 3 Binding Pocket 4 Biotin:port->Streptavidin:p1 High-Affinity Binding (Kd ~10⁻¹⁴ M)

Caption: The high-affinity interaction between biotin and one of the four binding sites on streptavidin.

Experimental_Workflow start Start prep_surface Prepare Streptavidin-Coated Surface (Plates or Beads) start->prep_surface blocking Block Non-Specific Sites (e.g., with BSA) prep_surface->blocking bind_probe Incubate with This compound blocking->bind_probe wash Wash to Remove Unbound Probe bind_probe->wash detect Detect Fluorescence (Plate Reader or Microscope) wash->detect end End detect->end

Caption: A streamlined workflow for a typical streptavidin-biotin capture assay using this compound.

Troubleshooting_Flowchart node_sol node_sol start Assay Issue? weak_signal Weak or No Signal? start->weak_signal high_bg High Background? weak_signal->high_bg No check_conc Optimize Probe Concentration weak_signal->check_conc Yes poor_rep Poor Replicates? high_bg->poor_rep No inc_wash Increase Washing Stringency high_bg->inc_wash Yes check_pipette Verify Pipetting Technique poor_rep->check_pipette Yes check_filters Verify Instrument Filter Set check_conc->check_filters check_strep Check Streptavidin Activity check_filters->check_strep check_blocking Optimize Blocking Step inc_wash->check_blocking

Caption: A decision tree to guide troubleshooting common issues in streptavidin-biotin capture assays.

References

Validation & Comparative

Validating the Specificity of TAMRA-PEG3-Biotin Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their protein labeling experiments, this guide provides a comprehensive comparison of TAMRA-PEG3-biotin with alternative labeling reagents. We delve into the mass spectrometry-based validation of labeling specificity, offering detailed experimental protocols and data presentation to support your research decisions.

The dual-functionality of this compound, which combines a fluorescent TAMRA (tetramethylrhodamine) dye for imaging, a polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, and a biotin tag for affinity purification, makes it a powerful tool in chemical proteomics.[1][2] However, ensuring that the labeling is specific to the intended target is paramount for the correct interpretation of experimental results. Mass spectrometry (MS) has emerged as the gold standard for validating the specificity of such labeling events. This guide will walk you through the process of validating this compound labeling specificity and compare its performance with other commonly used biotinylation reagents.

Comparison of Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the outcome of an experiment. While this compound offers the advantage of dual detection (fluorescence and affinity), other reagents may be more suitable for specific applications. The following table summarizes the key features of this compound and two common alternatives.

FeatureThis compoundNHS-BiotinSulfo-NHS-SS-Biotin
Functionality Dual (Fluorescence & Affinity)AffinityAffinity (Cleavable)
Reactive Group Typically supplied as an azide for click chemistry or with an NHS esterNHS ester (targets primary amines)NHS ester (targets primary amines)
Spacer Arm PEG3 (hydrophilic)ShortLong, with a disulfide bond
Cell Permeability Dependent on the reactive group and overall molecule structureCell permeableCell impermeable (sulfo group)
Cleavability Non-cleavableNon-cleavableCleavable (with reducing agents)
Primary Use Case In-gel fluorescence visualization and affinity pulldownLabeling of intracellular and cell surface proteinsLabeling of cell surface proteins with option for elution without harsh denaturants

Validating Labeling Specificity by Mass Spectrometry

The core principle of validating labeling specificity by mass spectrometry is to identify and quantify the proteins that have been labeled and to determine the precise location of the modification. This allows for the discrimination between true targets and non-specific binders.

A key strategy to enhance the identification of biotinylated peptides is the "Direct Detection of Biotin-containing Tags" (DiDBiT) method.[3][4] This approach involves digesting the proteins into peptides before the enrichment of biotinylated peptides, which reduces sample complexity and improves the yield of labeled peptides for MS analysis.[3]

Experimental Workflow for Specificity Validation

The following workflow outlines the key steps for validating the specificity of this compound labeling using mass spectrometry.

experimental_workflow cluster_labeling Protein Labeling cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate / Protein Sample labeling Incubation with this compound cell_lysate->labeling digestion Protein Digestion (e.g., Trypsin) labeling->digestion enrichment Enrichment of Biotinylated Peptides (Streptavidin beads) digestion->enrichment elution Elution of Biotinylated Peptides enrichment->elution lc_ms LC-MS/MS Analysis elution->lc_ms data_analysis Data Analysis lc_ms->data_analysis validation Specificity Validation data_analysis->validation specificity_logic start Mass Spectrometry Data identify_peptides Identify Peptides with this compound Modification start->identify_peptides quantify_enrichment Quantify Peptide Abundance (vs. Control) identify_peptides->quantify_enrichment is_enriched Significantly Enriched? quantify_enrichment->is_enriched specific_label Specific Labeling is_enriched->specific_label Yes nonspecific_label Non-specific / Background is_enriched->nonspecific_label No

References

A Head-to-Head Comparison: TAMRA-PEG3-biotin vs. Alexa Fluor 555-biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorophore-biotin conjugate is critical for sensitive and reliable detection. This guide provides an in-depth, objective comparison of two popular orange-fluorescent biotinylating reagents: TAMRA-PEG3-biotin and Alexa Fluor 555-biotin. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in your experimental design.

Introduction to the Contenders

TAMRA (Tetramethylrhodamine) is a well-established rhodamine-based dye known for its bright orange-red fluorescence. The this compound conjugate incorporates a three-unit polyethylene glycol (PEG) linker between the fluorophore and the biotin moiety. This hydrophilic PEG spacer is designed to increase the solubility of the conjugate in aqueous buffers, reduce steric hindrance, and improve the accessibility of the biotin group for binding to streptavidin or avidin.[1][2]

Alexa Fluor 555 is a member of the renowned Alexa Fluor family of dyes, which are sulfonated rhodamine derivatives.[3] These dyes are engineered for superior brightness, photostability, and pH insensitivity.[3] Alexa Fluor 555-biotin conjugates are widely used for their excellent performance in various fluorescence-based applications.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. Here, we summarize the key quantitative data for TAMRA and Alexa Fluor 555 to facilitate a direct comparison.

PropertyTAMRAAlexa Fluor 555Source(s)
Excitation Maximum (λex) ~546 - 555 nm~555 nm[4][5],[6][7]
Emission Maximum (λem) ~571 - 580 nm~565 nm[5][8],[6][7]
Molar Extinction Coefficient (ε) ~84,000 - 95,000 M⁻¹cm⁻¹~150,000 - 155,000 M⁻¹cm⁻¹[4][9],[6][10]
Quantum Yield (Φ) ~0.1 - 0.5~0.1[4][5][9],[11]
Brightness (ε x Φ) 8,400 - 47,500~15,500Calculated
Photostability GoodExcellent[5],[3]

Key Takeaways from the Data:

  • Brightness: While the quantum yield of TAMRA can be higher under certain conditions, Alexa Fluor 555 possesses a significantly higher molar extinction coefficient, resulting in a brighter conjugate on a per-molecule basis in many applications. The brightness of TAMRA can be influenced by its local environment and the degree of labeling.

  • Photostability: Alexa Fluor 555 is consistently reported to be more photostable than TAMRA, which is a crucial advantage for applications requiring prolonged or intense illumination, such as confocal microscopy and single-molecule imaging.[3]

  • Spectrum: Both dyes have similar excitation and emission spectra, making them compatible with standard filter sets for orange fluorophores, such as those for TRITC or Cy3.[6]

Experimental Protocols

The following protocols provide a general framework for protein labeling with amine-reactive NHS-ester biotin conjugates and subsequent analysis.

Protein Labeling with this compound or Alexa Fluor 555-biotin (NHS Ester)

This protocol is adapted for labeling proteins with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound, NHS ester or Alexa Fluor 555-biotin, NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25) or spin desalting column

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor 555-biotin NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the reactive dye stock solution at a molar ratio of dye-to-protein typically ranging from 5:1 to 20:1. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column equilibrated with PBS. Collect the fractions containing the labeled protein.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein, Dye, and Buffer Protein->Mix Dye This compound or Alexa Fluor 555-biotin (NHS Ester) Solvent DMSO or DMF Dye->Solvent Solvent->Mix Buffer 1M Sodium Bicarbonate (pH 8.3) Buffer->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Column Size-Exclusion or Spin Desalting Column Incubate->Column LabeledProtein Purified Labeled Protein Column->LabeledProtein

Figure 1. Workflow for protein labeling with amine-reactive biotin conjugates.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of biotin molecules per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max; ~555 nm for both dyes).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Streptavidin Binding Assay (Fluorescence Quenching)

The binding of a biotinylated fluorophore to streptavidin can sometimes lead to fluorescence quenching, which can be used to confirm successful labeling and binding.

Materials:

  • Biotinylated protein

  • Streptavidin

  • PBS buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a solution of the biotinylated protein in PBS.

  • Measure the initial fluorescence intensity of the solution.

  • Add a molar excess of streptavidin to the solution and incubate for 15-30 minutes at room temperature.

  • Measure the fluorescence intensity again. A decrease in fluorescence intensity upon the addition of streptavidin indicates binding and quenching.

Signaling Pathways and Logical Relationships

The fundamental principle behind the use of these reagents is the high-affinity interaction between biotin and streptavidin. This interaction forms the basis for numerous detection and purification strategies in molecular biology.

StreptavidinBinding cluster_labeling Protein Labeling cluster_detection Detection Principle Protein Target Protein LabeledProtein Biotinylated & Fluorescent Protein Protein->LabeledProtein Covalent Labeling BiotinFluor This compound or Alexa Fluor 555-biotin BiotinFluor->LabeledProtein Complex Streptavidin-Biotin Complex LabeledProtein->Complex Streptavidin Streptavidin Streptavidin->Complex High-Affinity Binding Signal Fluorescent Signal (Orange Emission) Complex->Signal Detection

References

A Comparative Guide: TAMRA-PEG3-biotin vs. Cy3-biotin for FRET Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount to experimental success. This guide provides an objective comparison of two commonly used acceptor fluorophores, TAMRA (Tetramethylrhodamine) and Cy3 (Cyanine3), when conjugated with a PEG3 linker and a biotin moiety for affinity-based FRET assays.

Both TAMRA-PEG3-biotin and Cy3-biotin serve as powerful tools for studying molecular interactions, conformational changes, and enzymatic activity. The core of their utility in FRET lies in their ability to accept energy from a suitable donor fluorophore when in close proximity (typically 1-10 nm), leading to a measurable change in fluorescence signals.[1][2] The choice between them depends critically on the specific experimental context, including the chosen donor fluorophore, the instrumentation available, and the desired photophysical properties.

Photophysical and FRET Parameters

The performance of a FRET acceptor is dictated by its intrinsic photophysical properties. These characteristics determine the efficiency of energy transfer and the quality of the resulting signal. Below is a summary of key parameters for TAMRA and Cy3.

Table 1: Comparison of General Photophysical Properties

PropertyTAMRA (Tetramethylrhodamine)Cy3 (Cyanine3)Significance in FRET
Excitation Max (λex) ~556-565 nm[3][4]~548-550 nmDefines the optimal wavelength for direct excitation, which should be minimized in FRET experiments to avoid acceptor cross-excitation.
Emission Max (λem) ~579-580 nm[3][4]~564-570 nm[5]The wavelength of peak fluorescence emission from the acceptor after FRET. Should be spectrally distinct from the donor's emission.
Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light. A higher value contributes to a brighter signal and potentially a larger Förster radius.
Quantum Yield (Φ) ~0.1 - 0.3 (highly environment-dependent)[6]~0.15 - 0.3 (highly environment-dependent)[7][8][9]The efficiency of converting absorbed light into emitted fluorescence. Can be influenced by conjugation to biomolecules like DNA.[6][7]
Photostability High[3]Moderate to High (can be enhanced by local environment)[10]Resistance to photobleaching under illumination. Higher photostability is crucial for long-term imaging experiments.[3][10]
Environmental Sensitivity Fluorescence is pH-insensitive.[11]Quantum yield is sensitive to the local environment and can be influenced by protein binding (PIFE effect).[7][12]The stability of the fluorescence signal across different experimental conditions.

Table 2: FRET-Specific Parameters with a Common Donor (Fluorescein/FAM)

ParameterFAM -> TAMRAFAM -> Cy3Significance in FRET
Spectral Overlap (J) GoodGoodThe degree of overlap between the donor's emission spectrum and the acceptor's excitation spectrum is a key determinant of FRET efficiency.[1][4]
Förster Radius (R₀) ~45-56 Å[1][13]~50-60 ÅThe distance at which FRET efficiency is 50%.[5] A larger R₀ allows for the detection of interactions over greater distances.

The PEG3 linker in both molecules serves to enhance water solubility and provides a flexible spacer, which can reduce steric hindrance and improve the accessibility of the terminal biotin group to streptavidin or avidin binding sites.[14][15][16]

Performance Comparison in FRET Applications

FRET Efficiency and Signal-to-Noise: Both TAMRA and Cy3 are effective FRET acceptors for donors in the green-yellow range, such as Fluorescein (FAM) or Alexa Fluor 488. Cy3's higher extinction coefficient can contribute to a larger Förster radius (R₀) and potentially higher FRET efficiency at a given distance compared to TAMRA. However, the quantum yields of both dyes are highly sensitive to their local environment and conjugation status, which can significantly alter the R₀ value.[6][7] For instance, the quantum yield of both Cy3 and TAMRA can change when conjugated to single-stranded versus double-stranded DNA.[6][17]

Photostability: TAMRA, being a rhodamine derivative, is generally regarded as having very high photostability, making it well-suited for experiments requiring prolonged or intense illumination, such as single-molecule tracking.[3] While Cy3 is also robust, it can be more susceptible to photobleaching, though its stability can be greatly enhanced by its local environment and the use of oxygen scavenging systems.[10]

Spectral Characteristics: TAMRA exhibits a narrower emission spectrum compared to Cy3, which can be advantageous in multiplexed assays by reducing spectral bleed-through into other detection channels.[3] Cy3, on the other hand, is part of the cyanine dye family, which is renowned for its brightness and is a workhorse in single-molecule FRET studies.[10]

Experimental Protocols

A typical FRET experiment using these biotinylated probes involves immobilization onto a streptavidin-coated surface.

Key Experiment: Surface-Immobilized FRET Assay

Objective: To measure the interaction between two biomolecules (e.g., Protein A and Protein B) where one is labeled with a donor fluorophore and the other is tagged with this compound or Cy3-biotin.

Methodology:

  • Surface Preparation: A quartz slide or glass coverslip is coated with a layer of polyethylene glycol (PEG) containing a fraction of biotinylated PEG to minimize non-specific binding.[18][19][20]

  • Immobilization: Neutravidin or streptavidin is introduced, which binds to the biotin-PEG on the surface.[20]

  • Analyte Binding: The biomolecule conjugated to either this compound or Cy3-biotin is introduced and binds to the surface-tethered neutravidin.

  • Interaction & FRET: The second biomolecule, labeled with a suitable donor fluorophore (e.g., Alexa Fluor 488), is added. If interaction occurs, the donor and acceptor are brought within the Förster radius, and FRET is observed.

  • Data Acquisition: The sample is excited at a wavelength optimal for the donor, minimizing direct excitation of the acceptor.[5] Fluorescence emission is collected for both the donor and acceptor channels simultaneously using a fluorescence microscope (often with Total Internal Reflection Fluorescence, TIRF) or a plate reader.[20]

  • Data Analysis: FRET efficiency (E) is calculated from the intensities of the donor (ID) and acceptor (IA) fluorescence using the ratio: E = IA / (IA + ID). Corrections for spectral crosstalk and direct acceptor excitation are essential for accurate measurements.

Visualizing FRET Concepts and Workflows

To better illustrate the principles and processes involved, the following diagrams are provided.

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor (TAMRA/Cy3) D_S0 S0 D_S1 S1 D_S1->D_S0 Donor Emission (No FRET) A_S1 S1 D_S1->A_S1 FRET (Non-Radiative) R < 10 nm A_S0 S0 A_S1->A_S0 Acceptor Emission (hν_em) Excitation Excitation Excitation->D_S0 Excitation (hν_ex)

Caption: The principle of Förster Resonance Energy Transfer (FRET).

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Label Biomolecule A with Donor C Immobilize Biotinylated Probe on Streptavidin Surface A->C B Label Biomolecule B with TAMRA/Cy3-PEG3-biotin B->C D Introduce Donor-Labeled Biomolecule A C->D E Incubate to Allow Molecular Interaction D->E F Excite Donor Fluorophore and Measure Emission E->F G Calculate FRET Efficiency (Correct for Crosstalk) F->G H Interpret Molecular Proximity or Conformational Change G->H

Caption: Experimental workflow for a FRET-based binding assay.

Signaling_Pathway cluster_state1 Inactive State (No FRET) cluster_state2 Active State (High FRET) Kinase_inactive Kinase Donor_inactive Donor Kinase_inactive->Donor_inactive labeled Complex Kinase-Substrate Complex Substrate_inactive Substrate Acceptor_inactive Acceptor (TAMRA/Cy3) Substrate_inactive->Acceptor_inactive labeled Donor_active Donor Acceptor_active Acceptor Donor_active->Acceptor_active FRET Signal Upstream Signal (e.g., ATP) Signal->Complex triggers binding

Caption: FRET monitoring of a kinase-substrate binding event.

Conclusion

Both this compound and Cy3-biotin are excellent acceptor probes for FRET studies.

  • Choose this compound for:

    • Experiments demanding the highest photostability.

    • Multiplexing applications where a narrower emission spectrum is beneficial to minimize crosstalk.[3]

    • Assays conducted across a range of pH conditions.[11]

  • Choose Cy3-biotin for:

    • Applications where maximizing brightness and the Förster radius is the primary concern, such as detecting interactions over longer distances.

    • Single-molecule studies where it is a well-characterized and commonly used dye.[10]

    • Experiments where protein-induced fluorescence enhancement (PIFE) could be leveraged as an additional reporter of binding.[12]

Ultimately, the optimal choice requires careful consideration of the donor fluorophore, the biological system under investigation, and the specific capabilities of the detection instrumentation. Empirical validation with the chosen FRET partner is always recommended to ensure the highest quality data.

References

TAMRA-PEG3-Biotin: A Superior Alternative to Traditional Biotinylation Kits for High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology and drug development, the precise and efficient labeling of proteins and other biomolecules is paramount. For decades, traditional biotinylation kits, primarily relying on N-hydroxysuccinimide (NHS)-ester chemistry, have been the workhorse for researchers. However, the advent of advanced reagents like TAMRA-PEG3-biotin presents a significant leap forward, offering a multifunctional solution that combines sensitive fluorescence detection with robust biotin-streptavidin affinity capture. This guide provides a comprehensive comparison of this compound and traditional biotinylation kits, supported by experimental principles and protocols to aid researchers in selecting the optimal tool for their needs.

Unveiling the Advantages of a Multifunctional Reagent

This compound is a sophisticated compound that integrates three key functional moieties: a TAMRA (tetramethylrhodamine) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a biotin molecule. This integrated design provides several distinct advantages over conventional biotinylation reagents.

1. Direct Visualization and Quantification: The intrinsic fluorescence of the TAMRA dye allows for the direct visualization and quantification of labeled biomolecules without the need for secondary detection reagents like fluorescently-labeled streptavidin.[1] This simplifies workflows, reduces the number of incubation and wash steps, and minimizes potential sources of background signal. The bright and photostable orange-red fluorescence of TAMRA is readily detectable with standard fluorescence microscopy and flow cytometry equipment.[1]

2. Reduced Steric Hindrance: The PEG3 spacer arm plays a crucial role in enhancing the accessibility of the biotin moiety for binding to streptavidin.[1] In traditional biotinylation, the direct attachment of biotin to a protein can lead to steric hindrance, where the bulky protein structure impedes the interaction between biotin and streptavidin. The flexible PEG linker extends the biotin away from the protein surface, mitigating this issue and promoting more efficient binding.[2]

3. Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG linker significantly improves the water solubility of the labeled protein.[3] This is particularly advantageous when working with hydrophobic proteins or at high concentrations, as it helps to prevent aggregation and maintain the biological activity of the labeled molecule.

4. Built-in Control for Affinity Capture: The dual-functionality of this compound provides an inherent control mechanism in affinity purification workflows.[4] The fluorescence of the TAMRA tag allows for the easy tracking of the labeled protein throughout the enrichment process, from initial labeling to elution from streptavidin beads. This enables researchers to distinguish the target protein from non-specifically bound proteins and endogenously biotinylated molecules.

Performance Comparison: this compound vs. Traditional Biotinylation

While direct head-to-head quantitative data from a single source is limited, the collective evidence from various studies highlights the superior performance of fluorescently labeled biotin with PEG linkers in key experimental parameters.

FeatureThis compoundTraditional Biotinylation Kits (NHS-Ester based)
Detection Method Direct fluorescence detectionIndirect detection with fluorescent/enzyme-conjugated streptavidin
Signal-to-Noise Ratio Potentially higher due to fewer wash steps and direct detectionCan be affected by non-specific binding of secondary reagents
Steric Hindrance Minimized due to the PEG3 spacer, improving biotin accessibilityCan be a significant issue, potentially reducing binding efficiency
Solubility of Labeled Molecule Enhanced due to the hydrophilic PEG linkerDependent on the properties of the target molecule
Workflow Complexity Simplified workflow with fewer stepsMulti-step process with incubations for both biotinylation and detection
Quantification Direct quantification based on fluorescence intensityIndirect quantification, often relying on assays like HABA

Experimental Protocols

General Protocol for Protein Labeling with this compound (Amine-Reactive)

This protocol provides a general guideline for labeling proteins with primary amines using a this compound reagent that is amine-reactive (e.g., with an NHS ester functional group).

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Amine-reactive this compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Reconstitute this compound: Immediately before use, dissolve the amine-reactive this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the protein).

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Quantification and Storage: Determine the degree of labeling by measuring the absorbance of TAMRA (around 555 nm) and the protein (at 280 nm). Store the labeled protein at -20°C or -80°C.

Standard Protocol for Antibody Biotinylation using a Traditional NHS-Ester Kit

This protocol outlines the general steps for biotinylating an antibody using a commercially available NHS-ester biotinylation kit.

Materials:

  • Antibody of interest (in an amine-free buffer)

  • NHS-ester biotin reagent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare the Biotin Reagent: Dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Calculate the volume of the biotin reagent needed for a specific molar excess (e.g., 20-fold).

    • Add the biotin reagent to the antibody solution and incubate for 30-60 minutes at room temperature.

  • Purification: Remove the excess non-reacted biotin using a desalting column or dialysis.

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both this compound and traditional biotinylation.

TAMRA_PEG3_Biotin_Workflow cluster_labeling Labeling cluster_purification Purification cluster_detection Detection Protein Protein (in amine-free buffer) Incubate Incubate (RT, 1-2h) Protein->Incubate TAMRA_reagent This compound (amine-reactive) TAMRA_reagent->Incubate Labeled_Protein This compound Labeled Protein Incubate->Labeled_Protein Purify Desalting Column or Dialysis Labeled_Protein->Purify Purified_Protein Purified Labeled Protein Purify->Purified_Protein Detect Direct Fluorescence Detection Purified_Protein->Detect Result Visualization & Quantification Detect->Result

Caption: Workflow for protein labeling and detection using this compound.

Traditional_Biotinylation_Workflow cluster_labeling Labeling cluster_purification Purification cluster_detection Detection Protein Protein (in amine-free buffer) Incubate1 Incubate (RT, 30-60min) Protein->Incubate1 NHS_Biotin NHS-Ester Biotin NHS_Biotin->Incubate1 Biotinylated_Protein Biotinylated Protein Incubate1->Biotinylated_Protein Purify Desalting Column or Dialysis Biotinylated_Protein->Purify Purified_Protein Purified Biotinylated Protein Purify->Purified_Protein Incubate2 Incubate Purified_Protein->Incubate2 Streptavidin Fluorescent/Enzyme -labeled Streptavidin Streptavidin->Incubate2 Wash Wash Steps Incubate2->Wash Signal_Detection Signal Detection Wash->Signal_Detection Result Indirect Visualization & Quantification Signal_Detection->Result

Caption: Workflow for protein labeling and detection using a traditional biotinylation kit.

Signaling Pathway and Application Context

The utility of both this compound and traditional biotinylation is evident in various experimental contexts, such as in immunoassays for the detection of specific analytes. The following diagram illustrates a simplified signaling pathway in a sandwich ELISA, where a biotinylated detection antibody is used.

Sandwich_ELISA_Pathway cluster_assay Sandwich ELISA Capture_Ab Capture Antibody (immobilized on surface) Antigen Target Antigen Capture_Ab->Antigen binds Detection_Ab Biotinylated Detection Antibody Antigen->Detection_Ab binds Streptavidin_HRP Streptavidin-HRP (or fluorescent streptavidin) Detection_Ab->Streptavidin_HRP binds Substrate Substrate Streptavidin_HRP->Substrate catalyzes Signal Colorimetric/Fluorescent Signal Substrate->Signal

Caption: Simplified signaling pathway in a sandwich ELISA using a biotinylated antibody.

In this context, using a this compound labeled detection antibody would allow for direct fluorescent detection after the binding step, eliminating the need for the streptavidin-enzyme conjugate and substrate addition, thereby streamlining the assay and potentially improving the signal-to-noise ratio.

Conclusion

This compound represents a significant advancement over traditional biotinylation kits by offering a multifunctional solution that integrates fluorescent labeling with high-affinity capture. The inherent advantages of direct visualization, reduced steric hindrance, and improved solubility make it an ideal choice for researchers and drug development professionals seeking higher sensitivity, simplified workflows, and more reliable results in a wide range of applications, from immunoassays and flow cytometry to affinity purification and beyond. While traditional biotinylation methods remain valuable, the enhanced capabilities of this compound position it as a superior alternative for demanding, high-performance experimental needs.

References

Streptavidin vs. Neutravidin: A Comparative Guide for Capturing TAMRA-PEG3-Biotin Labeled Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between streptavidin and neutravidin for capturing biotinylated molecules is critical for assay sensitivity and accuracy. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal biotin-binding protein for your application.

When capturing TAMRA-PEG3-biotin labeled molecules, both streptavidin and neutravidin offer high-affinity binding. However, their inherent properties can lead to significant differences in performance, particularly concerning non-specific binding and consistency. This guide delves into these differences, presenting quantitative data and detailed experimental protocols to aid in your decision-making process.

Key Differences and Performance Characteristics

Streptavidin, a protein isolated from Streptomyces avidinii, and neutravidin, a deglycosylated and chemically modified form of chicken avidin, are both tetrameric proteins capable of binding four molecules of biotin with exceptionally high affinity.[1][2] The primary distinctions lie in their surface characteristics, which influence their interaction with other molecules and surfaces.

Neutravidin's main advantage is its lack of glycosylation and a near-neutral isoelectric point (pI), which significantly reduces non-specific binding compared to streptavidin.[2][3] Streptavidin, while also having a near-neutral pI in its recombinant form, contains an "RYD" amino acid sequence that can mimic the "RGD" cell-binding motif, potentially leading to non-specific interactions with cells expressing integrin receptors.[4]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties and performance of streptavidin and neutravidin.

Table 1: General Properties of Streptavidin and Neutravidin

PropertyStreptavidinNeutravidinReference(s)
Molecular Weight ~53 kDa (recombinant) / 60 kDa~60 kDa[1][2]
Isoelectric Point (pI) ~5-6 (native), ~6.8-7.5 (recombinant)~6.3[1][2]
Glycosylation NoNo (deglycosylated avidin)[2][3]
Biotin Binding Affinity (Kd) ~10⁻¹⁴ to 10⁻¹⁵ M~10⁻¹⁵ M[1][2]
RYD Sequence YesNo[1][4]

Table 2: Biotin Binding Capacity on Coated Surfaces

Biotinylated MoleculeStreptavidin Coated Plate (pmol/well)Neutravidin Coated Plate (pmol/well)Reference(s)
Free Biotin 6.85.7[5]
Biotinylated human IgG No significant difference observedNo significant difference observed[5]

Table 3: Cellular Uptake of Fluorescently Labeled siRNA Nanocomplexes (Flow Cytometry)

Time PointStreptavidin Nanocomplex (Mean Fluorescence Intensity)Neutravidin Nanocomplex (Mean Fluorescence Intensity)Reference(s)
3 hours Similar to NeutravidinSimilar to Streptavidin[3]
6 hours Lower than NeutravidinHigher than Streptavidin[3]
24 hours Significantly lower than NeutravidinSignificantly higher than Streptavidin[3]

Experimental Protocols

To facilitate a direct comparison in your laboratory, detailed protocols for a pull-down assay and an ELISA-based capture assay are provided below. These protocols are designed to assess the capture efficiency and non-specific binding when using streptavidin or neutravidin to capture a this compound labeled molecule.

Protocol 1: Comparative Pull-Down Assay

This protocol outlines a method to compare the efficiency of streptavidin- and neutravidin-coated magnetic beads in capturing a this compound labeled protein from a complex mixture.

Materials:

  • Streptavidin-coated magnetic beads

  • Neutravidin-coated magnetic beads

  • This compound labeled protein (e.g., antibody, peptide)

  • Cell lysate or other complex protein mixture

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 8M Guanidine-HCl, pH 1.5 or SDS-PAGE loading buffer)

  • Magnetic rack

  • Fluorometer or fluorescence plate reader

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin and neutravidin magnetic beads by vortexing.

    • Transfer an equal amount of each bead type to separate microcentrifuge tubes.

    • Place the tubes on a magnetic rack to pellet the beads and remove the storage buffer.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer.

  • Binding of this compound Labeled Protein:

    • Prepare a solution of the this compound labeled protein in the complex mixture at a known concentration.

    • Add equal volumes of this solution to the washed streptavidin and neutravidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer to remove unbound molecules.

  • Elution and Quantification:

    • Elute the captured protein from the beads using an appropriate elution buffer.

    • Alternatively, for direct fluorescence measurement, resuspend the beads in a known volume of Binding/Wash Buffer.

    • Measure the fluorescence of the eluate or the bead suspension using a fluorometer or fluorescence plate reader (Excitation/Emission ~555/580 nm for TAMRA).

  • Analysis:

    • Compare the fluorescence intensity of the samples captured by streptavidin and neutravidin beads to determine the relative capture efficiency.

    • To assess non-specific binding, perform a control experiment using a non-biotinylated, TAMRA-labeled protein.

Protocol 2: Comparative ELISA-Based Capture Assay

This protocol describes an ELISA-based method to compare the performance of streptavidin- and neutravidin-coated plates for capturing a this compound labeled molecule.

Materials:

  • Streptavidin-coated 96-well plate

  • Neutravidin-coated 96-well plate

  • This compound labeled molecule

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence plate reader

Procedure:

  • Plate Preparation:

    • If not pre-blocked, add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash each well three times with 300 µL of Wash Buffer.

  • Binding of this compound Labeled Molecule:

    • Prepare a serial dilution of the this compound labeled molecule in Binding/Wash Buffer.

    • Add 100 µL of each dilution to the wells of both the streptavidin and neutravidin plates.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash each well three to five times with 300 µL of Wash Buffer to remove any unbound labeled molecules.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or a suitable reading buffer to each well.

    • Read the fluorescence intensity of each well using a fluorescence plate reader (Excitation/Emission ~555/580 nm for TAMRA).

  • Analysis:

    • Plot the fluorescence intensity against the concentration of the this compound labeled molecule for both plates.

    • Compare the signal-to-noise ratio and the binding capacity of the streptavidin and neutravidin plates. Non-specific binding can be assessed from the signal in wells with no biotinylated molecule.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

G cluster_prep Bead Preparation cluster_binding Binding cluster_wash Washing cluster_analysis Elution & Analysis beads Streptavidin & Neutravidin Magnetic Beads wash1 Wash Beads x3 (Binding/Wash Buffer) beads->wash1 incubate Incubate with Beads (30-60 min, RT) sample This compound Labeled Molecule in Complex Mixture sample->incubate wash2 Wash Beads x3 (Binding/Wash Buffer) incubate->wash2 elute Elute Captured Molecule wash2->elute quantify Quantify by Fluorescence elute->quantify G cluster_prep Plate Preparation cluster_binding Binding cluster_wash Washing cluster_analysis Analysis plate Streptavidin & Neutravidin Coated 96-Well Plates block Block Wells (1% BSA) plate->block wash1 Wash Wells x3 block->wash1 incubate Incubate in Wells (1-2 hours, RT) sample Serial Dilution of This compound Labeled Molecule sample->incubate wash2 Wash Wells x3-5 incubate->wash2 read Read Fluorescence wash2->read analyze Compare Signal & Binding Capacity read->analyze

References

A Researcher's Guide to Biotinylation: A Quantitative Comparison Featuring TAMRA-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide array of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique due to the extraordinarily strong and specific interaction between biotin and streptavidin. This guide provides a quantitative comparison of various biotinylation reagents, with a special focus on the fluorescent molecule TAMRA-PEG3-biotin, to aid in the selection of the most appropriate tool for your research needs.

This guide offers a detailed look at the labeling efficiency of different biotinylation reagents, comprehensive experimental protocols for common biotinylation and quantification techniques, and visual workflows to illustrate key processes.

Quantitative Comparison of Biotinylation Reagent Efficiency

The efficiency of biotinylation can be influenced by several factors, including the properties of the target molecule (e.g., protein concentration, number of available primary amines), the reaction conditions (e.g., pH, buffer composition), and the molar ratio of the biotinylation reagent to the target molecule.[1][2][3] While direct head-to-head comparative studies for all reagents are limited, the following table summarizes available quantitative data and key features to guide your selection.

ReagentLabeling ChemistryLabeling EfficiencyKey Features
This compound Amine-reactive (likely NHS ester)Data not available in direct comparative studies. Efficiency is expected to be comparable to other NHS-ester reagents under optimal conditions.Fluorescent (TAMRA dye), PEG spacer enhances solubility and reduces steric hindrance.[4]
NHS-Biotin Amine-reactive (NHS ester)Can exceed 90% for antibodies and 70-85% for other proteins.[1]Shortest spacer arm, membrane-permeable, suitable for intracellular labeling.[1]
Sulfo-NHS-Biotin Amine-reactive (Sulfo-NHS ester)Generally high, comparable to NHS-Biotin.Water-soluble, membrane-impermeable, ideal for cell surface labeling.
NHS-PEG4-Biotin Amine-reactive (NHS ester)High, similar to other NHS-ester reagents.PEG spacer improves water solubility and reduces aggregation of the labeled protein.
NHS-LC-Biotin Amine-reactive (NHS ester)High, with a long chain spacer to reduce steric hindrance."LC" (Long Chain) spacer arm can improve binding to streptavidin.[3]
NHS-SS-Biotin Amine-reactive (NHS ester)High, comparable to other NHS-ester reagents.Contains a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule.

Experimental Protocols

Accurate quantification of biotinylation is crucial for the reproducibility and reliability of downstream applications. Below are detailed protocols for protein biotinylation using an NHS-ester reagent and for quantifying the degree of labeling using both a traditional colorimetric assay and a more sensitive fluorescence-based method.

Protocol 1: General Protein Biotinylation using an Amine-Reactive NHS-Ester Reagent

This protocol is a general guideline for labeling proteins with amine-reactive biotinylation reagents like this compound, NHS-Biotin, or Sulfo-NHS-Biotin.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotinylation reagent (e.g., this compound)

  • Anhydrous DMSO or DMF (for non-water-soluble reagents)

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Sample: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[1]

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a stock concentration of 10-50 mM. For water-soluble reagents (e.g., Sulfo-NHS-Biotin), dissolve directly in the reaction buffer.

  • Biotinylation Reaction: Add a 5 to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against an appropriate storage buffer.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Biotin standards

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare Standards: Prepare a series of biotin standards of known concentrations.

  • Prepare Samples: Dilute the biotinylated protein sample to be within the linear range of the assay.

  • Assay:

    • Add the HABA/Avidin solution to microplate wells or cuvettes.

    • Measure the initial absorbance at 500 nm (A500).

    • Add the biotin standards or the biotinylated protein samples to the wells/cuvettes and mix.

    • Incubate for 5 minutes at room temperature.

    • Measure the final absorbance at 500 nm.

  • Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration in your sample by comparing the change in absorbance to the standard curve generated from the biotin standards.

Protocol 3: Quantification of Biotinylation using a Fluorescence-Based Assay

Fluorescence-based assays offer higher sensitivity for quantifying biotinylation. This protocol is based on the displacement of a quencher-labeled HABA analog from a fluorescently labeled avidin.[5][6]

Materials:

  • Fluorescence Biotin Quantitation Kit (containing fluorescent avidin and quencher-HABA)

  • Biotinylated protein sample

  • Biocytin standards

  • Black opaque 96-well microplate

  • Fluorescence plate reader (e.g., excitation at 494 nm and emission at 520 nm)[5]

Procedure:

  • Prepare Standards: Prepare a serial dilution of biocytin standards.

  • Prepare Samples: Dilute the biotinylated protein sample to fall within the assay's working range (e.g., 10-60 pmol of biotin per 10 µL).[5]

  • Assay:

    • Pipette 10 µL of each standard or unknown sample into the microplate wells.

    • Add 90 µL of the fluorescent avidin/quencher-HABA working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate Degree of Labeling: Generate a standard curve by plotting the fluorescence intensity of the standards versus their concentration. Use the linear regression equation from the standard curve to determine the concentration of biotin in your sample. Divide the molar concentration of biotin by the molar concentration of your protein to determine the average number of biotins per protein molecule.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Experimental_Workflow_for_Biotinylation_and_Analysis cluster_labeling Protein Biotinylation cluster_quantification Quantification cluster_application Downstream Application Protein Purified Protein Reaction Labeling Reaction (pH 7.2-8.0) Protein->Reaction Biotin_Reagent This compound or other NHS-ester Biotin_Reagent->Reaction Quenching Quenching (e.g., Tris) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Labeled_Protein Biotinylated Protein Purification->Labeled_Protein HABA HABA Assay (Colorimetric) Labeled_Protein->HABA Quantify Fluorescence Fluorescence Assay Labeled_Protein->Fluorescence Quantify MS Mass Spectrometry Labeled_Protein->MS Quantify Pull_Down Pull-Down Assay Labeled_Protein->Pull_Down ELISA ELISA Labeled_Protein->ELISA Imaging Fluorescence Imaging (for fluorescently labeled biotin) Labeled_Protein->Imaging

Caption: Experimental workflow for protein biotinylation, quantification, and downstream applications.

Receptor_Tyrosine_Kinase_Signaling_Pathway Ligand Biotinylated Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor 3. Recruitment Effector Effector Proteins (e.g., Sos) Adaptor->Effector Ras Ras Effector->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_Cascade->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway initiated by a biotinylated ligand.

Sandwich_ELISA_Workflow cluster_steps Sandwich ELISA Steps cluster_reagents Key Reagents Step1 1. Coat plate with Capture Antibody Step2 2. Add Antigen (Analyte) Step1->Step2 Step3 3. Add Biotinylated Detection Antibody Step2->Step3 Step4 4. Add Streptavidin-HRP Step3->Step4 Step5 5. Add Substrate (e.g., TMB) Step4->Step5 Step6 6. Measure Signal (Colorimetric) Step5->Step6 CaptureAb Capture Antibody Antigen Antigen DetectionAb Biotinylated Detection Antibody Strep_HRP Streptavidin-HRP Substrate Substrate

Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody for signal amplification.

Conclusion

References

A Researcher's Guide to Negative Control Experiments for TAMRA-PEG3-Biotin Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing TAMRA-PEG3-biotin in immunofluorescence (IF) applications, meticulous experimental design, including the use of appropriate negative controls, is paramount for generating reliable and publishable data. This guide provides a comprehensive comparison of essential negative control experiments, complete with detailed protocols and supporting diagrams to ensure the specificity and validity of your results.

The unique properties of this compound, a probe combining a bright TAMRA fluorophore with the high-affinity biotin-streptavidin interaction, necessitate a multi-faceted approach to negative controls. These controls are crucial for distinguishing true target-specific signals from various sources of background noise, including non-specific antibody binding, endogenous biotin, and autofluorescence.

Comparison of Negative Control Experiments

To aid in the selection of the most appropriate negative controls for your this compound immunofluorescence experiments, the following table summarizes the purpose and expected outcomes of key control strategies.

Negative Control ExperimentPrimary PurposeExpected Outcome for a Valid ExperimentKey Considerations
No Primary Antibody Control To assess non-specific binding of the secondary antibody and the streptavidin-TAMRA conjugate.Minimal to no fluorescent signal.This is a fundamental and essential control for all indirect immunofluorescence experiments.
Isotype Control To evaluate non-specific binding of the primary antibody due to its isotype.A significantly lower signal compared to the primary antibody staining.The isotype control antibody must match the host species, isotype (e.g., IgG1, IgG2a), and concentration of the primary antibody.
Endogenous Biotin Blocking Control To confirm the effectiveness of the endogenous biotin blocking step.A noticeable reduction in background signal in tissues known to have high endogenous biotin (e.g., kidney, liver) compared to a non-blocked sample.Crucial for biotin-based detection systems to prevent false positives from endogenous biotin.[1]
Unconjugated Streptavidin Control To check for non-specific binding of the streptavidin molecule itself.No fluorescent signal.This control is particularly useful when troubleshooting high background that is not attributable to the fluorophore.
Antigen-Negative Sample Control To confirm the specificity of the primary antibody for the target antigen.No specific staining pattern in the antigen-negative cells or tissue.Requires a validated negative cell line or tissue, which may not always be available.
Unstained Sample (Autofluorescence Control) To determine the level of natural fluorescence in the sample.Any observed signal is inherent to the tissue or cells and not from the experimental staining.[2]Essential for establishing a baseline of background fluorescence.

Experimental Protocols

Detailed methodologies for the key negative control experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific cell or tissue type and the primary antibody used.

Protocol 1: No Primary Antibody Control

This control assesses the non-specific binding of the secondary antibody and the fluorescently labeled streptavidin.

Methodology:

  • Prepare your cell or tissue samples as you would for the experimental staining, including fixation, permeabilization, and blocking steps.

  • During the primary antibody incubation step, substitute the primary antibody with an equivalent volume of antibody diluent (e.g., PBS with 1% BSA).

  • Proceed with all subsequent steps of your standard immunofluorescence protocol, including incubation with the biotinylated secondary antibody and the TAMRA-labeled streptavidin.

  • Wash, mount, and image the samples using the same settings as your experimental samples.

Protocol 2: Isotype Control

This control determines the extent of non-specific binding of the primary antibody.[3]

Methodology:

  • Prepare your samples as in Protocol 1.

  • In place of the primary antibody, incubate the sample with an isotype control antibody. The isotype control must match the host species, immunoglobulin class and subclass (e.g., Mouse IgG1, Rabbit IgG), and be used at the same concentration as your primary antibody.

  • Continue with the standard staining protocol, including the biotinylated secondary antibody and TAMRA-streptavidin steps.

  • Wash, mount, and image the samples under identical conditions to the experimental samples.

Protocol 3: Endogenous Biotin Blocking Control

This procedure is essential to prevent the streptavidin conjugate from binding to endogenous biotin present in many tissues.[1]

Methodology:

  • Following fixation and permeabilization, incubate the samples with an avidin solution (e.g., from a commercial endogenous biotin blocking kit) for 10-15 minutes at room temperature.

  • Rinse the samples briefly with PBS.

  • Incubate the samples with a biotin solution for 10-15 minutes at room temperature to saturate the biotin-binding sites on the avidin.

  • Rinse the samples thoroughly with PBS.

  • To confirm the effectiveness of the blocking, process a sample of a tissue known for high endogenous biotin (e.g., liver or kidney) with your full staining protocol but omitting the primary and secondary antibodies. Compare the signal to an unblocked sample of the same tissue.

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the logical flow of a standard this compound immunofluorescence experiment and the corresponding negative controls.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Secondary_Ab Streptavidin TAMRA-Streptavidin Conjugate Secondary_Ab->Streptavidin Wash Wash Streptavidin->Wash Mount Mount Wash->Mount Image Image Mount->Image negative_controls_workflow cluster_prep Common Preparation Steps cluster_controls Negative Control Variations cluster_downstream Subsequent Steps Start Sample Fixation, Permeabilization, & Blocking No_Primary No Primary Antibody (Antibody Diluent Only) Start->No_Primary Isotype Isotype Control (Matching Isotype) Start->Isotype Endogenous_Biotin Endogenous Biotin Block (Avidin/Biotin Treatment) Start->Endogenous_Biotin Secondary_Strep Biotinylated Secondary Ab & TAMRA-Streptavidin No_Primary->Secondary_Strep Isotype->Secondary_Strep Endogenous_Biotin->Secondary_Strep Imaging Wash, Mount, Image Secondary_Strep->Imaging

References

comparing the photostability of TAMRA-PEG3-biotin to other red fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the selection of a fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a paramount consideration, particularly in applications requiring long-term imaging or high-intensity illumination. This guide provides a comparative analysis of the photostability of TAMRA-PEG3-biotin and other commonly used red fluorescent dyes, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Photostability

The following table summarizes the available quantitative data on the photostability of TAMRA and several other red fluorescent dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The photobleaching quantum yield (Φb) represents the probability that a dye molecule is photochemically destroyed per absorbed photon. A lower Φb value indicates higher photostability. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

DyePhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Notes
TAMRA (Tetramethylrhodamine) 3.3 x 10⁻⁷[1]Not consistently reportedGenerally considered to have good photostability.[2] The PEG3-biotin linker may influence this value.
Alexa Fluor 555 Not consistently reportedLonger than Cy3[3]Known for its exceptional photostability and brightness.[3]
Cy3 Not consistently reportedShorter than Alexa Fluor 555[3]A widely used dye, but known to be less photostable than newer generation dyes.[3]
ATTO 565 Not consistently reportedHighly photostableDescribed as having high thermal and photostability, suitable for single-molecule detection.[4][5]
Dyomics 547 Data not availableData not availableA trimethine cyanine dye spectrally similar to Cy3 and Alexa Fluor 555.[6]

Note: The photostability of a fluorescent dye can be influenced by a variety of factors, including the chemical environment (pH, solvent), the intensity and wavelength of the excitation light, and the presence of oxidizing or reducing agents.

Experimental Protocols

To ensure reproducible and comparable photostability data, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for assessing the photostability of fluorescent dyes using confocal microscopy.

Objective: To determine the photobleaching half-life (t1/2) of a fluorescent dye under continuous laser illumination.

Materials:

  • Confocal laser scanning microscope with a suitable laser line for dye excitation (e.g., 561 nm for red fluorescent dyes).

  • High-sensitivity detector (e.g., photomultiplier tube or hybrid detector).

  • Microscope slides and coverslips.

  • Fluorescently labeled sample (e.g., dye-conjugated antibody, oligonucleotide, or protein immobilized on a slide).

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a slide with the fluorescently labeled sample. Ensure a uniform distribution of the fluorophores in the field of view.

    • Mount the coverslip using an appropriate mounting medium. For live-cell imaging, use a suitable cell culture dish or chamber.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes to ensure stable output power.

    • Select an objective with appropriate magnification and numerical aperture for the sample.

    • Set the excitation laser to the appropriate wavelength for the dye being tested.

    • Adjust the laser power to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. It is crucial to use the same laser power for all dyes being compared.

    • Set the detector gain and offset to optimize the dynamic range of the signal. Avoid saturation of the detector.

    • Define a region of interest (ROI) within the sample that contains a representative population of fluorophores.

  • Image Acquisition:

    • Acquire an initial image (t=0) of the ROI.

    • Begin continuous illumination of the ROI with the excitation laser.

    • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the mean intensity of a region without any fluorescent signal and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity drops to 50% of its initial value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a photostability comparison experiment and the logical relationship between key experimental parameters and the final output.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results DyeSelection Select Dyes Labeling Label Target Molecule DyeSelection->Labeling Immobilization Immobilize on Slide Labeling->Immobilization MicroscopeSetup Confocal Microscope Setup Immobilization->MicroscopeSetup ContinuousIllumination Continuous Illumination MicroscopeSetup->ContinuousIllumination TimeLapse Time-Lapse Imaging ContinuousIllumination->TimeLapse IntensityMeasurement Measure Intensity vs. Time TimeLapse->IntensityMeasurement BackgroundCorrection Background Correction IntensityMeasurement->BackgroundCorrection Normalization Normalization BackgroundCorrection->Normalization CurveFitting Exponential Decay Fitting Normalization->CurveFitting HalfLife Calculate Half-Life (t1/2) CurveFitting->HalfLife Comparison Compare Photostability HalfLife->Comparison G Key Factors Influencing Photostability Measurement cluster_inputs Experimental Parameters cluster_process Measurement Process cluster_outputs Output Metrics LaserPower Laser Power PhotobleachingRate Photobleaching Rate LaserPower->PhotobleachingRate ExcitationWavelength Excitation Wavelength ExcitationWavelength->PhotobleachingRate PixelDwellTime Pixel Dwell Time PixelDwellTime->PhotobleachingRate SampleEnvironment Sample Environment (pH, etc.) SampleEnvironment->PhotobleachingRate HalfLife Photobleaching Half-Life PhotobleachingRate->HalfLife QuantumYield Photobleaching Quantum Yield PhotobleachingRate->QuantumYield

References

Cost-Benefit Analysis of TAMRA-PEG3-Biotin for Large-Scale Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on large-scale screening campaigns, the choice of reagents is a critical determinant of both budgetary allocation and data quality. This guide provides a comprehensive cost-benefit analysis of TAMRA-PEG3-biotin, a popular fluorescent biotinylation reagent, and compares its performance with viable alternatives. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your high-throughput screening (HTS) needs.

Introduction to this compound

This compound is a bifunctional molecule that incorporates a tetramethylrhodamine (TAMRA) fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a biotin moiety. This combination of features makes it a versatile tool for various biochemical and cellular assays. The TAMRA fluorophore provides a bright and relatively photostable fluorescent signal in the orange-red spectrum, which is often advantageous in minimizing background fluorescence from biological samples. The PEG spacer enhances aqueous solubility and reduces steric hindrance, allowing for efficient binding of the biotin group to avidin or streptavidin. The high-affinity interaction between biotin and streptavidin is widely exploited for immobilization, purification, and detection of target molecules.

Comparative Analysis of Fluorescent Biotinylation Reagents

The selection of a fluorescent biotinylation reagent for large-scale screening is a trade-off between cost, performance, and the specific requirements of the assay. Here, we compare this compound with three common alternatives: Fluorescein-PEG-biotin, Cy3-PEG3-biotin, and ATTO 565-biotin.

Cost Comparison

The following table provides an approximate cost comparison for these reagents. Prices are based on currently available information from various suppliers and are subject to change. Bulk pricing may be available upon request from the suppliers.

ReagentSupplier Example(s)Price (USD/1 mg)
This compound BroadPharm, AxisPharm$195.00[1][2]
Fluorescein-PEG3-Amine BroadPharm~$32 (for 10mg)
Sulfo-Cy3-PEG3-biotin BroadPharm, Lumiprobe$120.00[3][4]
ATTO 565-Biotin Sigma-Aldrich, Leica Microsystems~$139.00 - £139.00
Performance Characteristics
FeatureTAMRAFluoresceinCy3ATTO 565
Excitation Max (nm) ~555~494~550~564[5]
Emission Max (nm) ~580~517[6]~570~590[5]
Quantum Yield ModerateHighModerateHigh[7]
Photostability GoodModerateGoodExcellent[7]
pH Sensitivity LowHighLowLow
Brightness GoodVery GoodGoodExcellent[7]
Advantages - Well-established fluorophore- Good photostability- Low pH sensitivity- High quantum yield- Lower cost- Good photostability- Bright fluorescence- Excellent photostability and brightness- Good for single-molecule detection
Disadvantages - Moderate brightness compared to newer dyes- Prone to photobleaching- pH-sensitive fluorescence- Can be more expensive than fluorescein- Higher cost

Key Considerations for Large-Scale Screening

When selecting a fluorescent biotinylation reagent for HTS, several factors beyond cost and basic photophysical properties should be considered:

  • Signal-to-Noise Ratio (S/N): A high S/N is crucial for distinguishing true hits from background noise. This is influenced by the brightness of the fluorophore, the background fluorescence of the assay components and microplates, and the efficiency of the detection instrument.

  • Z'-Factor: This statistical parameter is a measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The choice of fluorophore can impact the Z'-factor by influencing the signal window and data variability.

  • Assay Compatibility: The chosen reagent must be compatible with the specific assay conditions, including buffer composition, pH, and the presence of other molecules that might interfere with the fluorescent signal.

  • Instrumentation: The excitation and emission spectra of the fluorophore must be compatible with the light sources and detectors of the plate reader or high-content screening system being used.

Experimental Protocols

To provide a practical context for the application of these reagents, we present a detailed protocol for a fluorescence polarization (FP) assay, a common format for HTS.

High-Throughput Screening for Src Kinase Inhibitors using a Fluorescence Polarization Assay

This protocol describes a competitive FP assay to screen for inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer. The assay measures the displacement of a fluorescently labeled peptide substrate from the kinase's active site by a potential inhibitor.

Materials:

  • Src Kinase (recombinant)

  • Fluorescently labeled peptide substrate (e.g., this compound labeled peptide with a Src recognition sequence)

  • Unlabeled peptide substrate (for positive control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled peptide in the assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.

    • Prepare a stock solution of Src kinase in the assay buffer. The concentration should be optimized to achieve a significant polarization shift upon binding to the fluorescent peptide.

    • Prepare a stock solution of ATP in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • Add 5 µL of the test compound solution (or DMSO for controls) to the wells of the 384-well plate.

    • Add 10 µL of the Src kinase solution to all wells except the "no enzyme" controls.

    • Add 5 µL of the fluorescently labeled peptide solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Measure the fluorescence polarization on a suitable plate reader.

  • Controls:

    • Negative Control (0% inhibition): Src kinase, fluorescent peptide, ATP, and DMSO (no inhibitor).

    • Positive Control (100% inhibition): Fluorescent peptide, ATP, and DMSO (no enzyme or a known potent inhibitor).

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound.

    • Determine the Z'-factor for the assay to assess its robustness. The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Mandatory Visualizations

Signaling Pathway Diagram

Src_Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Src Src Kinase RTK->Src Activation GrowthFactor Growth Factor GrowthFactor->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Paxillin Paxillin FAK->Paxillin CellAdhesion Cell Adhesion & Migration Paxillin->CellAdhesion STAT3->GeneExpression

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Workflow Diagram

HTS_Workflow Start Start HTS Campaign PlatePrep Prepare 384-well plates with test compounds Start->PlatePrep ReagentAdd Add Src Kinase and This compound Peptide PlatePrep->ReagentAdd Incubation1 Incubate for Binding (30 min) ReagentAdd->Incubation1 ATP_Add Add ATP to initiate kinase reaction Incubation1->ATP_Add Incubation2 Incubate for Reaction (60 min) ATP_Add->Incubation2 FP_Read Read Fluorescence Polarization Incubation2->FP_Read DataAnalysis Data Analysis: % Inhibition, Z'-Factor FP_Read->DataAnalysis HitID Hit Identification DataAnalysis->HitID End End of Primary Screen HitID->End

Caption: High-Throughput Screening Workflow.

Conclusion

The choice of a fluorescent biotinylation reagent for large-scale screening is a multifaceted decision. While this compound offers a reliable and well-characterized option with good performance characteristics, alternatives such as Fluorescein-PEG-biotin may provide a more cost-effective solution for certain applications, provided that its limitations in terms of photostability and pH sensitivity are managed. For assays demanding the highest sensitivity and photostability, premium dyes like ATTO 565, despite their higher cost, may be the optimal choice. Ultimately, the most suitable reagent will depend on the specific requirements of the assay, the available instrumentation, and the overall budget of the screening campaign. It is highly recommended to perform small-scale pilot experiments to validate the performance of the chosen reagent in the specific assay context before embarking on a full-scale high-throughput screen.

References

A Head-to-Head Comparison of Dual-Functional Labeling Reagents: Seeking Alternatives to TAMRA-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of biomedical research, the precise tracking and isolation of biomolecules are paramount. Dual-functional labeling reagents, such as TAMRA-PEG3-biotin, which combine a fluorescent reporter (TAMRA) and an affinity tag (biotin) via a flexible linker (PEG3), have become indispensable tools. However, the expanding requirements of modern experimental designs necessitate an exploration of alternatives that may offer enhanced performance characteristics. This guide provides an objective comparison of commercially available alternatives to this compound, supported by experimental data to empower researchers in selecting the optimal reagent for their specific needs.

Key Performance Parameters: A Comparative Analysis

The efficacy of a dual-functional labeling reagent hinges on the individual performance of its constituent parts: the fluorophore, the affinity tag, and the linker. The choice of conjugation chemistry also plays a critical role in the efficiency and specificity of labeling.

Fluorophore Performance

The ideal fluorophore should exhibit high brightness (a product of its extinction coefficient and quantum yield) and photostability to ensure robust and reproducible detection in imaging applications. While TAMRA (Tetramethylrhodamine) is a well-established fluorophore, several alternatives offer potential advantages.

Table 1: Comparison of Fluorophore Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Photostability
TAMRA ~555~580~90,000~0.3-0.5High[1]
Alexa Fluor 555 ~555~565~150,000~0.1Significantly more photostable than Cy3[2][3]
Cy3 ~550~570~150,000~0.15Less photostable than Alexa Fluor 555[2]
Cy3B ~558~572~130,000~0.67Less photostable than TAMRA[4]
Fluorescein (FITC) ~494~518~75,000~0.9Prone to photobleaching[1]

Data compiled from multiple sources. Values can vary depending on the conjugation partner and local environment.

Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[2] While TAMRA is known for its high photostability compared to dyes like FAM and Cy3, some derivatives of Cy dyes, like Cy3B, can offer a higher quantum yield at the cost of reduced photostability when compared to TAMRA.[1][4]

Affinity Tag and Linker Considerations

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it an excellent choice for affinity purification.[5] However, its quasi-irreversible nature can be a drawback when gentle elution of the labeled molecule is required.

Desthiobiotin , a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but a lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M), allowing for competitive elution under mild conditions with an excess of free biotin.[6][7][8]

The PEG linker provides a hydrophilic spacer that can reduce steric hindrance and improve the solubility of the conjugate.[9] While PEG3 is common, linkers with varying lengths (e.g., PEG2, PEG4, PEG12) are available to optimize the distance between the fluorophore, the biotin tag, and the target biomolecule.

Modern Conjugation Chemistries: Beyond NHS Esters

Traditional labeling methods often rely on the reaction of N-hydroxysuccinimide (NHS) esters with primary amines on proteins. While effective, this can lead to heterogeneous labeling. Click chemistry , a set of bioorthogonal reactions, offers a more specific and efficient alternative. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two popular click chemistry methods that allow for the precise attachment of labels to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide or alkyne group.[9][10]

Experimental Protocols

To facilitate the adoption of these alternative labeling strategies, detailed protocols for key experimental procedures are provided below.

Protocol 1: Protein Labeling with Amine-Reactive Dyes (NHS Ester)

This protocol is suitable for labeling proteins with fluorescent dyes containing an NHS ester functional group, such as Alexa Fluor 555 NHS Ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 555 NHS Ester)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer like PBS.

  • Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

  • Add the reactive dye to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

Protocol 2: Cell Surface Protein Labeling and Staining for Flow Cytometry

This protocol describes the labeling of cell surface proteins with a biotinylated primary antibody, followed by staining with a fluorescently labeled streptavidin conjugate for analysis by flow cytometry.

Materials:

  • Cells in suspension

  • Biotinylated primary antibody

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Wash the cells with cold flow cytometry staining buffer.

  • Resuspend the cells in the staining buffer at a concentration of 1 x 10⁷ cells/mL.

  • Add the biotinylated primary antibody at the manufacturer's recommended concentration.

  • Incubate for 20-30 minutes on ice, protected from light.

  • Wash the cells twice with cold staining buffer.

  • Resuspend the cells in staining buffer and add the fluorescently labeled streptavidin.

  • Incubate for 20-30 minutes on ice, protected from light.

  • Wash the cells twice with cold staining buffer.

  • Resuspend the cells in staining buffer for flow cytometry analysis.[11][12][13][14]

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins

This protocol outlines the labeling of a protein containing an alkyne group with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA in water, and 50 mM sodium ascorbate in water (prepare fresh).

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye in the reaction buffer.

  • Add THPTA to the reaction mixture, followed by CuSO₄.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • The labeled protein can be purified by gel filtration or dialysis.[15][16][17]

Visualizing the Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical dual-labeling experimental workflow and a hypothetical signaling pathway that can be investigated using these reagents.

experimental_workflow cluster_reagent Reagent Selection cluster_labeling Bioconjugation cluster_application Downstream Application cluster_analysis Data Analysis Fluorophore Fluorophore (e.g., Alexa Fluor 555) Conjugation Conjugation Chemistry (e.g., Click Chemistry) Fluorophore->Conjugation Linker Linker (e.g., PEG4) Linker->Conjugation Affinity_Tag Affinity Tag (e.g., Desthiobiotin) Affinity_Tag->Conjugation Target Target Biomolecule (e.g., Protein) Target->Conjugation Labeled_Probe Dual-Labeled Probe Conjugation->Labeled_Probe Imaging Fluorescence Imaging Labeled_Probe->Imaging Purification Affinity Purification Labeled_Probe->Purification Image_Analysis Image Analysis Imaging->Image_Analysis Biochemical_Assay Biochemical Assay Purification->Biochemical_Assay

Figure 1. A generalized workflow for a dual-functional labeling experiment.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm Receptor Receptor (Labeled with Alexa Fluor 555) Endosome Endosome Receptor->Endosome Internalization Ligand Ligand (Biotinylated) Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Endosome->Signaling_Cascade Signal Transduction

References

Validating TAMRA-PEG3-Biotin Binding to Streptavidin with Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TAMRA-PEG3-biotin's binding to streptavidin using Surface Plasmon Resonance (SPR). It includes supporting experimental data from comparable biotinylated molecules, detailed protocols, and visual representations of the underlying processes.

The streptavidin-biotin interaction is renowned for its high affinity and specificity, making it a cornerstone of many biotechnological applications, including immunoassays and affinity chromatography. The conjugation of biotin with molecules like the fluorescent dye TAMRA and a polyethylene glycol (PEG) linker, as in this compound, offers advanced capabilities for detection and analysis. This guide delves into the validation of this interaction using SPR, a powerful label-free technique for real-time monitoring of biomolecular interactions.

Comparative Analysis of Biotinylated Molecules

While direct, publicly available SPR kinetic data for this compound is limited, we can infer its binding characteristics by comparing it with other biotinylated molecules. The following table summarizes the kinetic parameters for the binding of a biotinylated molecule with a PEG linker to a streptavidin-coated sensor chip. This provides a baseline for understanding the influence of the PEG linker on the interaction.

LigandAnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)Reference
PGE2-PEG11-BiotinStreptavidin4.837 x 10³4.69 x 10⁻⁴~1.0 x 10⁻⁷[1]
Biotinylated Peptide (Th10-39)Human α-thrombin (captured by streptavidin)3.5 x 10⁶3.9 x 10⁻²1.09 x 10⁻⁸[2]

The Influence of TAMRA and PEG Linkers

The presence of the TAMRA dye and the PEG3 linker in the this compound molecule is expected to influence its binding kinetics with streptavidin in several ways:

  • TAMRA Dye: The bulky and hydrophobic nature of the TAMRA dye may lead to a slight decrease in the association rate (ka) due to steric hindrance as the molecule approaches the biotin-binding pocket of streptavidin. However, the overall high affinity of the biotin-streptavidin interaction is expected to be maintained.

  • PEG3 Linker: The short, hydrophilic PEG3 linker provides flexibility and increases the distance between the biotin moiety and the TAMRA dye. This separation can mitigate potential steric hindrance from the dye, potentially leading to a faster association rate compared to a molecule with a shorter or no linker. The PEG linker also enhances the solubility of the molecule in aqueous buffers used for SPR analysis.

Experimental Protocols

A typical SPR experiment to validate the binding of this compound to streptavidin involves the following steps:

1. Immobilization of Streptavidin on the Sensor Chip:

  • Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5) is commonly used.

  • Activation: The chip surface is activated using a freshly prepared mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Immobilization: A solution of streptavidin (typically 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The free amine groups on streptavidin react with the NHS esters on the chip surface, forming stable amide bonds.

  • Deactivation: Any remaining active NHS esters are quenched by injecting a solution of 1 M ethanolamine-HCl, pH 8.5.

2. Binding Analysis of this compound:

  • Analyte Preparation: A series of dilutions of this compound are prepared in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

  • Association: The different concentrations of this compound are injected sequentially over the streptavidin-immobilized surface at a constant flow rate (e.g., 30 µL/min). The binding is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound from the streptavidin. This is observed as a decrease in the SPR signal.

  • Regeneration: Due to the extremely high affinity of the biotin-streptavidin interaction, regeneration of the sensor surface to its initial state is generally not feasible without denaturing the streptavidin. Therefore, a new sensor chip or a different flow cell on the same chip is typically used for each experiment.

3. Data Analysis:

  • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell (without immobilized streptavidin).

  • The corrected data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing the Workflow and Interaction

To better illustrate the experimental process and the molecular interactions, the following diagrams are provided.

Caption: Experimental workflow for SPR analysis of this compound binding to streptavidin.

molecular_interaction cluster_surface Sensor Chip Surface cluster_analyte Analyte in Solution sensor_chip Gold Surface dextran Carboxymethylated Dextran streptavidin Streptavidin tamra_peg_biotin This compound tamra_peg_biotin->streptavidin Binding biotin Biotin peg PEG3 peg->biotin tamra TAMRA tamra->peg

References

A Head-to-Head Comparison: TAMRA-PEG3-biotin's Performance in Fixed vs. Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the choice between live-cell imaging and fixed-cell analysis is pivotal, each offering unique insights into cellular processes. The selection of fluorescent probes is equally critical to the success of these experiments. This guide provides a comprehensive comparison of TAMRA-PEG3-biotin, a versatile fluorescent probe, in both fixed and live cell applications. We will delve into its performance, supported by experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific needs.

This compound: A Multifunctional Probe

This compound is a chemical probe that combines three key components:

  • TAMRA (Tetramethylrhodamine): A bright and relatively photostable orange-red fluorophore.[1]

  • PEG3 (Polyethylene Glycol linker): A short, hydrophilic spacer that enhances solubility and minimizes steric hindrance, allowing for better accessibility of the biotin moiety.[1]

  • Biotin: A small molecule with an exceptionally high affinity for avidin and streptavidin, enabling highly specific and robust detection.

This combination makes this compound a powerful tool for fluorescently labeling and detecting biotinylated molecules in a variety of experimental settings.[1]

Performance Comparison: Fixed vs. Live Cells

The performance of this compound can vary significantly between fixed and live cell environments. The following table summarizes the key performance parameters based on the properties of its components and related fluorescent probes.

FeatureFixed CellsLive CellsRationale & Key Considerations
Signal-to-Noise Ratio (SNR) HighModerate to HighIn fixed and permeabilized cells, non-specific binding can be minimized through rigorous washing steps, leading to a high SNR. In live cells, background fluorescence from unbound probe within the cell can be higher, potentially lowering the SNR. The use of fluorogenic probes, which increase in fluorescence upon binding, can improve SNR in live-cell imaging.
Photostability GoodModerateTAMRA is known for its good photostability.[2] However, the cellular environment in live cells contains reactive oxygen species that can accelerate photobleaching compared to the more controlled chemical environment of fixed cells.[3][4]
Cell Permeability Not requiredRequiredFor intracellular targets in live cells, the probe must cross the cell membrane. The PEG linker enhances the hydrophilicity of this compound, which may necessitate optimization of loading conditions (e.g., concentration, incubation time) for efficient intracellular delivery.
Toxicity Not applicableLow to ModerateAt high concentrations or with prolonged exposure, fluorescent probes can induce phototoxicity and cellular stress in live cells. It is crucial to use the lowest effective concentration and minimize light exposure.
Temporal Resolution StaticDynamicLive-cell imaging allows for the tracking of dynamic cellular processes in real-time, a key advantage over the static snapshot provided by fixed-cell analysis.
Experimental Complexity ModerateHighLive-cell imaging requires careful control of environmental conditions (temperature, CO2) and can be more technically challenging than fixed-cell staining.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for using this compound in both fixed and live cell applications.

Protocol 1: Staining of Biotinylated Proteins in Fixed Cells

This protocol is designed for the detection of biotinylated proteins in cells that have been fixed and permeabilized.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Streptavidin conjugated to a fluorescent dye other than TAMRA (if co-localization is desired)

  • This compound solution (e.g., 1-10 µM in Blocking Buffer)

  • Mounting Medium with antifade reagent

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on coverslips or imaging dishes and culture to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Staining:

    • Incubate the cells with the this compound solution for 1 hour at room temperature, protected from light.

    • If co-staining with a streptavidin conjugate, incubate with the streptavidin solution first, wash, and then incubate with this compound.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).

Protocol 2: Live-Cell Labeling of Biotinylated Surface Proteins

This protocol is for labeling proteins on the surface of living cells that have been biotinylated.

Materials:

  • Cells grown in imaging dishes

  • Live-Cell Imaging Medium (e.g., phenol red-free DMEM)

  • Blocking Buffer (e.g., 1% BSA in Live-Cell Imaging Medium)

  • This compound solution (e.g., 1-5 µM in Blocking Buffer)

Procedure:

  • Cell Culture:

    • Plate cells in imaging dishes and culture to the desired confluency.

  • Washing:

    • Gently wash the cells twice with pre-warmed Live-Cell Imaging Medium.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30 minutes at 37°C to block non-specific binding sites.

  • Labeling:

    • Incubate the cells with the this compound solution for 15-30 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically.

  • Washing:

    • Gently wash the cells three times with pre-warmed Live-Cell Imaging Medium to remove unbound probe.

  • Imaging:

    • Immediately image the cells on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2). Use appropriate filter sets for TAMRA.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Fixed_Cell_Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture Cells Fix Fixation (e.g., 4% PFA) Culture->Fix Permeabilize Permeabilization (e.g., 0.1% Triton X-100) Fix->Permeabilize Block Blocking (e.g., 1% BSA) Permeabilize->Block Stain Incubate with This compound Block->Stain Wash Wash Stain->Wash Mount Mount Wash->Mount Image Fluorescence Microscopy Mount->Image

Figure 1. Workflow for staining biotinylated proteins in fixed cells.

Live_Cell_Labeling_Workflow cluster_preparation Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Culture Culture Cells in Imaging Dish Wash_Initial Wash with Live-Cell Medium Culture->Wash_Initial Block Blocking (e.g., 1% BSA) Wash_Initial->Block Label Incubate with This compound Block->Label Wash_Final Wash Label->Wash_Final Image Live-Cell Microscopy Wash_Final->Image

Figure 2. Workflow for labeling biotinylated surface proteins in live cells.

Conclusion

This compound is a valuable and versatile tool for fluorescently labeling biotinylated molecules in both fixed and live cells. The choice between these two approaches will ultimately depend on the specific research question. Fixed-cell imaging with this compound offers high signal-to-noise ratios and is well-suited for detailed morphological analysis. In contrast, live-cell imaging provides dynamic information about cellular processes, albeit with potentially higher background and the need for careful optimization to minimize phototoxicity. By understanding the performance characteristics of this compound in each context and following robust experimental protocols, researchers can effectively harness the power of this probe to advance their scientific discoveries.

References

Safety Operating Guide

Proper Disposal of TAMRA-PEG3-biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of TAMRA-PEG3-biotin. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable federal, state, and local environmental regulations. The procedures outlined below are based on best practices for handling similar chemical compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, ensure you are familiar with its potential hazards by reviewing the manufacturer's Safety Data Sheet (SDS). While a specific, universally accessible SDS for this compound is not available in the public domain, general safety protocols for fluorescent dyes and biotinylated compounds should be followed.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles
Hand ProtectionNitrile gloves
Body ProtectionLaboratory coat

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and environmental compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.

  • Liquid Waste: Collect solutions containing this compound. This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware. Note that some institutional guidelines may permit the disposal of dilute aqueous solutions of non-mutagenic dyes down the drain, but this must be verified with your institution's Environmental Health and Safety (EHS) department.[1]

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not mix this compound waste with other incompatible waste streams.[1]

  • Keep the waste container securely sealed when not in use.[1]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4]

  • Do not dispose of solid this compound waste in the regular trash.

  • Do not pour concentrated this compound solutions down the sink. [5]

Disposal Workflow Diagramdot

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_final sds Consult SDS and Local Regulations ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe Step 1 segregate Segregate Solid and Liquid Waste ppe->segregate Step 2 collect Collect in Labeled, Leak-Proof Container segregate->collect Step 3 store Store in Designated Hazardous Waste Area collect->store Step 4 dispose Arrange for Professional Disposal via EHS store->dispose Step 5 final_disposal Compliant Disposal dispose->final_disposal

References

Essential Safety and Operational Guide for Handling TAMRA-PEG3-biotin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with TAMRA-PEG3-biotin. The following procedures are designed to ensure the safe and effective use of this fluorescent and biotinylated compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)
  • TAMRA (Tetramethylrhodamine): Similar fluorescent dyes may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.

  • Polyethylene Glycol (PEG): Generally considered to have low toxicity, but may cause mild irritation to the skin and eyes.

  • Biotin: Not considered a hazardous substance under normal handling conditions.

Based on this assessment, the following minimum personal protective equipment is required when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required when handling small quantities in a well-ventilated area. If weighing or handling the solid form produces dust, or if working with solutions that may generate aerosols, a dust mask or working in a fume hood is recommended.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Storage Temperature -20°C
Storage Conditions Protect from light and moisture.
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling this compound from receipt to experimental use.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Record the date of receipt on the container.

  • Store the container at -20°C in a designated, dark, and dry location, such as a freezer. Fluorescent compounds are light-sensitive and should be protected from prolonged exposure to light.

Preparation for Use
  • Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which can degrade the compound.

  • Conduct all weighing and solution preparation in a well-ventilated area or a fume hood, especially when handling the powdered form.

Weighing the Compound
  • Use an analytical balance with a draft shield to accurately weigh the desired amount of the solid compound.

  • Handle the powder carefully to minimize the creation of dust.

Dissolving the Compound
  • Add the appropriate volume of anhydrous solvent (e.g., DMSO or DMF) to the weighed solid.

  • Vortex or gently agitate the vial until the compound is completely dissolved.

  • If preparing a stock solution, do so at a concentration that is appropriate for your experimental needs. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Experimental Use
  • When using this compound in experiments, continue to wear the appropriate PPE.

  • Minimize exposure of the compound and its solutions to light to prevent photobleaching. Use amber-colored tubes or wrap tubes in aluminum foil.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_receipt Receiving cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C (Protect from Light) inspect->store warm Warm to Room Temp. store->warm weigh Weigh Solid warm->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect Waste experiment->waste_collection dispose Dispose per Institutional Guidelines waste_collection->dispose

Caption: This diagram illustrates the procedural flow for handling this compound from receipt to disposal.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. The following guidelines should be followed for the disposal of this compound and associated materials.

Waste Segregation
  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes) in a designated, clearly labeled solid chemical waste container.

  • Liquid Waste: Collect unused solutions of this compound and any solvent rinses in a designated, clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Procedures
  • Consult Institutional Guidelines: Always consult and adhere to your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound") and any associated hazards.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management team.

Disclaimer: This information is intended as a guide for trained laboratory personnel. It is not a substitute for a comprehensive risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet for any chemical before use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.